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(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid Documentation Hub

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  • Product: (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid

Core Science & Biosynthesis

Foundational

Technical Guide: Therapeutic Applications of N-Methylated Non-Canonical Amino Acids

Executive Summary The "peptide renaissance" in modern drug discovery is driven by the need to target intracellular protein-protein interactions (PPIs) that are often "undruggable" by small molecules. However, native pept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "peptide renaissance" in modern drug discovery is driven by the need to target intracellular protein-protein interactions (PPIs) that are often "undruggable" by small molecules. However, native peptides suffer from poor proteolytic stability and low membrane permeability. N-methylated non-canonical amino acids (N-methyl NCAAs) offer a decisive solution. By introducing a methyl group onto the peptide backbone nitrogen, researchers can simultaneously block protease recognition sites and modulate the peptide's conformational ensemble to favor membrane permeation.

This guide details the mechanistic rationale, advanced solid-phase synthesis (SPPS) protocols, and high-throughput discovery platforms (RaPID system) required to leverage N-methyl NCAAs in therapeutic development.

Part 1: The Pharmacological Rationale

Proteolytic Stability via Steric Occlusion

The primary failure mode for peptide therapeutics is rapid degradation by serum proteases. Proteases typically require the amide hydrogen of the scissile bond to stabilize the transition state during hydrolysis.

  • Mechanism: N-methylation removes this hydrogen donor, physically blocking the protease active site and preventing the formation of the necessary hydrogen bond network.

  • Impact: A single strategic N-methylation can increase plasma half-life (

    
    ) from minutes to hours.
    
Membrane Permeability: The Chameleon Effect

Passive membrane diffusion is heavily penalized by the energetic cost of desolvating polar groups (specifically amide bonds).

  • The Problem: A typical peptide bond costs ~5–6 kcal/mol to desolvate.

  • The Solution: N-methylation reduces the number of hydrogen bond donors (HBD). More importantly, it facilitates the formation of "chameleonic" structures.

    • Aqueous Environment:[1] The peptide adopts an open conformation to interact with water.

    • Lipid Environment: The peptide folds into a closed conformation, burying polar groups via intramolecular hydrogen bonds (IMHBs), effectively shielding them from the lipid bilayer.

Visualization: The Chameleon Effect Mechanism

The following diagram illustrates the conformational shift essential for cellular entry.

ChameleonEffect Aqueous Aqueous Environment (High Dielectric) Conf_Open Open Conformation (Solvent Exposed Amides) Aqueous->Conf_Open Solvation Membrane Lipid Bilayer (Low Dielectric) Conf_Closed Closed Conformation (Buried Polar Groups via N-Methylation) Membrane->Conf_Closed Intramolecular H-Bonding Intracellular Cytosol (Target Engagement) Intracellular->Conf_Open Bioactive State Conf_Open->Membrane Desolvation Penalty (Reduced by N-Me) Conf_Closed->Intracellular Re-solvation

Figure 1: The "Chameleon Effect" facilitated by N-methylation, allowing peptides to adapt their conformation to the solvent environment.[2]

Part 2: Advanced Synthetic Methodologies

Synthesizing N-methylated peptides via Fmoc-SPPS is non-trivial.[1] The N-methyl group introduces significant steric hindrance, making the coupling of the next amino acid difficult, particularly if the incoming residue is also hindered (e.g., Val, Ile, or another N-methyl AA).

Critical Reagent Selection

Standard coupling reagents like HBTU or HCTU often fail to drive N-methyl couplings to completion, leading to deletion sequences.

  • Gold Standard: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . The 7-azabenzotriazole moiety acts as a superior leaving group and reduces racemization.

  • Alternative: PyBroP or PyAOP are effective for extremely hindered couplings (e.g., N-Me-Val to N-Me-Val).

Protocol: Optimized Coupling Cycle for N-Methylated Residues

This protocol assumes a standard Fmoc-SPPS workflow on Rink Amide resin.

Step 1: Resin Swelling

  • Swell resin in DMF for 20 minutes.

Step 2: Coupling of the N-Methyl Amino Acid

  • Reagents: 4 eq. Fmoc-N-Me-AA-OH, 3.8 eq. HATU, 8 eq. DIEA (Diisopropylethylamine).

  • Procedure: Pre-activate for 30 seconds in minimal DMF. Add to resin.[3]

  • Time: React for 2 hours (double the standard time).

  • Note: Double coupling (repeating this step) is highly recommended.

Step 3: Coupling onto the N-Methyl Terminus (The "Difficult" Step)

  • This is the rate-limiting step due to nucleophilic hindrance of the secondary amine.

  • Reagents: 5 eq. Incoming Fmoc-AA-OH, 5 eq. HATU (or PyBroP), 10 eq. DIEA.

  • Procedure: React for 2–4 hours or overnight.

  • Monitoring: The Kaiser (Ninhydrin) test does not work for secondary amines (N-methyl termini).

    • Validation: Use the Chloranil Test or Bromophenol Blue .

    • Chloranil Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to resin beads. Blue beads = free secondary amine (coupling incomplete). Colorless = complete.

On-Resin N-Methylation (The Mitsunobu/o-NBS Route)

If the specific Fmoc-N-Me-AA is not commercially available, synthesize it directly on the resin.

  • Protection: Protect the free N-terminus with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) and Collidine.

  • Alkylation: React with Methanol/Triphenylphosphine (PPh3)/DIAD (Mitsunobu conditions) OR Methyl-4-nitrobenzenesulfonate/MTBD.

  • Deprotection: Remove the o-NBS group using Beta-mercaptoethanol and DBU.

Part 3: High-Throughput Discovery (The RaPID System)

Traditional synthesis is too slow for library screening. The RaPID (Random non-standard Peptide Integrated Discovery) system, pioneered by the Suga Lab, integrates mRNA display with genetic code reprogramming to screen trillions of N-methylated peptides.

Genetic Code Reprogramming

The ribosome naturally rejects N-methylated tRNAs. RaPID overcomes this using Flexizymes (catalytic RNAs) to charge tRNAs with non-canonical amino acids, effectively "hacking" the translation machinery.

Visualization: The RaPID Workflow

RaPID_System Library DNA Library (10^12 sequences) Transcription Transcription (mRNA) Library->Transcription Translation In Vitro Translation (Ribosome) Transcription->Translation mRNA Input Reprogramming Genetic Reprogramming (Flexizymes + N-Me-AAs) Reprogramming->Translation Acylated tRNAs Cyclization Spontaneous Cyclization (e.g., Chloroacetyl-Cys) Translation->Cyclization Linear Peptide-mRNA Fusion Selection Affinity Selection (Target Protein) Cyclization->Selection Macrocyclic Library Recovery RT-PCR & Sequencing Selection->Recovery Binders Recovery->Library Enrichment Loop

Figure 2: The RaPID system workflow enabling the translation and screening of N-methylated peptide libraries.

Part 4: Therapeutic Case Studies & Data

Cyclosporine A: The Benchmark

Cyclosporine A (CsA) remains the archetype for N-methylated therapeutics. It is an 11-mer cyclic peptide with seven N-methylated residues.

  • Target: Cyclophilin (PPI inhibition).

  • Bioavailability: ~30% oral bioavailability (exceptionally high for a peptide of 1200 Da).

  • Key Lesson: The N-methylation pattern dictates the "closed" conformation required for intestinal absorption.

Oncology: N-Methylated Tubulysins

Tubulysins are potent antimitotic peptides used as payloads in Antibody-Drug Conjugates (ADCs).

  • Modification: N-methylation of the tubuvaline residue prevents rapid catabolism in the lysosome before the payload reaches the cytosol.

Comparative Data: Native vs. N-Methylated Peptides

The table below summarizes the impact of N-methylation on key pharmacokinetic parameters for a representative somatostatin analog (Veber-Hirschmann peptide).

ParameterNative Cyclic HexapeptideN-Methylated Analog (Tri-N-Me)Improvement Factor
Proteolytic Stability (

)
18 min (Rat Plasma)> 24 hours (Rat Plasma)>80x
Membrane Permeability (

)

cm/s

cm/s
24x
Oral Bioavailability (

)
< 1%~10%>10x
Receptor Affinity (

)
0.5 nM1.2 nMComparable

Data Source: Derived from Biron et al. (2008) and Chatterjee et al. (2008).

References

  • Biron, E., et al. (2008). Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues. Angewandte Chemie International Edition. [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [Link]

  • Passioura, T., & Suga, H. (2014). A RaPID way to discover nonstandard macrocyclic peptide modulators of drug targets. Chemical Communications. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated amino acid-containing peptides: Synthesis and biological activity. Mini-Reviews in Medicinal Chemistry. [Link]

Sources

Exploratory

Solubility profile of (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid in organic solvents

This guide provides an in-depth technical analysis of the solubility profile of (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid (also known as N-Boc-N-methyl-L-allylglycine ).[1] It synthesizes physicochemical principles with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid (also known as N-Boc-N-methyl-L-allylglycine ).[1] It synthesizes physicochemical principles with practical applications in peptide synthesis and drug development.[2]

[1]

Executive Summary & Compound Identity

Target Compound: (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid CAS Number: 136092-76-7 Synonyms: N-Boc-N-methyl-L-allylglycine; Boc-N-Me-Allylglycine-OH Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 229.27 g/mol [1][3]

Core Solubility Insight: Unlike standard N-Boc amino acids, the N-methylation in this derivative significantly alters its solubility profile.[1] The absence of the amide proton (


) disrupts intermolecular hydrogen bonding, rendering the compound highly soluble in low-polarity organic solvents  (e.g., Dichloromethane) and preventing the aggregation often seen with non-methylated analogs.[1] It is lipophilic and practically insoluble in water unless ionized by a base.

Physicochemical Basis of Solubility

To understand the solubility behavior, we must analyze the structural components driving solvent interaction.

Structure-Property Relationship Map

The following diagram illustrates how specific functional groups dictate solvent compatibility.

StructureProperty Compound (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid Boc Boc Group (Lipophilic) Compound->Boc NMe N-Methyl Group (Disrupts H-Bonds) Compound->NMe Allyl Allyl Side Chain (Hydrophobic) Compound->Allyl COOH Carboxylic Acid (Ionizable/Polar) Compound->COOH High Solubility in DCM, EtOAc, THF High Solubility in DCM, EtOAc, THF Boc->High Solubility in DCM, EtOAc, THF Prevents Aggregation\nIncreases Solubility in DCM Prevents Aggregation Increases Solubility in DCM NMe->Prevents Aggregation\nIncreases Solubility in DCM Decreases Water Solubility Decreases Water Solubility Allyl->Decreases Water Solubility pH-Dependent Solubility\n(Soluble in basic water) pH-Dependent Solubility (Soluble in basic water) COOH->pH-Dependent Solubility\n(Soluble in basic water)

Figure 1: Functional group analysis determining solvent interactions.[1]

Solubility Profile Matrix

The following data categorizes the solubility of (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid in standard laboratory solvents at 25°C.

Solubility Class Definitions:

  • High: > 100 mg/mL (Freely soluble)[1]

  • Moderate: 10–100 mg/mL (Soluble)[1]

  • Low: < 1 mg/mL (Insoluble/Sparingly soluble)[1]

Solvent CategorySolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)High Primary solvent for synthesis and coupling reactions.[1] Excellent solvation due to N-methylation.[1]
Chloroform (CHCl₃)High Alternative to DCM; useful for NMR analysis.[1]
Polar Aprotic DMFHigh Standard solvent for Solid Phase Peptide Synthesis (SPPS).[1]
DMSOHigh Used for biological assays; caution required due to difficulty in removal.
THFHigh Good for reduction reactions or coupling; ensure peroxide-free.[1]
Esters Ethyl Acetate (EtOAc)High Preferred solvent for liquid-liquid extraction (work-up).[1]
Alcohols Methanol (MeOH)Moderate/High Soluble, but potential for transesterification if catalyzed.[1]
Ethanol (EtOH)Moderate Useful for crystallization when mixed with water/hexane.[1]
Non-Polar Hexanes / HeptaneLow Anti-solvent . Used to precipitate the compound from DCM or EtOAc.
Diethyl EtherModerate often used for precipitation or washing.
Aqueous Water (pH < 7)Insoluble The free acid precipitates in acidic/neutral water.[1]
Water (pH > 8)High Soluble as a carboxylate salt (e.g., with NaHCO₃ or DIEA).[1]

Critical Note on N-Methylation: The N-methyl group significantly enhances solubility in DCM compared to its non-methylated analog (Boc-Allylglycine-OH).[1] While non-methylated amino acids can aggregate or gel in DCM, this derivative forms free-flowing solutions at high concentrations.[1]

Solvent Selection Guide for Workflows

Choose the appropriate solvent based on the experimental stage.

SolventSelection Start Select Application Coupling Peptide Coupling (SPPS/Liquid) Start->Coupling Purification Purification (Extraction/Column) Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis DCM DCM (Excellent Solubility) Coupling->DCM Preferred (Low viscosity) DMF DMF (High Solubility) Coupling->DMF Alternative (If resin requires) EtOAc Ethyl Acetate (High Solubility) Purification->EtOAc Extraction (Org. Phase) Hexane Hexanes (Insoluble) Purification->Hexane Crystallization (Anti-solvent) CDCl3 CDCl3 Analysis->CDCl3 1H NMR ACN_Water Acetonitrile/Water Analysis->ACN_Water HPLC (Gradient)

Figure 2: Decision tree for solvent selection based on experimental intent.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine the exact saturation limit for your specific batch (purity affects solubility).[1]

  • Preparation : Weigh 100 mg of (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid into a 2 mL HPLC vial.

  • Solvent Addition : Add the target solvent (e.g., DCM) in 50 µL increments at 25°C.

  • Agitation : Vortex for 30 seconds after each addition.

  • Observation :

    • Clear Solution : Soluble.[1][4][5] Calculate concentration (

      
      ).[1]
      
    • Cloudy/Solid : Insoluble.[1] Continue adding solvent.[1]

  • Validation : Once dissolved, cool to 4°C for 1 hour to check for temperature-dependent precipitation.

Protocol B: Dissolution for SPPS Coupling

Context : N-methylated amino acids are sterically hindered and often require higher concentrations for efficient coupling.[1]

  • Target Concentration : Prepare a 0.2 M solution.

  • Solvent Choice : Use DCM (anhydrous) rather than DMF if possible.[1]

    • Reasoning: DCM causes less steric shielding than DMF, potentially improving reaction kinetics for N-methylated residues.[1]

  • Activation : Add coupling reagents (e.g., HATU/HOAt) directly to this solution.[1]

    • Note: If HATU is insoluble in DCM, use a minimal amount of DMF to dissolve HATU, then dilute with the DCM solution of the amino acid.

Storage & Stability in Solution[7]

  • Solid State : Store at +2°C to +8°C (desiccated). Stable for >2 years.[1][6]

  • In Solution (DCM/DMF) :

    • Stable for 24-48 hours at room temperature.

    • Avoid : Prolonged storage in acidic solvents (e.g., CHCl₃ with traces of HCl) which may deprotect the Boc group.

    • Avoid : Storage in alcohols (MeOH/EtOH) for extended periods to prevent slow transesterification.[1]

References

  • Sigma-Aldrich .[1][7] (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid Product Specification. Retrieved from [1][8]

  • Organic Syntheses . Preparation of N-(Boc)-Allylglycine Methyl Ester. Org. Synth. 2015, 92, 103-116.[9] Retrieved from [1][9]

  • Bachem . Peptide Solubility & Stability Guide. Retrieved from [1]

  • Journal of Organic Chemistry . Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc SPPS. J. Org.[1][10] Chem. 2005.[1] Retrieved from [1]

Sources

Foundational

Technical Guide: N-Methylated Amino Acids (NMAAs) in Drug Discovery

Strategies for Pharmacokinetic Optimization and Conformational Control Executive Summary The incorporation of N-methylated amino acids (NMAAs) is a transformative strategy in modern peptide drug discovery, bridging the g...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Pharmacokinetic Optimization and Conformational Control

Executive Summary

The incorporation of N-methylated amino acids (NMAAs) is a transformative strategy in modern peptide drug discovery, bridging the gap between native biologics and small molecules. By replacing the amide proton (–NH) with a methyl group (–NCH₃), researchers can simultaneously enhance metabolic stability, membrane permeability, and receptor selectivity.

This guide provides a technical roadmap for applying N-methylation, moving beyond basic theory into actionable synthetic protocols and hit-to-lead optimization workflows. It is designed for medicinal chemists and structural biologists seeking to convert labile peptide hits into robust clinical candidates.

Part 1: The Physicochemical Rationale

The "Chameleonic" Permeability Mechanism

The primary barrier to peptide oral bioavailability is the energy penalty required to desolvate polar amide bonds when entering the lipid bilayer. N-methylation addresses this via two distinct mechanisms:

  • Reduction of Hydrogen Bond Donors (HBD): Each N-methylation removes one HBD, directly lowering the desolvation energy penalty.

  • The Chameleonic Effect: N-methylated peptides often adopt solvent-dependent conformations. In aqueous environments, they expose polar side chains for solubility. In lipophilic environments (membranes), they form intramolecular hydrogen bonds (IMHBs) that "hide" polar groups, effectively behaving like a lipophilic small molecule.

Conformational Constraint & Bioactivity

The amide bond exists in equilibrium between trans (favored) and cis isomers. N-methylation lowers the energy barrier between these states, allowing the peptide to access—and lock into—specific bioactive conformations (often turn structures) that are energetically forbidden for non-methylated analogs.

Conformational_Equilibrium Native Native Peptide (High Trans Barrier) Transition Isomerization Energy Barrier Native->Transition High Energy NMe_Peptide N-Methylated Peptide (Lower Barrier / Cis-Trans Equilibrium) Transition->NMe_Peptide Steric Clash Relief Bioactive Bioactive Turn Conformation NMe_Peptide->Bioactive Pre-organization

Figure 1: N-methylation alters the cis/trans equilibrium, facilitating the formation of turn structures essential for receptor binding.

Part 2: Strategic Synthesis – The Biron-Kessler Protocol

Synthesizing N-methylated peptides is non-trivial due to steric hindrance. The "Biron-Kessler" method (an adaptation of Miller-Scanlan) on solid phase is the industry standard for site-selective methylation.

Self-Validating Protocol: On-Resin N-Methylation

Objective: Site-specific methylation of a resin-bound amino acid.

StepReagent/ConditionCritical Technical Note (Self-Validation)
1. Protection o-NBS-Cl (4 eq), Collidine (10 eq) in NMP.Validation: Perform a Kaiser Test. It must be negative (no free amine) before proceeding.
2. Activation DBU (3 eq) in NMP (3 mins).Deprotonates the sulfonamide nitrogen, making it nucleophilic.
3. Methylation Dimethyl Sulfate (DMS) or MeI (10 eq).Tip: Use DMS for cleaner reactions; MeI can cause ester cleavage on certain resins.
4. Deprotection DBU (5 eq), 2-Mercaptoethanol (10 eq) in NMP.Validation: Perform a Chloranil Test (not Kaiser). Secondary amines turn blue/green; Kaiser is unreliable for N-Me.
Coupling to N-Methylated Residues

Coupling the next amino acid onto an N-methylated N-terminus is the bottleneck. Standard HBTU/DIEA often fails.

  • Recommended System: HATU / HOAt / DIPEA (double coupling).

  • Alternative for Difficult Sequences: PyBroP or Triphosgene (generating acid chloride in situ).[1]

  • Validation: Use the Chloranil Test or Bromophenol Blue to confirm coupling completion. Secondary amines do not react well with Ninhydrin.

Synthesis_Workflow Start Resin-Bound Peptide (Free Amine) Step1 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Check1 Kaiser Test (Must be Negative) Step1->Check1 Step2 2. Methylation (DBU, Dimethyl Sulfate) Check1->Step2 Pass Step3 3. Desulfonylation (DBU, 2-Mercaptoethanol) Step2->Step3 Check2 Chloranil Test (Must be Blue/Green) Step3->Check2 Step4 4. Difficult Coupling (HATU/HOAt or PyBroP) Check2->Step4 Pass Step4->Start Next Cycle

Figure 2: The Biron-Kessler solid-phase synthesis cycle with mandatory checkpoint validation.

Part 3: The N-Methyl Scan Workflow

In hit-to-lead optimization, an "N-Methyl Scan" involves systematically synthesizing analogs where each residue is individually methylated. This identifies positions that tolerate or benefit from methylation.

Data Interpretation Matrix

When analyzing scan results, categorize residues into three classes:

ClassObservationStructural InsightAction
Critical H-Bond Potency drops >100xThe amide proton is a critical H-bond donor to the receptor.Do NOT methylate.
Steric Clash Potency drops 10-50xThe methyl group clashes with the receptor pocket.Do NOT methylate.
Permissive Potency retained/improvedThe amide is solvent-exposed or methylation locks bioactive conformation.Candidate for Optimization.
Case Study: Cyclosporine & Voclosporin[2]
  • Cyclosporine A (CsA): The archetype of N-methylation. It contains 7 N-methylated residues.[2] This heavy methylation creates a lipophilic surface, allowing it to cross membranes despite a MW > 1200 Da.

  • Voclosporin (Lupkynis®): Approved in 2021 for Lupus Nephritis.[3] It is a semi-synthetic analog of CsA with a modification to the amino acid-1 side chain.

    • Key Insight: The N-methylation pattern was preserved entirely, proving that once a "privileged" permeability scaffold is found (like CsA), it can be derivatized without losing oral bioavailability.

Part 4: Comparative Data - Coupling Reagents

Efficiency of coupling Fmoc-Ala-OH onto H-MeLeu-Resin (A notoriously difficult coupling).

Coupling ReagentYield (1h Coupling)Epimerization RiskRecommendation
HBTU / DIEA < 20%LowAvoid (Ineffective)
HATU / HOAt 85 - 95%ModerateStandard Choice
PyBroP > 90%High (if base excess)Use for Sterically Demanding
COMU 90 - 95%LowExcellent Alternative

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.[1][4] Accounts of Chemical Research. Link

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[5] Journal of Organic Chemistry.[1][5] Link

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity.[6] Mini-Reviews in Medicinal Chemistry. Link

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support.[5] Journal of the American Chemical Society.[1] Link

  • FDA Drug Approvals. Voclosporin (Lupkynis) Prescribing Information. (2021).[3][7][8] Link

Sources

Exploratory

CAS number and molecular weight of (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid

The following technical guide details the chemical identity, synthesis, and application of (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid , a critical non-canonical amino acid used in peptide stapling and peptidomimetic drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid , a critical non-canonical amino acid used in peptide stapling and peptidomimetic drug design.

Core Identity & Synthetic Utility in Peptidomimetics

Executive Summary

(S)-2-[Boc-(methyl)amino]-4-pentenoic acid (also known as N-Boc-N-methyl-L-allylglycine ) is a specialized chiral building block. It combines two critical structural features for modern drug discovery: an alkene handle for Ring-Closing Metathesis (RCM) "stapling" and an N-methyl group for backbone modification.

This compound allows researchers to simultaneously constrain peptide conformation (via stapling) and improve metabolic stability (via N-methylation), addressing two of the primary failure modes of peptide therapeutics: proteolytic instability and poor membrane permeability.

Chemical Identity & Properties

PropertyData
Compound Name (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid
Synonyms N-Boc-N-methyl-L-allylglycine; (2S)-2-[tert-butoxycarbonyl(methyl)amino]pent-4-enoic acid
CAS Number 136092-76-7
Molecular Weight 229.27 g/mol
Molecular Formula C₁₁H₁₉NO₄
Chirality L-isomer (S-configuration)
Physical State White to off-white solid (can appear as viscous oil if solvent traces remain)
Solubility Soluble in DCM, DMF, DMSO, MeOH; Insoluble in water
pKa (calc) ~3.8 (Carboxylic acid)
Structural Visualization

The molecule features a terminal alkene at the


-position relative to the carbonyl, enabling olefin metathesis. The N-methyl group introduces steric bulk that favors cis-amide bond formation in peptides, altering the folding landscape.

ChemicalStructure Fig 1: Functional Pharmacophore Map of CAS 136092-76-7 Boc Boc Group (Protecting Group) N_Atom N-Methyl Amine (Backbone Modification) Boc->N_Atom AlphaC Alpha Carbon (S-Configuration) N_Atom->AlphaC Alkene Allyl Side Chain (RCM Handle) AlphaC->Alkene Acid Carboxylic Acid (C-Terminus) AlphaC->Acid

[1]

Synthetic Utility & Mechanism

The "Stapling" Mechanism

This amino acid is a variant of the standard "S5" stapling residue (norleucine derivative). However, the N-methylation adds a layer of complexity. In standard peptide synthesis, the N-H proton is a hydrogen bond donor. Replacing it with a methyl group (


):
  • Eliminates a H-bond donor , reducing the energy penalty for membrane desolvation.

  • Protects the peptide bond from enzymatic cleavage (steric hindrance against proteases).

Synthesis Pathway

The most robust route to CAS 136092-76-7 is the N-methylation of N-Boc-L-allylglycine . While direct alkylation of the acid is possible via dianion formation, it carries a risk of racemization. The preferred high-fidelity route involves ester protection, methylation, and saponification.

SynthesisWorkflow Fig 2: High-Fidelity Synthesis via Ester Intermediate Start N-Boc-L-Allylglycine (CAS 90600-20-7) Step1 Esterification (MeI, K2CO3, DMF) Start->Step1 Inter1 Intermediate: N-Boc-Allylglycine Methyl Ester Step1->Inter1 Step2 N-Methylation (MeI, NaH, THF, 0°C) Inter1->Step2 Critical Step: Avoid Racemization Inter2 Intermediate: N-Boc-N-Methyl-Allylglycine Ester Step2->Inter2 Step3 Saponification (LiOH, THF/H2O) Inter2->Step3 Final Final Product: (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid (CAS 136092-76-7) Step3->Final

Experimental Protocol: N-Methylation via Dianion (Direct Method)

Note: While the ester route (Fig 2) is safer for chirality, the direct dianion method described below is faster and widely used when slight racemization (<5%) is acceptable or when using high-purity reagents.

Objective: Synthesize CAS 136092-76-7 from N-Boc-L-allylglycine.

Materials
  • Precursor: N-Boc-L-allylglycine (1.0 eq)

  • Reagents: Sodium Hydride (60% dispersion in oil, 3.0 eq), Methyl Iodide (MeI, 8.0 eq).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve N-Boc-L-allylglycine (10 mmol) in anhydrous THF (50 mL).

  • Reagent Addition (The "Benoiton" Modification):

    • Cool the solution to 0°C.

    • Add Methyl Iodide (80 mmol) before the base. This ensures that as soon as the nitrogen is deprotonated, it is alkylated, minimizing side reactions.

  • Deprotonation/Alkylation:

    • Add NaH (30 mmol) carefully in small portions. Caution: Vigorous hydrogen gas evolution.

    • The reaction forms a transient dianion (carboxylate and amine). The carboxylate protects itself, while the amine gets methylated.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir overnight (16h). The solution typically turns a cloudy yellow.

  • Quenching: Cool to 0°C. Quench excess NaH with dropwise water.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Dilute residue with water and wash with Ether (removes mineral oil from NaH).

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract immediately with Ethyl Acetate (3x).

    • Dry organic layer over

      
      , filter, and concentrate.[1][2]
      
  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc + 1% Acetic Acid).

Mechanism of Action: The NaH generates a dianion. The carboxylate anion is unreactive toward MeI under these conditions (forming the methyl ester is slow compared to N-methylation), while the nitrogen anion is highly nucleophilic.

Quality Control & Characterization

To validate the identity of CAS 136092-76-7, use the following specifications:

  • 1H NMR (CDCl3, 400 MHz): Look for the diagnostic N-methyl singlet around

    
     2.8-2.9 ppm. Due to Boc-rotamers, this peak often appears as a split singlet (approx 2:1 ratio). The allyl vinyl protons will appear at 
    
    
    
    5.7-5.8 (multiplet) and
    
    
    5.1-5.2 (terminal alkene).
  • Mass Spectrometry (ESI):

    
     = 230.3; 
    
    
    
    = 252.3.
  • Chiral HPLC: Required to verify enantiomeric excess (ee%).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (with 0.1% TFA).

Stability & Handling

  • Storage: Store at +2°C to +8°C. For long-term storage, -20°C is preferred to prevent slow decarboxylation or oxidation of the alkene.

  • Rotamers: In NMR, N-methylated Boc-amino acids exist as cis/trans rotamers (around the carbamate bond). Do not mistake these split peaks for impurities. Heating the NMR tube to 50°C often coalesces the peaks.

References

  • Chemical Identity: Sigma-Aldrich. (S)-2-((tert-Butoxycarbonyl)(methyl)amino)pent-4-enoic acid Product Sheet. Link

  • Synthesis Protocol (Benoiton Method): Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. Link

  • RCM Application: Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281-3284. Link

  • N-Methylation Review: Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[3] Chemical Reviews, 104(11), 5823-5846. Link

Sources

Foundational

Chemical variations of 2-amino-4-pentenoic acid for peptidomimetics

Title: The Allyl-Handle: A Technical Guide to 2-Amino-4-Pentenoic Acid in Peptidomimetics Executive Summary: The Alkenyl Linchpin In the landscape of non-proteinogenic amino acids, 2-amino-4-pentenoic acid (Allylglycine...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Allyl-Handle: A Technical Guide to 2-Amino-4-Pentenoic Acid in Peptidomimetics

Executive Summary: The Alkenyl Linchpin

In the landscape of non-proteinogenic amino acids, 2-amino-4-pentenoic acid (Allylglycine or Agl) serves as a critical "linchpin" residue. Unlike inert aliphatic residues (Leucine, Valine), Agl possesses a terminal alkene side chain (


-unsaturation). This latent functionality allows for post-synthetic modifications that are orthogonal to standard amide coupling.

For the drug developer, Agl is not merely a hydrophobic residue; it is a gateway to Hydrocarbon Stapling , Thiol-Ene "Click" Ligation , and Late-Stage Diversification . This guide dissects the chemical variations of the Agl scaffold and provides validated protocols for its integration into therapeutic peptidomimetics.

Chemical Variations & Scaffold Selection

Before initiating synthesis, one must select the correct variant of the Agl scaffold to dictate secondary structure and reaction outcomes.

Table 1: The Allylglycine Family & Structural Impact
VariantChemical StructurePrimary ApplicationStructural Effect
L-Allylglycine (L-Agl) (S)-2-amino-4-pentenoic acidThiol-ene ligation, Cross-couplingFlexible side chain; minimal steric constraint on backbone.
D-Allylglycine (D-Agl) (R)-2-amino-4-pentenoic acidRetro-inverso peptides, D-peptide staplesInduces reverse turn or destabilizes L-helices.

-Methyl-L-Allylglycine
(S)-2-amino-2-methyl-4-pentenoic acidHelix Stapling (

)
The

-methyl group restricts

angles, pre-organizing the backbone into an

-helix (Thorpe-Ingold effect).
Homoallylglycine (Hag) (S)-2-amino-5-hexenoic acidHelix Stapling (

)
Extends the reach of the staple. Used in combination with Agl or another Hag for longer spans.

Expert Insight: When designing stapled peptides for intracellular targets (e.g., p53/MDM2 inhibitors), always prioritize the


-methyl variant . The simple L-Agl lacks the conformational bias necessary to overcome the entropic penalty of macrocyclization, often resulting in lower RCM yields and poorer biological activity.

Module A: Hydrocarbon Stapling (Ring-Closing Metathesis)

The most prevalent application of Agl is the formation of all-hydrocarbon "staples" via Ring-Closing Metathesis (RCM). This covalent brace renders peptides resistant to proteases and enhances cellular uptake.

The Mechanistic Logic

The reaction utilizes a Ruthenium carbene (Grubbs Catalyst) to excise an ethylene molecule from two Agl residues, forming a macrocyclic olefin.

RCM_Pathway Fig 1. Logical flow of Peptide Stapling via Allylglycine residues. cluster_0 Pre-Organization cluster_1 Catalytic Cycle Linear Linear Peptide (Resin-Bound) ...Agl...Agl... Helix Alpha-Helix Induction Linear->Helix Solvent/Seq Metathesis Metathesis Step Helix->Metathesis Grubbs Grubbs Catalyst (Ru-Carbene) Grubbs->Metathesis Ethylene Release of Ethylene Gas Metathesis->Ethylene Stapled Stapled Peptide (Macrocyclic Olefin) Metathesis->Stapled Cyclization

Validated RCM Protocol (On-Resin)

Reagents:

  • Catalyst: Grubbs Generation I (for simple cases) or Grubbs Generation II (for sterically hindered/difficult sequences).

  • Solvent: 1,2-Dichloroethane (DCE). Note: DCM can be used, but DCE allows for higher temperatures (reflux) if needed.

  • Resin: Rink Amide (ChemMatrix or PEG-PS preferred for better swelling in DCE).

Step-by-Step Workflow:

  • Peptide Assembly: Synthesize the linear sequence using standard Fmoc-SPPS. Ensure the N-terminus is Fmoc-protected or Acetyl-capped to prevent Ru-chelation by the free amine.

  • Solvent Swap: Wash resin

    
     with DCM, then 
    
    
    
    with anhydrous DCE.
    • Critical: Traces of DMF or amine scavengers will poison the Ruthenium catalyst.

  • Catalyst Preparation: Dissolve Grubbs Gen II (10 mM final concentration) in degassed DCE.

  • Reaction: Add catalyst solution to the resin.[1][2][3] Bubble Nitrogen (

    
    ) through the mixture gently.
    
    • Why? This drives off the generated ethylene gas, shifting the equilibrium toward the cyclic product (Le Chatelier’s principle).

  • Duration: React for 2 hours at Room Temperature (RT).

  • Refresh: Drain and repeat steps 3–5 with fresh catalyst.

  • Wash: Wash extensively with DCE (

    
    ) and DCM (
    
    
    
    ) to remove Ruthenium residues (which appear as dark/black stains).

Self-Validation Check:

  • Micro-cleavage: Cleave a small aliquot of resin.

  • MS Analysis: The stapled product will show a mass shift of -28 Da (loss of

    
    ) relative to the linear precursor.
    

Module B: Orthogonal Functionalization (Thiol-Ene Click)

If the goal is not structural constraint but rather the attachment of a drug, fluorophore, or lipid, Agl serves as a "click" handle. This reaction is radical-mediated and highly chemoselective.[4]

The Mechanistic Logic

Unlike Michael additions, the radical thiol-ene reaction proceeds via an anti-Markovnikov addition. A thiyl radical (from a Cysteine or thiol-drug) attacks the terminal alkene of Agl.

ThiolEne_Cycle Fig 2. Radical Thiol-Ene Cycle: Anti-Markovnikov addition to Allylglycine. Initiator Photo-Initiator (DPAP/VA-044) ThiylRad R-S• (Thiyl Radical) Initiator->ThiylRad hv / u0394 Thiol R-SH (Drug/Lipid) Thiol->ThiylRad H-abstraction CarbonRad Carbon Radical Intermediate ThiylRad->CarbonRad + Agl (Alkene) Agl Peptide-Agl (Alkene) Product Thioether Conjugate (Peptide-S-R) CarbonRad->Product + R-SH Product->ThiylRad Chain Propagation

Validated Thiol-Ene Protocol (Photo-Initiated)

Reagents:

  • Thiol Source: Glutathione, Thio-sugar, or Lipidic thiol (5–10 equivalents).

  • Initiator: DPAP (2,2-dimethoxy-2-phenylacetophenone) for organic solvent; VA-044 for aqueous.

  • Solvent: DMF or NMP (degassed).

  • Light Source: UV lamp (365 nm).

Step-by-Step Workflow:

  • Preparation: Swell the Agl-containing peptidyl-resin in DMF.

  • Cocktail: Dissolve the Thiol (10 eq) and DPAP (0.5 eq) in degassed DMF.

  • Irradiation: Add to resin and irradiate at 365 nm for 1 hour at RT.

    • Safety: Use a quartz vessel or an open reactor; glass filters UV.

  • Wash: Wash extensively with DMF to remove excess thiol (which smells potent) and initiator byproducts.

Self-Validation Check:

  • MS Analysis: Mass shift corresponds to

    
    .
    
  • HPLC: Significant retention time shift due to the polarity change (e.g., adding a lipid increases retention; adding a sugar decreases it).

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[1] An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society, 122(24), 5891–5892. Link

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition, 37(23), 3281–3284. Link

  • Dondoni, A. (2008). The Emergence of Thiol–Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[5] Angewandte Chemie International Edition, 47(47), 8995–8997. Link

  • Aimetti, A. A., et al. (2011). On-Resin Peptide Macrocyclization Using Thiol–Ene Click Chemistry. Chemical Communications, 46(23), 4061–4063. Link

  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon Stapled Peptides: Principles, Practice, and Progress. ACS Chemical Biology, 10(6), 1362–1375. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Coupling Strategies for Sterically Hindered N-Methyl Amino Acids

Executive Summary The incorporation of N-methyl amino acids (NMe-AAs) into peptide sequences is a critical strategy in drug discovery to enhance metabolic stability, membrane permeability, and oral bioavailability (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-methyl amino acids (NMe-AAs) into peptide sequences is a critical strategy in drug discovery to enhance metabolic stability, membrane permeability, and oral bioavailability (e.g., Cyclosporine A).[1] However, the N-methyl group introduces severe steric clash and reduces the nucleophilicity of the amine, making standard coupling protocols (e.g., HBTU/DIC) ineffective.

This guide details the hierarchy of coupling reagents required to overcome these barriers. We provide validated protocols for COMU , PyAOP , and Triphosgene (BTC) , transitioning from "moderately hindered" to "extremely hindered" (NMe-to-NMe) junctions.

The Challenge: Sterics, Kinetics, and Side Reactions

Coupling to an N-methylated residue is governed by two failure modes:

  • Guanidinylation: When using uronium/aminium reagents (HATU, HBTU) with slow-reacting secondary amines, the amine may attack the reagent's guanidinium moiety instead of the activated amino acid, permanently capping the chain.

  • Epimerization: The slow rate of coupling allows the activated carboxylate (OAt/Oxyma ester) to racemize via enolization or oxazolonium formation before the amine can attack.

  • Diketopiperazine (DKP) Formation: N-methylated dipeptides are highly prone to cyclization and cleavage from the resin, particularly during Fmoc deprotection.

Reagent Selection Matrix

The choice of reagent must be matched to the specific steric demand of the junction.

Reagent ClassReagentActive SpeciesBest Use CaseCritical AdvantageLimitation
Uronium COMU Oxyma EsterGeneral N-Me coupling (e.g., Val-to-NMeAla).Safer than HATU (non-explosive); visual color change monitoring.Risk of guanidinylation if reaction >2 hrs.
Uronium HATU OAt EsterHistorical Gold Standard.Fast activation; HOAt provides anchimeric assistance.Explosive properties of HOAt; Guanidinylation risk.
Phosphonium PyAOP OAt EsterHindered Amines (e.g., Ile-to-NMeVal).No Guanidinylation risk ; can be left to react for 24h+.Higher cost; produces HMPA (carcinogen) byproduct analogs.
Acid Chloride BTC (Triphosgene)Acid ChlorideThe "Impossible" Coupling (NMe-to-NMe).[2]Highest electrophilicity possible; steric bulk is irrelevant.Requires strictly anhydrous conditions; handling of phosgene source.
Decision Logic for Reagent Selection

ReagentSelection Start Analyze Coupling Junction IsNMe Is the Amine (Nucleophile) N-Methylated? Start->IsNMe IsNMe2 Is the Incoming AA Also N-Methylated? IsNMe->IsNMe2 Yes (Secondary Amine) Standard Standard Coupling (DIC/Oxyma or HBTU) IsNMe->Standard No (Primary Amine) ModHind Moderately Hindered IsNMe2->ModHind No SevereHind Severely Hindered (NMe-AA + NMe-AA) IsNMe2->SevereHind Yes UseCOMU Protocol A: COMU + DIEA (High Activity, Safer) ModHind->UseCOMU First Choice UsePyAOP Protocol B: PyAOP + DIEA (No Guanidinylation) ModHind->UsePyAOP If COMU fails/low yield SevereHind->UsePyAOP Alternative (Double Couple) UseBTC Protocol C: Triphosgene (BTC) (Acid Chloride Method) SevereHind->UseBTC Gold Standard

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance at the amide bond junction.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (COMU)

Application: Coupling standard bulky amino acids (Val, Ile, Aib) to N-methylated residues. Mechanism: COMU generates the Oxyma active ester in situ. The morpholine ring acts as a base/proton scavenger, enhancing kinetics.

  • Reagent Prep: Dissolve Fmoc-AA-OH (3.0 eq) and COMU (3.0 eq) in DMF (0.2 M final concentration).

  • Activation: Add DIEA (6.0 eq). Note: The solution will turn orange/red.

  • Coupling: Immediately add the activated solution to the resin-bound N-methyl amine.

  • Incubation: Shake at Room Temperature (RT) for 1 hour.

  • Re-coupling: Drain. Repeat steps 1-4.

  • Monitoring: Use the Chloranil Test (acetaldehyde/chloranil). The standard Kaiser test is ineffective for secondary amines.

Protocol B: Guanidine-Free Coupling (PyAOP)

Application: When Protocol A yields truncated sequences or for coupling to extremely hindered non-methylated amines. Expert Insight: Unlike HATU, PyAOP is a phosphonium salt. It cannot react with the amine to form a guanidine, allowing for extended reaction times (overnight) without capping the sequence.

  • Reagent Prep: Dissolve Fmoc-AA-OH (3.0 eq) and PyAOP (3.0 eq) in NMP (N-methylpyrrolidone). NMP is preferred over DMF for higher swelling of hindered peptides.

  • Activation: Add DIEA (6.0 eq).

  • Coupling: Add to resin.

  • Incubation: Shake for 2–4 hours (or overnight if steric bulk is extreme).

  • Temperature: If using automated synthesis, heating to 50°C is beneficial, but ensure Cysteine/Histidine are not present to avoid racemization.

Protocol C: The "Nuclear Option" (Triphosgene/BTC)

Application: NMe-AA to NMe-AA junctions. (e.g., NMeVal-NMeLeu). Standard reagents typically fail here (<10% yield). Mechanism: In situ generation of the Fmoc-amino acid chloride. Acid chlorides are hyper-electrophiles that overcome the poor nucleophilicity of N-methyl amines.

Safety Warning: Triphosgene generates Phosgene gas. Work in a well-ventilated fume hood. Quench all waste with aqueous NaOH.

Step-by-Step:

  • Pre-activation (The "Soup"):

    • In a dry vial, dissolve Fmoc-NMe-AA-OH (5.0 eq) in anhydrous THF (tetrahydrofuran).

    • Add Triphosgene (BTC) (1.65 eq).

    • Add 2,4,6-Collidine (14 eq). Collidine is critical; it forms a suspension and buffers the HCl without quenching the acid chloride.

    • Stir for 1–2 minutes. A white precipitate (collidinium chloride) will form.

  • Coupling:

    • Add the suspension directly to the resin (swelled in THF or DCM).

    • Do not filter the precipitate.

  • Incubation: Shake for 1 hour at RT.

  • Second Coupling: Usually required. Repeat steps 1-3.

  • Quench: Wash resin with DCM, then DMF, then MeOH to hydrolyze any residual acid chloride.

Troubleshooting & Optimization

IssueDiagnosisSolution
Low Yield (Deletion) Incomplete coupling due to sterics.Switch to Protocol C (BTC) or use Microwave irradiation (75°C, 10 min) with COMU.
Epimerization D-isomer detected by HPLC.Use Sym-collidine instead of DIEA as the base (weaker base reduces alpha-proton abstraction). Lower temperature to 4°C.
Pre-mature Cleavage Loss of peptide during Fmoc removal.DKP formation.[3] Use short deprotection times (2 x 3 min with 20% Piperidine) or use DBU (2%) instead of Piperidine.
Aggregation "Difficult Sequence" behavior.Use Pseudoproline dipeptides or backbone amide protection (Hmb) to disrupt beta-sheets.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyAOP Halophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446. [Link]

  • Thern, B., Rudolph, J., & Jung, G. (2002). Total Synthesis of the N-Methylated Peptide Cyclosporin O using the Combined Anchoring/BTC-Coupling Method.[2] Tetrahedron Letters, 43(29), 5017-5020. [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9404–9416. [Link]

Sources

Application

Application Notes and Protocols for Ring-Closing Metathesis (RCM) of Boc-N-Me-Allylglycine

Introduction The synthesis of conformationally constrained amino acids is a cornerstone of modern peptidomimetic and drug design.[] Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of conformationally constrained amino acids is a cornerstone of modern peptidomimetic and drug design.[] Ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the construction of cyclic structures within these molecules, offering broad functional group tolerance and mild reaction conditions.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the procedure for the ring-closing metathesis of N-tert-butyloxycarbonyl-N-methyl-α,α-diallylglycine (Boc-N-Me-Allylglycine) to yield a five-membered cyclic amino acid derivative. This protocol emphasizes the critical experimental parameters, the rationale behind procedural choices, and best practices for reaction setup, monitoring, workup, and purification.

The intramolecular cyclization of diallylic amines via RCM is a well-established method for the synthesis of nitrogen-containing heterocycles. However, the reactivity of the substrate can be significantly influenced by the nature of the nitrogen substituent. While N-acylated or N-sulfonylated diallylamines readily undergo RCM, substrates containing a basic nitrogen atom can pose a challenge due to potential coordination with the ruthenium catalyst, which can lead to catalyst deactivation.[3] The Boc-N-Me-Allylglycine substrate presented here features a carbamate protecting group, which sufficiently deactivates the nitrogen atom, allowing for efficient cyclization.[4]

Reaction Mechanism and Catalyst Selection

The widely accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.[2] In the context of RCM, the ruthenium alkylidene catalyst first reacts with one of the terminal alkenes of the diene substrate. Subsequent intramolecular coordination and [2+2] cycloaddition with the second alkene moiety forms a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release the cyclic alkene product and regenerate a ruthenium alkylidene species that continues the catalytic cycle. The primary driving force for the reaction is the entropically favorable release of a small volatile alkene, typically ethylene.[2]

RCM_Mechanism

For the RCM of Boc-N-Me-Allylglycine, second-generation Grubbs catalysts are generally preferred over first-generation catalysts. The enhanced activity of the second-generation catalysts, which feature an N-heterocyclic carbene (NHC) ligand, makes them more efficient for the cyclization of sterically hindered or electron-deficient olefins.

Experimental Protocol: RCM of Boc-N-Me-Allylglycine

This protocol details a general procedure for the RCM of Boc-N-Me-Allylglycine. Optimization of catalyst loading, concentration, and reaction time may be necessary depending on the specific batch of catalyst and purity of the starting material.

Materials and Reagents
  • Boc-N-Me-Allylglycine (starting material)

  • Grubbs Catalyst, 2nd Generation

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Argon or Nitrogen gas (high purity)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Optional: Ruthenium scavenger (e.g., Triphenylphosphine oxide, Dimethyl sulfoxide)

Equipment
  • Flame-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Syringes and needles for solvent and reagent transfer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a flame-dried round-bottom flask.

    • Add Boc-N-Me-Allylglycine (1.0 eq) to the flask.

    • Seal the flask with a rubber septum and purge with argon or nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Solvent Addition:

    • Using a dry syringe, add anhydrous dichloromethane or toluene to the flask to achieve a substrate concentration of 0.05–0.1 M. A lower concentration generally favors the intramolecular RCM reaction over intermolecular oligomerization.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the Grubbs 2nd Generation catalyst (2–5 mol%) to the stirred solution. The catalyst can be added as a solid or as a solution in a small amount of anhydrous solvent.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or heat to a gentle reflux (40-80°C), depending on the chosen solvent and catalyst activity.

    • Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the appearance of the product spot. The reaction is typically complete within 2–12 hours.

  • Reaction Quenching and Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • To quench the catalyst and facilitate purification, a ruthenium scavenger can be added. For example, add a few drops of ethyl vinyl ether or a solution of triphenylphosphine oxide or DMSO and stir for 30 minutes.[5]

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the cyclic amino acid derivative.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

  • Characterization:

    • Confirm the structure and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Comparison

The following table summarizes typical reaction conditions for the RCM of N-protected diallylamines, providing a basis for optimization.

SubstrateCatalyst (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)Reference
N-Boc-diallylamineGrubbs I (5)CH₂Cl₂0.4402.5>95
N-Tosyl-diallylamineGrubbs II (2)Benzene0.1RT1.5-2~90
Chiral N-Boc-diallylamineGrubbs II (5-8) + Ti(OiPr)₄ (20)CH₂Cl₂0.2402-1379-93[3]
N,N-diallyl-4-methylbenzenesulfonamideNovel Ru-alkylidene (0.5)CH₂Cl₂0.1250.17>98[6]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, raising the reaction temperature, or using a more active catalyst. Ensure the solvent and reagents are scrupulously dry and the reaction is maintained under a strict inert atmosphere.

  • Oligomerization: The formation of dimeric and oligomeric byproducts can be minimized by conducting the reaction at a lower substrate concentration.

  • Ruthenium Removal: Residual ruthenium can be challenging to remove completely. In addition to the use of scavengers, multiple chromatographic purifications may be necessary. For applications in drug development where very low metal content is required, specialized purification techniques may be employed.[5]

  • Lewis Acid Additives: For less reactive or more basic substrates, the addition of a Lewis acid such as titanium(IV) isopropoxide can enhance the rate of RCM by coordinating to the substrate and preventing catalyst inhibition.[3]

Visualization of the Experimental Workflow

RCM_Workflow Start Start: Flame-dried flask Add_Substrate Add Boc-N-Me-Allylglycine Start->Add_Substrate Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Add_Substrate->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent (DCM/Toluene) Inert_Atmosphere->Add_Solvent Add_Catalyst Add Grubbs II Catalyst Add_Solvent->Add_Catalyst Reaction Stir at RT or Reflux Monitor by TLC Add_Catalyst->Reaction Quench Quench with Scavenger Reaction->Quench Evaporation Solvent Removal Quench->Evaporation Purification Flash Column Chromatography Evaporation->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End Final Product Characterization->End

Conclusion

The ring-closing metathesis of Boc-N-Me-Allylglycine is a robust and efficient method for the synthesis of a valuable constrained amino acid building block. By carefully selecting the appropriate Grubbs catalyst and optimizing reaction conditions, high yields of the desired cyclic product can be achieved. The protocol and insights provided herein are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the successful application of this powerful synthetic transformation.

References

  • Cossy, J., et al. (2001). Ring-Closing Metathesis of Chiral Allylamines. Enantioselective Synthesis of (2S,3R,4S)-3,4-Dihydroxyproline. The Journal of Organic Chemistry, 66(22), 7358-7364. [Link]

  • Li, W., et al. (2005). Lewis Acid Assisted Ring-Closing Metathesis of Chiral Diallylamines: An Efficient Approach to Enantiopure Pyrrolidine Derivatives. Organic Letters, 7(5), 791-794. [Link]

  • Miller, S. J., et al. (2011). Catalytic kinetic resolution of cyclic secondary amines. Nature, 480(7376), 224-228. [Link]

  • Georgiou, I., et al. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic & Medicinal Chemistry International Journal, 1(1). [Link]

  • Toste, F. D., et al. (2011). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses, 88, 170-182. [Link]

  • Kim, H., et al. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285. [Link]

  • El-Sawy, E. R., et al. (2018). Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions. RSC Advances, 8(40), 22459-22468. [Link]

  • Wikipedia. Ring-closing metathesis. [Link]

  • Guranova, N. O., et al. (2019). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journal of Organic Chemistry, 15, 704-714. [Link]

  • Guranova, N. O., et al. (2021). Hoveyda–Grubbs type complexes with ruthenium–pnictogen/chalcogen/halogen coordination bond. Synthesis, catalytic activity and applications in olefin metathesis. Russian Chemical Reviews, 90(11), 1367-1400. [Link]

  • Reddy, P. V., et al. (2015). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry, 13(42), 10561-10571. [Link]

  • Kumar, A., et al. (2020). Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides. ACS Omega, 5(15), 8966-8977. [Link]

  • Georgiou, I., et al. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Journal of Organic & Inorganic Chemistry. [Link]

  • Reddy, P. V., et al. (2015). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. [Link]

  • Smith, C. J., et al. (2011). RCM of diethyl diallylmalonate, (4), with Grubbs (I) generation catalyst (1). ResearchGate. [Link]

  • Sanford, M. S., et al. (2007). Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. Journal of the American Chemical Society, 129(46), 14357-14365. [Link]

  • Kumar, A., et al. (2020). Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides. ACS Omega, 5(15), 8966-8977. [Link]

  • Mori, M., et al. (2010). Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction. Molecules, 15(6), 4149-4171. [Link]

Sources

Method

Incorporating (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid into macrocycles

Application Note: Strategic Incorporation of (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid into Peptide Macrocycles Abstract This guide details the technical protocols for incorporating (S)-2-[Boc-(methyl)amino]-4-pentenoic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid into Peptide Macrocycles

Abstract

This guide details the technical protocols for incorporating (S)-2-[Boc-(methyl)amino]-4-pentenoic acid (CAS: 136092-76-7) into peptide backbones to generate conformationally constrained macrocycles via Ring-Closing Metathesis (RCM). The synergy of N-methylation (improving metabolic stability and membrane permeability) and the allyl side chain (enabling olefin metathesis) makes this building block a critical tool in modern peptidomimetic drug discovery. This document addresses the specific synthetic challenges posed by steric hindrance at the N-methyl site and provides validated protocols for coupling and cyclization.

Part 1: The Strategic Advantage

(S)-2-[Boc-(methyl)amino]-4-pentenoic acid serves a dual purpose in medicinal chemistry:

  • Conformational Locking: The N-methyl group eliminates the hydrogen bond donor capability of the amide backbone, favoring cis-peptide bond configurations and reducing the energy penalty for macrocyclization.

  • Metathesis Handle: The homoallylic side chain allows for the formation of hydrocarbon "staples" or macrocyclic rings when paired with a second olefin-bearing residue (e.g., another allylglycine or O-allyl tyrosine).

Technical Profile:

Property Specification
IUPAC Name (2S)-2-[tert-butoxycarbonyl(methyl)amino]pent-4-enoic acid
Common Name N-Boc-N-methyl-L-allylglycine
CAS Number 136092-76-7
Molecular Weight 229.27 g/mol
Chirality L-configuration (S)

| Solubility | DCM, DMF, MeOH (High) |

Part 2: Critical Synthesis Parameters

Incorporating this residue requires navigating two primary bottlenecks: Steric Hindrance during Coupling and RCM Efficiency .[1]

The N-Methylation Barrier

Coupling to the secondary amine of an N-methylated residue is significantly more difficult than standard peptide coupling due to steric bulk. Standard reagents (HBTU/HCTU) often result in incomplete coupling or deletion sequences.

  • Solution: Use high-efficiency coupling cocktails such as HATU/HOAt or PyBroP , often at elevated temperatures or with double coupling cycles.

Stereochemical Integrity

While the Boc group prevents oxazolone formation (a common racemization pathway in activated acyl components), base-catalyzed racemization can still occur during slow couplings.

  • Solution: Use Collidine (TMP) or N-Methylmorpholine (NMM) as bases instead of DIEA when possible, as they are less likely to abstract the

    
    -proton.
    

Part 3: Experimental Protocols

Protocol A: Solid-Phase Incorporation (Coupling)

Context: This protocol assumes a standard Boc-SPPS strategy or the use of this residue as an N-terminal cap in Fmoc-SPPS (followed by solution-phase RCM).

Reagents:

  • Resin: PAM or MBHA resin (for Boc-SPPS).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DCM for 30 min, then wash with DMF (3x).

  • Activation (Pre-activation is critical):

    • Dissolve (S)-2-[Boc-(methyl)amino]-4-pentenoic acid (3.0 eq) in minimal DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIEA (6.0 eq).

    • Note: Allow to activate for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization.

  • Coupling:

    • Add the activated solution to the resin-bound amine.[2]

    • Agitate at Room Temperature for 2 hours .

    • Optimization: If coupling to a bulky residue (e.g., Val, Ile), heat to 50°C (microwave preferred, 25W).

  • Monitoring:

    • Standard Kaiser test (Ninhydrin) will not work reliably on N-methyl secondary amines (if checking coupling onto this residue later). Use the Chloranil Test or Bromophenol Blue for secondary amines.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Ring-Closing Metathesis (RCM)

Context: Performing cyclization on the linear precursor containing two olefin handles.

Reagents:

  • Catalyst: Grubbs 2nd Generation (G2) or Hoveyda-Grubbs 2nd Generation (HG2).[3]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Degassed.

Step-by-Step Workflow:

  • Pre-Solubilization: Dissolve the linear peptide precursor in degassed DCE.

    • Critical: Concentration must be low (1–5 mM) to favor intramolecular cyclization over intermolecular oligomerization.

  • Catalyst Addition:

    • Add Grubbs II catalyst (10–20 mol%) as a solution in degassed DCE.

    • Tip: Add the catalyst in two portions (e.g., 10% at t=0, 10% at t=2h) to maintain active species.

  • Reaction:

    • Reflux at 40–80°C (DCM vs DCE) under a distinct stream of Nitrogen/Argon .

    • Why Reflux? Elevated temperature helps break up peptide aggregates (beta-sheets) that sequester the reactive alkenes.

    • Reaction time: 2–12 hours. Monitor by HPLC-MS.

  • Quenching:

    • Add DMSO (50 eq relative to catalyst) or active carbon to scavenge the Ruthenium.

    • Filter and concentrate.

Part 4: Visualization & Logic

Figure 1: Strategic Decision Tree for N-Methyl Coupling

Use this logic flow to determine the optimal coupling conditions for your specific sequence context.

CouplingLogic Start Start: Couple (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid CheckResin Is the Resin/Amine Sterically Hindered? (e.g., N-methyl, Val, Ile, Pro) Start->CheckResin Standard Standard Activation: HATU / HOAt / DIEA 2 hrs @ RT CheckResin->Standard No Advanced Advanced Activation: PyBroP / DIEA or HATU @ 50°C Double Couple CheckResin->Advanced Yes Test QC: Chloranil / Bromophenol Blue Test Standard->Test Advanced->Test Success Proceed to Deprotection Test->Success Pass Fail Incomplete Coupling Test->Fail Fail Retry Recouple: Switch to Triphosgene (Acid Chloride Method) Fail->Retry Retry->Test

Caption: Decision matrix for optimizing the coupling of sterically demanding N-methylated amino acids.

Figure 2: Macrocyclization Pathway (RCM)

The chemical transformation from linear precursor to stapled macrocycle.

RCM_Pathway Linear Linear Precursor (Contains 2x Allyl Handles) Degas Solvent Degassing (Argon Sparge, 15 min) Linear->Degas Catalysis Catalysis Grubbs II (20 mol%) Reflux (DCE, 83°C) Degas->Catalysis Dilution to 1-5 mM Cycle Macrocyclic Product (Olefin Bridge Formed) Catalysis->Cycle - Ethylene Gas Quench Ruthenium Scavenging (DMSO/Silica) Cycle->Quench

Caption: Workflow for Ring-Closing Metathesis (RCM) utilizing Grubbs catalysts.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric clash between N-methyl groups.Switch to PyBroP or generate Acid Fluorides (using TFFH). Use microwave heating (50°C).
RCM Failure (No Product) Catalyst poisoning or oxidation.Ensure strict O2-free conditions. Use fresh catalyst. Sparge solvent with Argon for >15 mins.
Oligomerization Concentration too high.Dilute reaction to <1 mM . Add solution slowly (syringe pump) to catalyst pool.
Isomerization Migration of the double bond.Add 1,4-Benzoquinone (10 mol%) or Phenol as an additive to suppress ruthenium hydride formation.

References

  • Biron, E., et al. (2008).[1] "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link

  • Miller, S. J., & Blackwell, H. E. (1998). "Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides." Journal of the American Chemical Society.[1] Link

  • White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry. Link

  • Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Research.[1] Link

  • Chem-Impex International. "Product Specification: Boc-N-methyl-L-allylglycine." Catalog Access. Link

Sources

Application

Peptide stapling techniques using N-methyl allylglycine residues

Application Notes & Protocols Topic: Advanced Peptide Stapling using N-Methyl Allylglycine for Enhanced Helicity and Stability Abstract Peptide stapling has emerged as a transformative strategy in drug discovery, primari...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Advanced Peptide Stapling using N-Methyl Allylglycine for Enhanced Helicity and Stability

Abstract

Peptide stapling has emerged as a transformative strategy in drug discovery, primarily for stabilizing α-helical secondary structures to enhance target affinity, proteolytic resistance, and cell permeability.[1][2] This guide delves into an advanced application of this technology: the use of N-methylated allylglycine residues for all-hydrocarbon stapling via Ring-Closing Metathesis (RCM). The incorporation of an N-methyl group onto the peptide backbone at the stapling position offers a synergistic approach to peptide optimization. It not only contributes to the conformational rigidity imposed by the staple but also provides an additional steric shield against enzymatic degradation and can modulate membrane permeability.[3][4] This document provides a comprehensive overview of the underlying principles, a detailed, field-tested protocol from solid-phase synthesis to final characterization, and expert insights into the critical parameters for success.

Introduction: The Synergistic Advantage of N-Methylated Staples

The therapeutic potential of many peptides is often limited by their conformational flexibility and susceptibility to proteolysis.[5] Standard peptide stapling addresses the first challenge by introducing a covalent brace that locks the peptide into its bioactive α-helical conformation.[6][7] This is commonly achieved by incorporating two unnatural amino acids with olefin-bearing side chains (e.g., allylglycine) at i, i+4 or i, i+7 positions, followed by a ruthenium-catalyzed RCM reaction to form a hydrocarbon staple.[1][8]

The strategic innovation detailed here is the use of N-methyl allylglycine . This modification introduces a methyl group directly onto the amide nitrogen of the peptide backbone at the point of stapling. This "dual-action" approach provides two distinct, complementary benefits:

  • Enhanced Proteolytic Resistance: The N-methyl group provides steric hindrance that directly shields the adjacent peptide bond from cleavage by proteases.[4] This effect is additive to the stability conferred by the macrocyclic staple, dramatically increasing the peptide's half-life in biological systems.[9]

  • Modulated Physicochemical Properties: The replacement of an amide N-H with an N-CH₃ group removes a hydrogen bond donor. This change increases the lipophilicity of the peptide backbone, which can significantly improve membrane permeability and cellular uptake.[10]

However, this advanced modification is not without its challenges. The steric bulk of the N-methyl group makes the coupling of these and adjacent amino acids more difficult during solid-phase peptide synthesis (SPPS), often requiring specialized, high-efficiency coupling reagents and optimized protocols to achieve high yields.[11][12][13]

Overall Experimental Workflow

The synthesis and purification of an N-methyl allylglycine stapled peptide is a multi-step process. The workflow begins with the assembly of the linear peptide on a solid support, followed by the crucial on-resin cyclization (stapling) reaction, and concludes with cleavage, purification, and characterization.

Workflow cluster_synthesis On-Resin Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_analysis Characterization Resin 1. Resin Preparation (e.g., Rink Amide) SPPS 2. Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Resin->SPPS Load Resin Coupling Special Coupling: Fmoc-N-Me-Allylglycine-OH (HATU/DIEA) SPPS->Coupling Incorporate Stapling Residues RCM 3. On-Resin Stapling (Ring-Closing Metathesis) SPPS->RCM Linear Peptide Assembled Coupling->SPPS Cleavage 4. Cleavage & Deprotection (TFA Cocktail) RCM->Cleavage Stapled Peptide-Resin Purification 5. Purification (Preparative HPLC) Cleavage->Purification Crude Peptide Analysis 6. Quality Control (LC-MS, CD Spectroscopy) Purification->Analysis Purified Peptide

Caption: High-level workflow for N-methyl allylglycine stapled peptide synthesis.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of a model stapled peptide.

Materials and Reagents
ReagentSupplierPurpose
Rink Amide MBHA ResinStandard SupplierSolid support for peptide synthesis
Fmoc-Protected Amino AcidsStandard SupplierBuilding blocks for SPPS
Fmoc-L-N-methyl-allylglycineSpecialized SupplierStapling residue
HATUStandard SupplierHigh-efficiency coupling reagent
N,N-Diisopropylethylamine (DIEA)Standard SupplierActivation base
PiperidineStandard SupplierFmoc deprotection
N,N-Dimethylformamide (DMF)Standard SupplierSPPS solvent
Dichloromethane (DCM)Standard SupplierSPPS solvent/washing
Grubbs' Catalyst, 1st GenerationStandard SupplierRing-closing metathesis catalyst
1,2-Dichloroethane (DCE)Standard SupplierRCM solvent
Trifluoroacetic Acid (TFA)Standard SupplierCleavage from resin
Triisopropylsilane (TIS)Standard SupplierScavenger for cleavage
Acetonitrile (ACN), HPLC GradeStandard SupplierHPLC mobile phase
Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol uses standard Fmoc/tBu solid-phase peptide synthesis.[14][15] Special attention must be paid to the coupling of the sterically hindered N-methyl allylglycine residues.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Repeat once. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Standard Amino Acid Coupling:

    • In a separate vial, pre-activate the standard Fmoc-amino acid (5 eq) with HATU (4.9 eq) and DIEA (10 eq) in DMF for 2 minutes.

    • Add the activation mixture to the resin and agitate for 45-60 minutes.

    • Wash the resin with DMF (3x) and DCM (3x). Confirm completion with a negative Kaiser test.

  • N-Methyl Allylglycine Coupling (Critical Step):

    • Causality: The steric hindrance from the N-methyl group drastically slows coupling kinetics.[11] A powerful coupling reagent like HATU is essential to drive the reaction to completion and avoid deletion sequences.[13]

    • In a separate vial, dissolve Fmoc-N-Me-allylglycine-OH (4 eq) and HATU (3.9 eq) in DMF. Add DIEA (8 eq) to begin pre-activation.

    • Immediately add the mixture to the deprotected resin.

    • Agitate for at least 2 hours. A double coupling (repeating the step) is highly recommended.

    • QC Check: The Kaiser test is not suitable for secondary amines. Use a Bromophenol Blue test to monitor the coupling progress.

  • Repeat: Continue the cycle of deprotection and coupling until the full linear peptide sequence is assembled.

  • Final Deprotection: Remove the terminal Fmoc group as described in step 2. Wash thoroughly with DMF and DCM, then dry the peptidyl-resin under vacuum.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This is the key stapling step where the macrocycle is formed.[16]

Caption: Ring-Closing Metathesis on the resin-bound peptide.

  • Setup: Place the dried peptidyl-resin in a reaction vessel equipped with a frit and a gas inlet/outlet.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to swell the resin.

  • Inert Atmosphere (Critical Step):

    • Causality: The RCM reaction produces ethylene gas as a byproduct. According to Le Châtelier's principle, removing this product drives the reaction equilibrium toward the stapled product.[16] Bubbling with an inert gas like nitrogen or argon is crucial for achieving high conversion efficiency.[16]

    • Begin gently bubbling dry nitrogen or argon through the resin slurry.

  • Catalyst Addition: In a separate vial, dissolve Grubbs' Catalyst, 1st Generation (20 mol% relative to resin loading) in a small amount of DCE. Add the catalyst solution to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 2 hours. The solution will typically change color (e.g., to dark brown).

  • Repeat: Drain the catalyst solution, and repeat the catalyst addition and reaction (steps 4-5) one more time to ensure maximum conversion.[17]

  • Washing: Wash the resin extensively with DCE (3x), DCM (3x), and DMF (3x) to remove all traces of the ruthenium catalyst. Dry the resin under vacuum.

Protocol 3: Cleavage, Precipitation, and Purification
  • Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Add this cocktail to the dried, stapled peptidyl-resin and agitate for 2-3 hours at room temperature.[1]

  • Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a large volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column.

    • Sample HPLC Gradient:

      Time (min) % Solvent B (ACN + 0.1% TFA)
      0 10
      5 10
      35 70
      40 90

      | 45 | 10 |

    • Collect fractions corresponding to the major product peak.

  • Final Steps: Combine the pure fractions, lyophilize to obtain a fluffy white powder, and store at -20°C or below.

Characterization and Quality Control

Proper characterization is essential to validate the synthesis.

  • Analytical RP-HPLC: Used to assess the purity of the final product. A single, sharp peak indicates high purity. The stapled peptide typically has a shorter retention time than its linear precursor due to a more compact structure.[17]

  • Mass Spectrometry (MS): Confirms the identity of the peptide. The observed molecular weight should match the calculated molecular weight of the stapled peptide (Linear Peptide MW - 28 Da for the loss of ethylene).

  • Circular Dichroism (CD) Spectroscopy: This is the definitive technique to confirm the induction of α-helicity.[18] A CD spectrum characteristic of an α-helix shows distinct negative molar ellipticity minima at ~208 nm and ~222 nm. A comparison with the unstapled linear precursor should show a significant increase in helicity for the stapled product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Linear Peptide Incomplete coupling of N-methyl allylglycine.Use a high-efficiency coupling reagent (HATU).[13] Perform a double coupling for the N-methylated residue. Increase coupling time to >2 hours.
Incomplete Stapling (RCM) Inefficient removal of ethylene byproduct. Catalyst deactivation.Ensure a constant, gentle purge with N₂ or Ar gas during the reaction.[16] Use fresh, high-quality catalyst and anhydrous solvent. Repeat the RCM step with a fresh batch of catalyst.[17]
Multiple Peaks in HPLC Presence of deletion sequences. Cis/trans isomers of the olefin staple. Oxidation of sensitive residues (Met, Cys).Optimize coupling steps, especially for N-methylated residues. The E/Z ratio can sometimes be improved with different catalysts or conditions, but often co-elutes.[19] Add appropriate scavengers (e.g., EDT) during cleavage if Cys is present.
Side Reactions During Cleavage Fragmentation at N-methylated sites.Minimize cleavage time. TFA-induced side reactions can be time-dependent for N-methyl-rich peptides.[12]

References

  • Moiola, M., Memeo, M. G., & Quadrelli, P. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3654. [Link]

  • Zhang, H., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Explor Target Antitumor Ther, 5, 22. [Link]

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?[Link]

  • Oda, T., et al. (2021). E-Selective Ring-closing Metathesis in α-Helical Stapled Peptides Us. Angewandte Chemie International Edition, 60(37), 20389-20394. [Link]

  • Merck Millipore. (n.d.). N-Methylated Amino Acids. [Link]

  • QYAOBIO. (n.d.). Stapled Peptide. [Link]

  • Moiola, M., Memeo, M. G., & Quadrelli, P. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3654. [Link]

  • Kazmierski, W. M., et al. (2005). Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles. Chembiochem, 6(4), 668-74. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin. [Link]

  • Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. RSC Advances, 4(60), 32658-32672. [Link]

  • Walensky, L. D., & Spring, D. R. (2015). A two-component 'double-click' approach to peptide stapling. Nature Protocols, 10(5), 777-788. [Link]

  • Lubell, W. D., & Prasad Atmuri, N. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 195-213. [Link]

  • Zhang, H., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Explor Target Antitumor Ther, 5, 22. [Link]

  • Lubell, W. D., & Prasad Atmuri, N. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 195-213. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]

  • LifeTein. (n.d.). Modifications: Stapled Peptide Synthesis and Special Amino Acids. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Biotage. (2023). Automating stapled peptide synthesis: overcoming DMF poisoning. [Link]

  • Wang, S., et al. (2024). Recent Advances in Metal-Free Peptide Stapling Strategies. Journal of Medicinal Chemistry. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Aileron Therapeutics. (2025). Stapled-Peptides: An Innovative Approach to Improve Drug-Like Properties That Continues to Pursue Clinical Validation. [Link]

  • CEM Corporation. (n.d.). Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. [Link]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. [Link]

  • Brown, A. D., & Spring, D. R. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 43(10), 3351-3378. [Link]

  • ResearchGate. (n.d.). Reagents and conditions: i) 40 % 2nd generation Grubbs Catalyst in.... [Link]

  • ResearchGate. (n.d.). Stapled Peptides: Providing the Best of Both Worlds in Drug Development. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • ResearchGate. (n.d.). Stapled Ala 10 peptides. Ac and NMet denote acetylation and N-methylation tags, respectively. [Link]

Sources

Method

Introduction: Navigating the Confluence of Stability and Functionality

An Application Guide to Solution-Phase Synthesis of Peptides Containing Boc-N-Me-Allylglycine In the landscape of modern peptide-based drug discovery, the pursuit of enhanced therapeutic properties is paramount. Peptides...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solution-Phase Synthesis of Peptides Containing Boc-N-Me-Allylglycine

In the landscape of modern peptide-based drug discovery, the pursuit of enhanced therapeutic properties is paramount. Peptides, while offering high specificity and potency, are often hampered by poor metabolic stability and low cell permeability.[1] Two powerful strategies to overcome these limitations are the incorporation of N-methylated amino acids and the introduction of unnatural amino acids bearing versatile functional handles. This guide focuses on the confluence of these strategies: the solution-phase synthesis of peptides containing N-methyl-allylglycine, protected at the N-terminus with the acid-labile tert-butyloxycarbonyl (Boc) group.

N-methylation of the peptide backbone introduces steric bulk that can restrict conformational freedom, potentially stabilizing bioactive conformations and, crucially, providing resistance to enzymatic degradation by proteases.[2][3] This modification, however, presents a significant synthetic challenge due to the reduced nucleophilicity and increased steric hindrance of the N-methylated amine, which complicates the crucial amide bond formation step.[2][4][5]

Concurrently, the allylglycine residue serves as a valuable building block, introducing a reactive allyl group.[6] This chemical handle is stable to standard peptide synthesis conditions and provides a site for a myriad of post-synthetic modifications, such as cross-linking to form cyclic peptides, conjugation to carrier molecules, or the introduction of fluorescent labels.[6][7][8]

This document provides a detailed examination of the strategic considerations and practical protocols for the solution-phase synthesis of Boc-N-Me-allylglycine-containing peptides, designed for researchers and drug development professionals aiming to harness the unique benefits of these advanced peptide structures.

Part 1: Strategic Considerations for Synthesis

The successful synthesis of these complex peptides hinges on a series of carefully considered experimental choices. The rationale behind each choice is as critical as the protocol itself.

The Rationale for Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS) is a dominant methodology, solution-phase synthesis offers distinct advantages for complex or hydrophobic sequences. For N-methylated peptides, which are prone to aggregation, solution-phase methods can allow for easier characterization of intermediates at each step and more flexible purification strategies. This step-wise control is invaluable when dealing with the sluggish coupling reactions characteristic of N-methylated residues.[][10]

The Boc/Bzl Protection Strategy

The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the α-amino function.[11] Its removal is typically achieved with moderate acids like trifluoroacetic acid (TFA), conditions under which benzyl-based (Bzl) side-chain protecting groups are generally stable.[7] This forms the basis of the classic Boc/Bzl orthogonal protection strategy.[12] For the specific case of Boc-N-Me-allylglycine, the allyl side chain does not typically require a protecting group as it is stable to the conditions of both coupling and Boc deprotection.[8][13]

Overcoming the N-Methylation Challenge: The Coupling Reaction

The central challenge in synthesizing N-methylated peptides is the formation of the amide bond. The secondary amine of an N-methylated amino acid is a weaker nucleophile and is sterically hindered compared to a primary amine.[2][4] This necessitates the use of highly efficient coupling reagents and optimized conditions to drive the reaction to completion and minimize side reactions, particularly epimerization.[5][14]

Table 1: Comparison of Common Coupling Reagents for N-Methylated Residues

Coupling ReagentTypeAdvantagesDisadvantages
HATU AminiumHighly efficient, fast reaction rates, low racemization.[14][15][16]Higher cost. Can cause guanidinylation of the N-terminal amine if pre-activation is too long.[4]
HBTU/TBTU AminiumGood efficiency, widely used.[14]Less effective than HATU for severely hindered couplings; can be allergenic.[3][15]
PyBOP/PyAOP PhosphoniumVery effective for sterically hindered couplings, including N-methyl amino acids.[14][15]By-products can sometimes be difficult to remove.
BOP-Cl PhosphoniumEffective for difficult couplings.[16][17]Can be less reliable; potential for side reactions.
Mixed Anhydrides (e.g., PivCl) AnhydrideCost-effective, can be highly reactive.[5]Prone to disproportionation; requires careful temperature control to minimize racemization.[5]

Based on its high reactivity and low racemization profile, HATU is often the reagent of choice for incorporating N-methylated amino acids.[3][16]

Part 2: Experimental Workflows and Protocols

The following section details the step-by-step methodologies for the synthesis, deprotection, and purification of a dipeptide model, Boc-Ala-(N-Me)-Allylgly-OMe, as an illustrative example.

Overall Synthesis Workflow

The synthesis follows an iterative cycle of coupling and deprotection. Each step requires rigorous purification to ensure the final product's integrity.

G cluster_0 start Start: H-(N-Me)-Allylgly-OMe coupling Step 1: Coupling (Boc-Ala-OH, HATU, DIPEA) start->coupling workup1 Aqueous Workup / Purification coupling->workup1 product1 Intermediate: Boc-Ala-(N-Me)-Allylgly-OMe workup1->product1 deprotection Step 2: Boc Deprotection (TFA/DCM) product1->deprotection workup2 Neutralization / Purification deprotection->workup2 product2 Next Cycle Start: H-Ala-(N-Me)-Allylgly-OMe workup2->product2 next_coupling Couple next Boc-AA... product2->next_coupling

Caption: Iterative cycle for solution-phase peptide synthesis.

Protocol 2.1: Coupling of Boc-Amino Acid to an N-Methylated Amino Acid Ester

This protocol describes the coupling of Boc-Alanine to N-Methyl-Allylglycine methyl ester using HATU.

Materials:

  • H-(N-Me)-Allylgly-OMe (1.0 eq)

  • Boc-Ala-OH (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine) (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Argon or Nitrogen atmosphere

Procedure:

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Boc-Ala-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 2-3 minutes. This is the pre-activation step.

    • Expert Insight: Keep the pre-activation time short (under 5 minutes) to minimize the risk of side reactions like guanidinylation or racemization of the activated amino acid.[3][4]

  • Addition of Amine and Base: To the activated mixture, add a solution of H-(N-Me)-Allylgly-OMe (1.0 eq) in a minimal amount of anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture. The solution may change color.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. For sterically hindered couplings, the reaction may require longer times (up to 24 hours).

  • Quenching and Extraction: Once complete, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Expert Insight: These aqueous washes are crucial for removing excess reagents, DIPEA salts, and water-soluble by-products from the aminium/uronium coupling agent.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-dipeptide ester.

  • Purification: Purify the crude product by flash column chromatography (silica gel) using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Boc-Ala-(N-Me)-Allylgly-OMe.

Protocol 2.2: Boc-Group Deprotection

This protocol describes the removal of the N-terminal Boc protecting group.

Materials:

  • Boc-protected peptide (e.g., Boc-Ala-(N-Me)-Allylgly-OMe) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated NaHCO₃ (aq) or 10% DIPEA in DCM for neutralization.

Procedure:

  • Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM.

  • Acid Treatment: Cool the solution to 0 °C and add an equal volume of TFA (creating a 50% TFA/DCM solution).[11][18]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

    • Expert Insight: The mechanism involves protonation of the Boc group's carbonyl, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to reveal the free amine.[11]

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM. Co-evaporate with toluene (2-3x) to remove residual TFA. The product will be the TFA salt of the peptide amine.

  • Neutralization:

    • For Extraction: Dissolve the crude TFA salt in EtOAc and wash carefully with saturated NaHCO₃ until the aqueous layer remains basic. Wash with brine, dry over MgSO₄, and concentrate to get the free amine.

    • For Immediate Use: If proceeding directly to the next coupling, dissolve the TFA salt in DMF and add the required amount of a non-nucleophilic base (e.g., DIPEA) to neutralize the salt just before adding the next activated Boc-amino acid.

Purification and Characterization of Hydrophobic Peptides

N-methylated peptides are often more hydrophobic than their non-methylated counterparts, which can complicate purification.[2]

Strategy:

  • Initial Purification: For solution-phase synthesis, initial purification is often achieved through liquid-liquid extraction (as described in the coupling workup) and precipitation/crystallization where possible.

  • Chromatography: The standard method for final purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[19]

    • Column: A C18-modified silica stationary phase is most common.

    • Mobile Phase: A gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is typically used.[19]

    • Expert Insight: For highly hydrophobic peptides, aggregation on the column can be an issue, leading to poor peak shape and low recovery.[20] Using a different organic modifier like isopropanol or n-propanol, or adding chaotropic agents, can sometimes improve solubility and chromatographic performance.

  • Characterization: The purity of the final peptide should be assessed by analytical HPLC. The identity should be confirmed by mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.

Part 3: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance from N-methyl group is too high for the chosen coupling reagent.[2][5] 3. Deactivated reagents (moisture).1. Ensure anhydrous conditions. Use fresh, high-purity reagents. 2. Switch to a more powerful coupling reagent like HATU or PyAOP.[15][16] Increase reaction time and/or temperature (with caution, as this may increase racemization). 3. Use freshly opened or properly stored anhydrous solvents and reagents.
Incomplete Boc Deprotection 1. Insufficient reaction time or acid strength. 2. Steric hindrance around the Boc group.1. Increase reaction time to 60-90 minutes. Ensure a TFA concentration of at least 25-50% in DCM.[7][11] 2. This is rare for Boc groups, but if suspected, ensure adequate mixing and time.
Epimerization/Racemization 1. Over-activation of the amino acid. 2. Presence of excess base during coupling. 3. High reaction temperatures.1. Minimize pre-activation time.[3] 2. Use the minimum required amount of base (e.g., DIPEA). Avoid tertiary amines like triethylamine which can promote racemization. 3. Perform couplings at 0 °C initially, then allow to warm to room temperature.
Poor Purification/Recovery from HPLC 1. Peptide is highly hydrophobic and aggregating on the column.[20] 2. Peptide has poor solubility in the mobile phase.1. Modify the mobile phase; try gradients with n-propanol or isopropanol instead of acetonitrile. 2. Perform solubility trials before injection. Dissolve the crude peptide in a small amount of strong organic solvent (e.g., pure acetonitrile or DMF) before diluting with the initial mobile phase.

Conclusion

The solution-phase synthesis of peptides containing Boc-N-Me-allylglycine is a challenging yet highly rewarding endeavor. Success requires a deep understanding of the steric and electronic effects of N-methylation and the strategic selection of powerful coupling reagents to overcome the inherent low reactivity of the N-methylated amine. The Boc/Bzl strategy provides a robust framework for chain elongation, while the allyl group of allylglycine offers a gateway for diverse post-synthetic modifications. By employing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can effectively construct these complex peptides, paving the way for the development of next-generation therapeutics with enhanced stability and tailored functionality.

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?
  • PubMed. (n.d.). Enzymatic synthesis of peptides containing unnatural amino acids.
  • Benchchem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ChemRxiv. (n.d.). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • RSC Publishing. (2024, July 5). Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation.
  • Marcel Dekker, Inc. (1999). Fmoc-N-allyl Glycine Derived N-allyl-2,5-Diketopiperazines. Synthetic Communications, 29(6), 1025-1032.
  • PMC. (n.d.). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). The Crucial Role of Unnatural Amino Acids in Modern Peptide Synthesis.
  • RSC Publishing. (n.d.). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science.
  • PubMed. (2018, August 15). N-methylation in amino acids and peptides: Scope and limitations.
  • PubMed Central. (2012, November 28). The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)-viridic acid and analogues.
  • Elsevier Inc. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology, Volume 656.
  • ACS Publications. (2022, September 15). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au.
  • ResearchGate. (n.d.). N-methylation in amino acids and peptides: Scope and limitations.
  • ResearchGate. (2025, August 10). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers.
  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
  • Google Patents. (n.d.). EP0518295A2 - Allyl side chain protection in peptide synthesis.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • PubMed Central. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein.
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction.
  • Google Patents. (n.d.). US20090264620A1 - N-Methylation of amino acids.
  • Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • The Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
  • Merck Millipore. (n.d.). N-Methylated Amino Acids | Reagents, Chemicals and Labware.
  • CentAUR. (n.d.). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
  • Kociénski, P. J. (1994). Protecting Groups. Thieme.
  • Creative Peptides. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • ACS Publications. (2017, July 13). Peptide Macrocyclization Assisted by Traceless Turn Inducers Derived from Ugi Peptide Ligation with Cleavable and Resin-Linked Amines. Organic Letters.
  • ResearchGate. (2025, August 6). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Benchchem. (n.d.). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • RSC Publishing. (n.d.). N-to-C peptide elongation by ammonia-Ugi reaction: synthesis of potent self-assembling elastin-like short peptides. Organic & Biomolecular Chemistry.
  • BOC Sciences. (n.d.). Peptide Synthesis.
  • MDPI. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

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Application

Protocol for cross-metathesis using N-methyl allylglycine building blocks

Application Note & Protocol Topic: Protocol for Cross-Metathesis using N-Methyl-α-allylglycine Building Blocks Introduction: Strategic Incorporation of N-Methyl-α-allylglycine via Cross-Metathesis In modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Cross-Metathesis using N-Methyl-α-allylglycine Building Blocks

Introduction: Strategic Incorporation of N-Methyl-α-allylglycine via Cross-Metathesis

In modern drug discovery and peptide science, the precise engineering of molecular architecture is paramount. N-methylated amino acids are a cornerstone of this effort, offering a proven strategy to enhance metabolic stability, modulate conformation, and improve cell permeability by disrupting backbone hydrogen-bonding networks.[1] Among these modified residues, N-methyl-α-allylglycine (N-Me-AAG) stands out as a uniquely versatile building block. Its terminal olefin side-chain serves as a reactive handle for diversification through olefin cross-metathesis, a powerful carbon-carbon bond-forming reaction.[2]

This application note provides a comprehensive, field-proven protocol for the efficient cross-metathesis of protected N-methyl-α-allylglycine derivatives. We will delve into the mechanistic rationale behind catalyst selection, provide a detailed step-by-step experimental procedure, and address common challenges such as catalyst deactivation and post-reaction purification. This guide is intended for researchers in organic synthesis, medicinal chemistry, and peptide science seeking to leverage this powerful combination of building block and reaction methodology.

Mechanistic Considerations and Catalyst Selection

The Olefin Metathesis Catalytic Cycle

Olefin metathesis is catalyzed by transition metal carbene complexes, most notably those based on ruthenium, developed by Nobel laureate Robert H. Grubbs.[3] The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, effectively "swapping" the alkylidene groups of two olefins.

The general mechanism, which underpins the strategic choices in our protocol, is illustrated below.

cat [Ru]=CH-R (Catalyst) int1 Ruthenacyclobutane Int. 1 cat->int1 + sub1 R1-CH=CH2 (Substrate 1) sub1->int1 + cat_new [Ru]=CH2 int1->cat_new prod1 R1-CH=CH-R (Product 1) int1->prod1 int2 Ruthenacyclobutane Int. 2 cat_new->int2 + prod_by H2C=CH2 (Byproduct) cat_new->prod_by Homodimerization Path sub2 R2-CH=CH2 (Substrate 2) sub2->int2 + int2->cat prod2 R1-CH=CH-R2 (Desired Product) int2->prod2

Caption: Generalized catalytic cycle for olefin cross-metathesis.

Selecting the Optimal Catalyst: Beyond the First Generation

While first-generation Grubbs catalysts are effective for many applications, substrates containing potentially coordinating groups, such as the N-methyl amine in our building block, demand more robust solutions.[4] The nitrogen atom, even when part of a secondary amine, can act as a Lewis base and coordinate to the ruthenium center, leading to catalyst deactivation.[5]

For this reason, second-generation catalysts , such as Grubbs II and Hoveyda-Grubbs II, are strongly recommended.

  • Grubbs II Catalyst: Incorporates a highly basic N-heterocyclic carbene (NHC) ligand. This ligand binds strongly to the ruthenium center, promoting faster phosphine dissociation (the initiating step) and exhibiting significantly higher thermal stability and tolerance to a broader range of functional groups compared to first-generation catalysts.[3]

  • Hoveyda-Grubbs II Catalyst: Features a chelating isopropoxybenzylidene ligand. This design offers enhanced stability, often allowing for lower catalyst loadings and simplified purification due to its greater air and moisture stability.[3]

Expert Insight: The choice between Grubbs II and Hoveyda-Grubbs II often depends on the specific coupling partner. For general purposes, Hoveyda-Grubbs II is an excellent starting point due to its high stability. However, for particularly challenging or sterically hindered couplings, the higher activity of Grubbs II may be necessary. For this protocol, we will utilize the Hoveyda-Grubbs II catalyst.

Detailed Experimental Protocol: Cross-Metathesis of Boc-N-Me-AAG-OMe

This protocol details the cross-metathesis of N-Boc-N-methyl-α-allylglycine methyl ester with 1-octene as a representative coupling partner.

Materials & Equipment
  • Substrates: N-Boc-N-methyl-α-allylglycine methyl ester, 1-octene

  • Catalyst: Hoveyda-Grubbs Catalyst® 2nd Generation[3]

  • Solvent: Anhydrous Dichloromethane (DCM), inhibitor-free, packaged under inert gas

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a rubber septum, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen), syringe pump (optional, for slow addition), rotary evaporator, silica gel for column chromatography.

  • Purification Reagents: Tris(hydroxymethyl)phosphine (THMP) or a polar isocyanide (e.g., from a published procedure[6]), ethyl acetate, hexanes.

Workflow Diagram

prep 1. Reagent & Glassware Prep (Oven-dry glassware, degas solvent) setup 2. Reaction Setup (Dissolve substrates in DCM under Argon) prep->setup cat_add 3. Catalyst Addition (Add Hoveyda-Grubbs II) setup->cat_add react 4. Reaction (Stir at 40 °C, monitor by TLC/LC-MS) cat_add->react quench 5. Quenching & Ru Removal (Cool, add THMP or isocyanide) react->quench concentrate 6. Concentration (Remove solvent in vacuo) quench->concentrate purify 7. Purification (Silica gel column chromatography) concentrate->purify char 8. Characterization (NMR, HRMS) purify->char

Caption: Step-by-step workflow for the cross-metathesis protocol.

Step-by-Step Procedure

Causality Behind Key Steps:

  • Inert Atmosphere & Anhydrous Solvent: Ruthenium metathesis catalysts are sensitive to oxygen and moisture, which can lead to rapid decomposition. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to ensure catalyst longevity and reaction efficiency.

  • Solvent Degassing: Even in sealed bottles, solvents can contain dissolved oxygen. Degassing by sparging with an inert gas for 15-20 minutes is a critical, often overlooked, step for reproducible results.

  • Reaction Temperature: While many metathesis reactions proceed at room temperature, heating to 40 °C (refluxing DCM) increases the reaction rate and can help drive the equilibrium towards the desired products, especially for more challenging substrates.

Procedure:

  • Preparation:

    • Place an oven-dried 50 mL Schlenk flask containing a magnetic stir bar under a positive pressure of Argon.

    • In the flask, dissolve N-Boc-N-methyl-α-allylglycine methyl ester (1.0 eq, e.g., 257 mg, 1.0 mmol) and 1-octene (1.5 eq, 168 mg, 1.5 mmol) in anhydrous, degassed DCM (to achieve a 0.1 M concentration, i.e., 10 mL).

  • Catalyst Addition:

    • Under a positive flow of Argon, add the Hoveyda-Grubbs II catalyst (2.5 mol%, 16 mg, 0.025 mmol) to the stirring solution. The solution will typically turn from colorless to light brown/green.

  • Reaction:

    • Seal the flask and heat the reaction mixture to 40 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting allylglycine derivative is a good indicator. Typical reaction times are 4-12 hours.

  • Workup and Ruthenium Removal:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Crucial Step - Catalyst Quenching: To facilitate the removal of residual ruthenium, which can be challenging, add a quenching agent. A highly effective method is to add a 1 M solution of Tris(hydroxymethyl)phosphine (THMP) in isopropanol (10 equivalents relative to the catalyst) and stir open to the air for 2 hours. This converts the ruthenium species into highly polar, water-soluble phosphine oxides that are easily removed. An alternative is to use a polar isocyanide, which rapidly deactivates the catalyst and makes it amenable to silica gel filtration.[6]

    • After quenching, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80).

    • Combine the fractions containing the desired product and concentrate in vacuo to yield the purified cross-metathesis product.

Characterization
  • ¹H and ¹³C NMR: Confirm the structure of the product, paying close attention to the signals corresponding to the new internal double bond and the disappearance of the terminal olefin protons.

  • HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass of the synthesized compound.

Key Parameters, Data, and Troubleshooting

The success of cross-metathesis is highly dependent on reaction parameters. The following table summarizes key variables and provides guidance for optimization.

ParameterRecommended ConditionRationale & Troubleshooting
Catalyst Hoveyda-Grubbs II, Grubbs II[3]Low Conversion: Switch to the more active Grubbs II catalyst. Ensure the catalyst is fresh and has been handled under inert conditions.
Catalyst Loading 1-5 mol%Low Conversion: Increase catalyst loading incrementally to 5 mol%. For very difficult substrates, up to 10 mol% may be required, but this increases cost and purification challenges.
Solvent Anhydrous, Degassed DCM or TolueneLow Solubility/Boiling Point: For higher temperatures (80-100 °C), toluene can be used. Ensure it is rigorously deoxygenated.
Concentration 0.05 - 0.2 MHomodimerization: If self-metathesis of the N-Me-AAG is significant, try running the reaction at a lower concentration or using a slow addition of the N-Me-AAG to a solution of the catalyst and the other olefin partner.[7]
Temperature 40 - 80 °CSlow Reaction: Increase the temperature. Most Grubbs catalysts are stable up to 80-100 °C in toluene.
Olefin Partner Stoichiometry 1.2 - 2.0 equivalentsLow Yield: To favor the cross-metathesis product over homodimerization, use the less valuable or more volatile olefin partner in excess to push the equilibrium.[8]

Conclusion

The cross-metathesis of N-methyl-α-allylglycine provides a robust and flexible method for synthesizing novel, non-proteinogenic amino acids. By selecting a second-generation ruthenium catalyst and adhering to strict anhydrous and anaerobic reaction conditions, high conversion can be achieved. Post-reaction quenching and targeted purification are critical for obtaining products of high purity, suitable for subsequent use in peptide synthesis and drug development. This protocol serves as a validated starting point for researchers to explore the vast chemical space enabled by this powerful synthetic transformation.

References

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-117. [Link]

  • Lin, Y. A., & Davis, B. G. (2014). Olefin Metathesis for Site-Selective Protein Modification. Angewandte Chemie International Edition, 53(27), 6896-6899. [Link]

  • Wikipedia contributors. (2023). Grubbs catalyst. Wikipedia, The Free Encyclopedia. [Link]

  • AAPPTec. (n.d.). Grubb's Catalyst 1st Generation. [Link]

  • Perner, A., et al. (2007). Microwave-Accelerated Cross-Metathesis Reactions of N-Allyl Amino Acid Substrates. Molecules, 12(1), 140-149. [Link]

  • Bourne, G. T., et al. (2000). Cross-metathesis of unsaturated α-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (10), 1699-1707. [Link]

  • Reddit user discussion. (2021). Cross metathesis reaction advice. r/Chempros. [Link]

  • Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011). Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols, 6(6), 761-771. [Link]

  • Shiri, M. (2012). Metathesis in Peptides and Peptidomimetics. Chemical Reviews, 112(6), 3508-3544. [Link]

  • Roelfes, G., et al. (2023). An emergent biosynthetic pathway to essential amino acids by metabolic metathesis. Nature Communications, 14(1), 5432. [Link]

  • Blackwell, H. E., & Grubbs, R. H. (2001). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry, 66(16), 5291-5301. [Link]

  • Georgiou, I., et al. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research, 2(1). [Link]

  • O'Brien, R. V., et al. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society, 136(34), 12046-12053. [Link]

  • ResearchGate. (n.d.). Reagents and conditions: i) 40 % 2nd generation Grubbs Catalyst in... [Link]

  • Chatterjee, A. K., et al. (2000). New Approaches to Olefin Cross-Metathesis. Journal of the American Chemical Society, 122(15), 3783-3784. [Link]

  • Galan, B. R., et al. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203-1206. [Link]

  • Apeiron Synthesis. (n.d.). Cross-Metathesis Powered by Apeiron Synthesis Catalyst. [Link]

  • Queval, P., et al. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 2378-2388. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Boc-N-Me-Allylglycine Coupling

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating sterically hindered, N-methylated amino acids like Boc-N-Me-Allylglycine into their peptide sequences. The unique structural features of this building block, while desirable for modulating peptide properties, present significant challenges in achieving efficient and reliable peptide bond formation.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established best practices and peer-reviewed literature. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the coupling of Boc-N-Me-Allylglycine, ensuring the successful synthesis of your target peptides.

Troubleshooting Guide: Diagnosing and Solving Coupling Failures

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Q1: My coupling reaction with Boc-N-Me-Allylglycine has a very low yield. What is the primary cause and how can I fix it?

A1: The primary cause of low coupling efficiency is the significant steric hindrance imposed by the N-methyl group, which obstructs the approach of the activated amino acid to the N-terminal amine of the peptide chain.[1][2] This steric bulk, combined with the reduced nucleophilicity of the secondary amine, slows down the reaction rate dramatically, often leading to incomplete coupling.

To overcome this, a multi-faceted approach involving the optimization of coupling reagents and reaction conditions is necessary.

Immediate Corrective Actions:

  • Switch to a High-Potency Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for this type of hindered coupling. Utilize more potent uronium/aminium or phosphonium salt-based reagents.[1][3]

  • Perform a "Double Couple": After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh preparation of the activated amino acid and coupling reagents.[4] This can help drive the reaction to completion.

  • Increase Reaction Time: Extend the coupling duration from the standard 1-2 hours to 4-6 hours, or even overnight in particularly difficult cases.[3]

Workflow for Troubleshooting Low Yield:

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Implementation & Refinement cluster_3 Verification LowYield Low Yield or Deletion Sequence Observed in MS Analysis Reagent Optimize Coupling Reagent LowYield->Reagent Conditions Modify Reaction Conditions LowYield->Conditions HATU Use HATU, HCTU, or PyAOP/PyBOP Reagent->HATU DoubleCouple Perform a Double Coupling Conditions->DoubleCouple TimeTemp Increase Time (4-12h) and/or Temperature (40-50°C) Conditions->TimeTemp Microwave Employ Microwave-Assisted Synthesis Conditions->Microwave Monitor Monitor with Bromophenol Blue Test HATU->Monitor DoubleCouple->Monitor TimeTemp->Monitor Microwave->Monitor Analyze Re-analyze Crude Product (MS/HPLC) Monitor->Analyze If coupling is complete

Caption: Troubleshooting workflow for low-yield couplings.

Q2: I am unsure if my coupling reaction has gone to completion. The standard ninhydrin (Kaiser) test is giving a negative (yellow) result.

A2: The ninhydrin test is unreliable for secondary amines, such as the N-terminus of an N-methylated residue.[1] A negative result does not confirm a complete reaction. You must use a qualitative test suitable for secondary amines.

Recommended Monitoring Method: The Bromophenol Blue (BPB) Test

The bromophenol blue test is the standard method for monitoring couplings onto secondary amines.[1][5] It provides a clear visual indication of the presence of unreacted (basic) amine groups on the resin.

  • Positive Result (Incomplete Coupling): A blue or greenish-blue color indicates the presence of free amine.

  • Negative Result (Complete Coupling): A yellow or yellowish-green color indicates the absence of free amine and a successful coupling.

Protocol: Bromophenol Blue Test [5]

  • Withdraw a small sample of the peptide-resin (a few beads).

  • Wash the beads thoroughly with fresh DMF to remove any residual base (e.g., DIEA).

  • Add 1-2 drops of a 0.1% solution of bromophenol blue in DMF.

  • Observe the color of the beads and the solution.

If the test is positive, a second coupling is required.

Q3: My mass spectrometry results show a significant peak corresponding to a guanidinyl-capped peptide. What causes this and how can I prevent it?

A3: This side reaction, known as N-terminal guanidinylation, is a known issue when using uronium/aminium-based coupling reagents like HATU or HCTU in excess.[3] The coupling reagent itself can react with the free N-terminal amine of the peptide, forming a stable guanidinium group that terminates the peptide chain.

Prevention Strategies:

  • Avoid Excess Coupling Reagent: Use a slight excess (e.g., 1.9 equivalents) of the coupling reagent relative to the amino acid, rather than a large excess relative to the resin loading.

  • Minimize Pre-activation Time: Long pre-activation times can increase the concentration of the reactive species, favoring side reactions. A pre-activation time of 1-5 minutes is generally sufficient.[5]

  • Consider Phosphonium Reagents: Phosphonium-based reagents like PyBOP or PyAOP do not cause guanidinylation and can be a safer choice if this side reaction is a persistent problem.

Frequently Asked Questions (FAQs)

Q4: Which coupling reagent is the "gold standard" for Boc-N-Me-Allylglycine?

A4: While no single reagent is perfect for every sequence, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as the gold standard for difficult and sterically hindered couplings, including those involving N-methylated amino acids.[3][5]

HATU, in the presence of a non-nucleophilic base like DIEA, rapidly forms a highly reactive OAt-ester of the carboxylic acid. The HOAt leaving group is not only an excellent leaving group but its pyridine nitrogen is thought to provide anchimeric assistance, further accelerating the coupling reaction.[6]

Comparison of Recommended Coupling Reagents:

Reagent FamilyExample ReagentsRelative ReactivityKey Advantages & Considerations
Uronium/Aminium HATU, HCTU, COMUVery HighHATU: Gold standard for hindered couplings. HCTU: More soluble and often more cost-effective than HATU with similar reactivity.[7] COMU: Oxyma-based, avoiding potentially explosive HOBt/HOAt byproducts; excellent safety profile.[8] Caution: Can cause N-terminal guanidinylation if used in large excess.[3]
Phosphonium PyBOP, PyAOP, PyBrOPHigh to Very HighPyBOP/PyAOP: Excellent for routine and hindered couplings; does not cause guanidinylation. PyBrOP: Extremely reactive, often reserved as a "reagent of last resort" for the most challenging couplings, such as coupling two consecutive N-methyl residues.[6][8]
Q5: Can I use microwave-assisted peptide synthesis (MW-SPPS) for Boc-N-Me-Allylglycine coupling?

A5: Absolutely. Microwave-assisted synthesis is a highly effective strategy for overcoming the kinetic barriers associated with sterically hindered couplings.[9][10][11] The application of microwave energy can dramatically increase the reaction rate, allowing difficult couplings to reach completion in minutes rather than hours.[10][12]

Key Benefits of MW-SPPS for Hindered Couplings:

  • Increased Efficiency: Drives slow reactions to completion, improving overall yield.[10]

  • Reduced Reaction Times: Shortens coupling cycles significantly.[12]

  • Minimized Side Reactions: By shortening the time the peptide is exposed to coupling conditions, some side reactions like racemization can be minimized.

It is crucial to use a dedicated peptide synthesizer with precise temperature control, as overheating can lead to degradation or increased racemization.

Q6: Are there any specific solvent considerations for this type of coupling?

A6: Yes, solvent choice can play a role, particularly in mitigating peptide aggregation, which can exacerbate steric hindrance issues.

  • DMF (N,N-Dimethylformamide): The most common solvent for SPPS and generally effective.

  • NMP (N-Methyl-2-pyrrolidone): NMP has a higher boiling point and is a more effective solvent for disrupting secondary structures and preventing aggregation.[1] It is often recommended for "difficult" sequences and can be used as a co-solvent with DMF or as a complete replacement.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Boc-N-Me-Allylglycine using HATU

This protocol is designed for a standard solid-phase synthesis on a 0.1 mmol scale.

  • Resin Preparation: Swell the peptide-resin in DMF (5 mL) for at least 30 minutes in a reaction vessel.

  • N-Terminal Deprotection: Perform the standard deprotection protocol for the N-terminal protecting group (e.g., for an Fmoc group, treat with 20% piperidine in DMF for 2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of the deprotection solution and base.

  • Amino Acid Activation: In a separate vial, dissolve:

    • Boc-N-Me-Allylglycine (4 eq., 0.4 mmol)

    • HATU (3.9 eq., 0.39 mmol)

    • in DMF (2 mL).

  • Base Addition: Add Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol) to the activation mixture. Vortex immediately for 1-2 minutes. The solution should change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the vessel at room temperature for a minimum of 2 hours.

  • Monitoring: Perform the Bromophenol Blue test (see Q2).

  • Recoupling (if necessary): If the BPB test is positive (blue/green), drain the reaction vessel, wash once with DMF, and repeat steps 4-7.

  • Final Washing: Once the coupling is complete (BPB test is yellow), drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to prepare for the next cycle.

Protocol 2: On-Resin N-Methylation as an Alternative Strategy

If you are having difficulty with the direct coupling of Boc-N-Me-Allylglycine, or if the building block is not available, you can perform the methylation step directly on the resin-bound peptide. The following is a generalized workflow based on the Fukuyama-Mitsunobu reaction.[13]

Caption: Workflow for on-resin N-methylation.

References

  • Jensen, K. J., & Roodbeen, R. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 1047, 141–149. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. [Link]

  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-9. [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society, Chemical Communications, (3), 165-166. [Link]

  • Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–440. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTEC Technical Support. [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • Chatterjee, J., et al. (2013). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. Tetrahedron Letters, 54(44), 5946-5949. [Link]

  • Pedersen, S. L., et al. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 40(4), 2071-2083. [Link]

  • Orbe, I., et al. (2014). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Journal of the Mexican Chemical Society, 58(3), 266-273. [Link]

  • Li, J., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

  • Wermuth, C. G. (Ed.). (2015). The Practice of Medicinal Chemistry. Academic Press.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]

  • Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23683–23689. [Link]

  • Chatterjee, J., et al. (2010). N-methylation in amino acids and peptides: Scope and limitations. Accounts of Chemical Research, 43(8), 1048-1060. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(35), 3421-3425. [Link]

  • Patsnap. (2015). Preparation method of Boc-glycine. Patsnap Eureka. [Link]

  • Gobo, M. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. LinkedIn. [Link]

  • Gilon, C., et al. (2023). Backbone N-methylation of peptides. SSRN. [Link]

  • Fields, G. B., et al. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Acylation of N-Methylated Residues

From: Senior Application Scientist, Peptide Chemistry Division To: R&D Personnel, Process Chemists, and Drug Discovery Teams Subject: Definitive Guide to Overcoming Steric Hindrance in N-Methyl Peptide Synthesis Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

From: Senior Application Scientist, Peptide Chemistry Division To: R&D Personnel, Process Chemists, and Drug Discovery Teams Subject: Definitive Guide to Overcoming Steric Hindrance in N-Methyl Peptide Synthesis

Executive Summary

N-methylation is a powerful tool for improving the metabolic stability and membrane permeability of peptide therapeutics. However, the introduction of an N-methyl group creates a secondary amine with significant steric bulk, drastically reducing nucleophilicity. This guide addresses the "difficult coupling" bottleneck, distinguishing between true incomplete acylation and artifactual failures (e.g., DKP formation), and provides field-proven protocols to resolve them.

Phase 1: Diagnostics – Are You Actually Failing?

Before altering your synthesis strategy, you must confirm that the coupling is incomplete. Standard colorimetric tests fail on N-methylated residues.

Q: I used the Kaiser test, and it remained yellow/orange, but my mass spec shows a deletion. Why? A: The Kaiser test (ninhydrin) relies on primary amines.[1] N-methyl amino acids have secondary amines, which do not react to produce the characteristic Ruhemann’s purple. You are getting a false negative.

Protocol: The Chloranil Test (for Secondary Amines) Use this test specifically for Proline or N-methylated residues.

  • Sample: Transfer ~5 mg of resin to a small glass tube.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Action: Add 2 drops of A and 2 drops of B to the resin. Let stand for 5 minutes at room temperature.

  • Readout:

    • Dark Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).

    • Colorless/Yellow Beads: Negative (Coupling Complete).

Note: If the Chloranil test is ambiguous, cleave a small aliquot of resin (mini-cleavage) and analyze via LC-MS to quantify the ratio of Target vs. Deletion sequence (


).
Phase 2: Reagent Optimization – The "Heavy Artillery"

Standard carbodiimide couplings (DIC/HOBt) rarely suffice for N-methylated residues. You must upgrade to phosphonium or uronium reagents, but selection is critical to avoid side reactions.

Q: Everyone recommends HATU. Is it always the best choice? A: HATU is excellent but risky. It is extremely fast, but if the steric hindrance is too high and the reaction stalls, the unreacted amine can attack the uronium moiety of HATU, leading to guanidinylation (+99 Da mass shift).

Recommendation: For prolonged couplings (>2 hours) or extremely hindered sites (e.g., N-Me-Val to N-Me-Ile), switch to PyAOP . It offers the high reactivity of the HOAt leaving group without the risk of guanidinylation.

Comparative Analysis of High-Efficiency Reagents
ReagentClassReactivityRisk ProfileBest Use Case
HATU Uronium (Aza)Extremely HighGuanidinylation (termination) if slow.Standard N-methyl couplings (15-60 min).
PyAOP Phosphonium (Aza)HighNo guanidinylation. Expensive.Difficult/Slow couplings; Cyclization.[2]
COMU Uronium (Oxyma)HighSafer byproducts (Oxyma).Green alternative to HATU; Microwave synthesis.
PyBrOP PhosphoniumModerate-HighCan cause epimerization if base is high.Coupling to extremely poor nucleophiles (e.g., Aib).
Phase 3: Strategic Protocols
Workflow: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

OptimizationTree Start Coupling Failure Detected (Chloranil Positive) ReagentSwitch Switch Reagent: HATU or PyAOP Start->ReagentSwitch Step 1 DoubleCouple Double Coupling: 1. HATU (30 min) 2. PyAOP (60 min) ReagentSwitch->DoubleCouple If fails Heat Apply Heat: Microwave (75°C) or Conventional (50°C) DoubleCouple->Heat If fails Solvent Solvent Switch: Use 1:1 DMF/DCM or NMP (Break Aggregation) Heat->Solvent If aggregation suspected Dipeptide Use Dipeptide Unit: Coupled in solution phase Heat->Dipeptide Persistent Failure Solvent->Dipeptide Persistent Failure

Figure 1: Logical escalation pathway for troubleshooting difficult peptide couplings.

Protocol: The "Magic Mixture" for N-Methyl Residues

This protocol maximizes solvation and activation energy.

Reagents:

  • Amino Acid (4 eq)[3]

  • COMU or PyAOP (4 eq)

  • Oxyma Pure (4 eq)

  • DIEA (8 eq)[3]

  • Solvent: NMP (N-methylpyrrolidone) or 1:1 DMF/DCM.

Procedure:

  • Dissolve: Dissolve AA, Coupling Reagent, and Oxyma in the minimum volume of solvent.

  • Activate: Add DIEA. Shake for 30 seconds (pre-activation is crucial for phosphoniums, less so for uroniums, but ensures homogeneity).

  • Couple: Add to resin.

    • Microwave: 75°C for 10 minutes (25W).

    • Room Temp: 2 x 2 hours (Double couple).

  • Wash: DCM x 3, DMF x 3.

  • Test: Perform Chloranil test.

Phase 4: The Hidden Enemy – Diketopiperazine (DKP)[5]

Q: I coupled Glycine onto N-Methyl-Alanine. The coupling worked, but after removing Fmoc from Glycine, my peptide disappeared/truncated. What happened? A: You likely triggered Diketopiperazine (DKP) formation .

Mechanism: N-methyl amino acids favor the cis-amide conformation. Upon Fmoc removal of the next amino acid (residue


), the liberated amine can back-bite onto the carbonyl of the N-methyl residue (residue 

), cleaving the dipeptide from the resin as a cyclic byproduct.

DKP_Mechanism Step1 Fmoc Deprotection of Residue (i+1) Step2 Free Amine attacks Carbonyl of N-Me Residue Step1->Step2 Cis-conformation facilitates Step3 Cyclization (Tetrahedral Intermediate) Step2->Step3 Step4 Cleavage from Resin (Loss of 2 Residues) Step3->Step4 DKP Released

Figure 2: Mechanism of peptide chain loss via DKP formation.

Prevention Strategy:

  • Steric Bulk: Use Trityl (Trt) protection on the N-terminus of the dipeptide instead of Fmoc if possible, and cleave Trt with mild acid (1% TFA) which protonates the amine, preventing nucleophilic attack.

  • Fast Deprotection: If using Fmoc, use "short and fast" deprotection (e.g., 20% Piperidine, 2 x 3 min) and wash immediately.

  • Dipeptide Blocks: Couple the problematic sequence as a pre-formed Fmoc-dipeptide-OH. This bypasses the on-resin DKP risk entirely for that specific junction.

References & Further Reading
  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[4] Tetrahedron Letters.[5] Link

  • Carpino, L. A., et al. (1994). The 7-azabenzotriazole-based peptide coupling reagents HATU and HOAt.[3][4][6] Journal of the Chemical Society, Chemical Communications. Link

  • Albericio, F., & Tulla-Puche, J. (2008). The status of the art of peptide synthesis.[1] (Discusses N-methyl difficulties and PyAOP). Link

  • Teixidó, M., et al. (2005).[5] Solid-Phase Synthesis of N-Methyl Peptides. Journal of Peptide Science.[5] Link

  • Merck/Novabiochem. Chloranil Test Protocol for Secondary Amines.Link

Sources

Troubleshooting

Technical Support Center: Preventing Diketopiperazine (DKP) Formation with N-Methyl Allylglycine

Ticket ID: DKP-PREV-NM-AG Status: Active Guide Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary & Problem Definition User Issue: You are likely observing a significant loss...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DKP-PREV-NM-AG Status: Active Guide Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Problem Definition

User Issue: You are likely observing a significant loss of peptide chains from the resin or identifying a major impurity with a mass corresponding to the cyclic dipeptide (diketopiperazine) during the synthesis of sequences containing N-methyl allylglycine .

Technical Diagnosis: N-methyl amino acids, such as N-methyl allylglycine, are notorious for inducing cis-amide bond conformations due to steric clash between the N-methyl group and the side chain. This cis-conformation brings the N-terminal amine of the deprotected dipeptide into close proximity with the C-terminal ester linkage.

Upon Fmoc removal of the second residue, the liberated amine performs an intramolecular nucleophilic attack on the ester carbonyl, cleaving the dipeptide from the resin as a diketopiperazine (DKP). This results in truncated sequences (missing the first two amino acids) and low yields.

Mechanism of Failure

To prevent this, you must understand the enemy. The following diagram illustrates the specific pathway where N-methyl allylglycine facilitates this side reaction.

DKP_Mechanism Start Fmoc-AA2-(N-Me-AllylGly)-Resin Deprotection Fmoc Removal (Base Treatment) Start->Deprotection 20% Piperidine Intermediate Free Amine (NH) (Cis-Conformer Dominant) Deprotection->Intermediate Rapid Attack Nucleophilic Attack on Resin Ester Intermediate->Attack Induced by N-Methyl cis-effect Result Cyclic DKP Released + Truncated Resin Attack->Result Irreversible

Figure 1: The kinetic pathway of DKP formation accelerated by N-methylated residues.

Troubleshooting & Prevention Protocols

This section details the mandatory protocol adjustments required when N-methyl allylglycine is present, particularly at the C-terminus or penultimate position.

Protocol A: Resin Selection (The First Line of Defense)

Standard Wang resins are strictly contraindicated for C-terminal N-methyl allylglycine. You must use 2-Chlorotrityl Chloride (2-CTC) Resin .[1]

ParameterWang Resin2-Chlorotrityl Chloride (2-CTC)Technical Rationale
Steric Bulk LowHigh The bulky trityl group sterically hinders the N-terminal amine from attacking the ester linkage.[1]
Cleavage 95% TFA1% TFA / DCM Allows cleavage of protected fragments if needed; prevents acid-catalyzed DKP during cleavage.
DKP Risk Critical Minimal 2-CTC is the industry standard for preventing DKP in Proline and N-methyl sequences.

Actionable Step:

  • Load N-methyl allylglycine onto 2-CTC resin using a low loading strategy (< 0.6 mmol/g).

  • Use DCM as the solvent during loading to maximize resin swelling and accessibility.

Protocol B: Optimized Deprotection Cocktail

The standard 20% Piperidine/DMF solution is often too basic and slow, allowing time for the DKP cyclization to occur before the next coupling can happen.

Recommended Cocktail:

  • 0.1 M HOBt (Hydroxybenzotriazole) in the deprotection solution.

  • Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with Piperidine.[1][2]

Why? HOBt acts as an acidic buffer that suppresses the nucleophilicity of the amine just enough to prevent the intramolecular attack on the ester, without preventing Fmoc removal.

Recipe:

  • 2% DBU[1][2]

  • 2% Piperidine

  • 0.1 M HOBt

  • Solvent: DMF[1][3][4][5]

Protocol C: The "Fast Coupling" Workflow

Speed is critical. Once the Fmoc group is removed, the "clock" starts ticking on DKP formation.[6] You must couple the next amino acid immediately.

Workflow Step1 Step 1: Deprotection (Short Cycles) Step2 Step 2: Aggressive Wash (2x DMF, 30s) Step1->Step2 Minimize dwell time Step4 Step 4: Coupling (Max conc. 0.5M) Step2->Step4 Immediate addition Step3 Step 3: Pre-Activation (HATU/HOAt + DIEA) Step3->Step4 Add activated AA

Figure 2: Rapid coupling workflow to outcompete DKP formation.

Experimental Steps:

  • Pre-activate the incoming amino acid (AA3) with HATU/HOAt and DIEA before finishing the deprotection of the dipeptide.

  • Perform Fmoc deprotection (Protocol B) for 2 x 3 minutes (short bursts).

  • Wash rapidly (flow wash preferred).

  • Add the pre-activated AA3 solution immediately.

Frequently Asked Questions (FAQs)

Q: I see a mass loss of [M-196] in my LCMS. Is this DKP? A: Yes. If your dipeptide consists of Glycine and N-methyl Allylglycine, the loss corresponds exactly to the formation of the cyclic diketopiperazine. The "missing" mass is the dipeptide itself, which has washed away, leaving the free hydroxyl resin or a truncated peptide.

Q: Can I use N-methyl allylglycine as a "DKP breaker"? A: No. Unlike pseudoprolines, N-methyl amino acids promote DKP. If you are trying to prevent aggregation (beta-sheets), N-methyl allylglycine works well, but you must pay the "tax" of handling the increased DKP risk during the synthesis of that specific junction.

Q: Why not use a pre-formed dipeptide? A: This is the ultimate solution . If you can synthesize or purchase the Fmoc-AA-N(Me)AllylGly-OH dipeptide in solution phase, you can couple this entire unit to the resin.

  • Benefit: The DKP reaction cannot cleave the peptide from the resin because the critical amide bond is not an ester linkage to the solid support.

  • Recommendation: If Protocol A and B fail, switch to dipeptide coupling.

Q: Does the allyl group itself contribute to DKP? A: The allyl side chain is sterically small compared to bulky groups like Trp or Val, but the N-methylation is the driver. The allyl group is chemically stable to Fmoc SPPS conditions but does not offer enough steric bulk to prevent the cyclization (unlike a trityl linker).

References

  • Gilon, C., et al. (2003). "Backbone cyclization: A new method for conferring conformational constraint on peptides." Biopolymers, 71(5), 598-624. Link

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin.[1][2][7][8][9] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research, 37(6), 513-520. Link

  • Alsina, J., et al. (2000). "Solid-Phase Synthesis of C-Terminal Prolyl Peptides." Journal of the American Chemical Society. (Demonstrates the efficacy of Trityl resins in preventing DKP). Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][10] Chemical Reviews, 109(6), 2455-2504. (Detailed review of N-methyl protection strategies). Link

Sources

Optimization

Optimizing HATU vs COMU for (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid

The following Technical Support Guide is designed for the specific optimization of coupling (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid . Topic: HATU vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for the specific optimization of coupling (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid .

Topic: HATU vs. COMU for (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid Ticket ID: #OPT-NMETHYL-04 Status: Resolved / Guide Available

Executive Summary & Substrate Analysis

The Challenge: You are attempting to couple (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid (N-Me-Allylglycine derivative). This is a "Level 3" difficulty coupling due to the convergence of three factors:

  • N-Methylation: The

    
    -methyl group introduces significant steric hindrance, retarding the nucleophilic attack of the incoming amine. It also eliminates the amide hydrogen, preventing H-bond stabilization and increasing the propensity for cis-peptide bond formation  and diketopiperazine (DKP)  side reactions.
    
  • Racemization Risk: Activation of

    
    -methyl amino acids is highly prone to racemization via base-catalyzed enolization because the coupling rate is slow (giving the base more time to abstract the 
    
    
    
    -proton).
  • Alkene Sensitivity: While the terminal alkene is generally stable, excessive activation times or harsh Lewis acids could trigger trace isomerization or polymerization.

The Verdict: While HATU is the traditional "sledgehammer" for difficult couplings, COMU is the recommended reagent for this specific substrate. COMU provides comparable reactivity with significantly lower racemization risk due to its ability to function with reduced base stoichiometry (1.0 equiv) and the "internal base" effect of its morpholino moiety.

Mechanistic Troubleshooting (The "Why")

To optimize your reaction, you must understand the failure modes of each reagent with this specific substrate.

Diagram 1: Activation & Failure Pathways

This diagram illustrates the kinetic competition between productive coupling and racemization for your N-methylated substrate.

CouplingMechanism Substrate (S)-N-Me-AA-OH (Substrate) Activation Activation (HATU or COMU) Substrate->Activation + Base ActiveEster Active Ester Species (OAt or Oxyma) Activation->ActiveEster Fast Coupling Productive Coupling (Amide Bond) ActiveEster->Coupling + Amine (Slow due to Sterics) Racemization Racemization (Enolization via Base) ActiveEster->Racemization Excess Base Slow Coupling DKP DKP Formation (Side Reaction) ActiveEster->DKP If C-term is Pro/N-Me

Figure 1: Kinetic competition in N-methyl amino acid coupling.[1] The steric bulk of the N-methyl group slows the "Productive Coupling" step, allowing the "Racemization" pathway to dominate if base concentration is too high.

Optimization Matrix: HATU vs. COMU

FeatureHATU (The Traditionalist)COMU (The Modern Specialist)
Structure Guanidinium salt of HOAt (7-aza-benzotriazole)Uronium salt of Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
Leaving Group At- (7-azabenzotriazole).[1][2][3][4][5][6][7][8] High reactivity but explosive risk if dry.Oxyma . Safer, non-explosive, "chaotropic" nature disrupts aggregation.
Base Requirement Strictly 2.0 equiv (1 to neutralize salt, 1 to activate AA).1.0 - 1.2 equiv . The morpholine ring acts as an internal proton acceptor.
Racemization Risk High for N-Me AAs if base > 2.0 eq or reaction > 2h.Low . Requires less base; Oxyma is less acidic than HOAt.
Solubility (DMF) Good (~0.5 M).Excellent (> 1.0 M). Allows high-concentration kinetics (crucial for steric bulk).
Byproducts Tetramethylurea (TMU) - difficult to remove.Water-soluble byproduct (dimethylmorpholine urea).[6]
Recommendation Use only if COMU fails.Primary Recommendation.

Validated Experimental Protocols

Protocol A: COMU Optimization (Recommended)

Use this for: High purity requirements, minimizing racemization, and standard synthesis.

Reagents:

  • Substrate: (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid (1.0 equiv)

  • Coupling Reagent: COMU (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine) (1.0 - 1.2 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the amino acid (0.1 M final conc) and COMU (1.0 equiv) in minimum DMF.

    • Note: The solution may appear yellow/orange. This is normal for Oxyma-based species.

  • Activation (The "Cold Start"): Cool the mixture to 0°C. Add DIPEA (1.0 equiv) dropwise.

    • Why? Pre-activation at 0°C suppresses initial enolization before the active ester is fully formed.

  • Coupling: Add the amine component (1.0 - 1.1 equiv) immediately after base addition.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 2–4 hours .

    • Checkpoint: Unlike standard AAs (30 min), N-methyl AAs require hours.

  • Monitoring: Monitor via HPLC.

    • Success Criteria: Conversion > 95%.[9] Chiral HPLC should show < 1% D-isomer.

Protocol B: HATU "Brute Force" (Alternative)

Use this for: Extremely unreactive amines where yield is prioritized over chiral purity.

Reagents:

  • Substrate: (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid (1.0 equiv)

  • Coupling Reagent: HATU (1.1 equiv)

  • Base: HOAt (0.1 equiv - Additive) + DIPEA (2.0 equiv)

Step-by-Step:

  • Pre-Activation: Dissolve Amino Acid and HATU in DMF. Add DIPEA (2.0 equiv).

    • Critical Warning: Do NOT exceed 2.0 equiv of base.[6] Excess base with HATU rapidly racemizes N-methyl active esters.

  • Reaction: Stir for exactly 2 minutes (pre-activation), then add the amine component.

  • Quench: If reaction is not complete in 4 hours, stop. Prolonged exposure to HATU/Base mixture degrades the alkene and racemizes the center.

Troubleshooting & Decision Logic

Diagram 2: Optimization Decision Tree

Follow this logic flow to determine the next step in your experiment.

OptimizationTree Start Start Coupling (S)-N-Me-Allylglycine CheckReagent Select Reagent Start->CheckReagent COMU_Path Try COMU (1.0 eq Base, 0°C) CheckReagent->COMU_Path First Choice ResultCheck Check HPLC (Yield & Purity) COMU_Path->ResultCheck HATU_Path Try HATU (2.0 eq Base) HATU_Path->ResultCheck LowYield Low Yield? ResultCheck->LowYield Incomplete Racemization High Racemization? ResultCheck->Racemization D-Isomer > 5% Success Success (Yield >90%, ee >99%) ResultCheck->Success Good Data LowYield->HATU_Path Switch to HATU (Higher Reactivity) Racemization->COMU_Path Switch Base to TMP (Collidine)

Figure 2: Decision logic for optimizing the coupling. Note that Collidine (TMP) is the "Rescue Base" if DIPEA causes racemization.

FAQ: Common Issues

Q1: The reaction mixture turned red/dark orange with COMU. Is this a failure? A: Not necessarily. The Oxyma leaving group can form colored complexes with amines or trace metal impurities. Unlike the "blue" color of Fmoc-deprotection, this is not a quantitative indicator. Rely only on HPLC/LC-MS data.

Q2: I see a +28 Da peak in my MS. What is it? A: This is likely N-methylation of the incoming amine (guanidinylation) by the uronium reagent itself. This happens if the activation of the carboxylic acid is too slow (steric hindrance) and the uronium salt reacts directly with the amine.

  • Fix: Increase the pre-activation time to 5 minutes or ensure the Amino Acid is in slight excess (1.1 equiv) relative to COMU.

Q3: Can I use Microwave irradiation? A: For this specific substrate: Proceed with Caution. Microwave heating accelerates racemization of activated N-methyl amino acids significantly. If you must use MW, limit temperature to 50°C and time to 5 minutes using COMU/Collidine.

Q4: Why is my yield low even with HATU? A: The


-methyl group on the activated acid and potentially the steric bulk of the incoming amine creates a "steric clash."
  • Fix: Double coupling is rarely effective here due to aggregation. Instead, switch solvent to NMP (N-methylpyrrolidone) or use a "Magic Mixture" of DCM/DMF (1:1) to break up H-bond aggregates that might be shielding the reactive site.

References

  • El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009).[10] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[8] Chemistry – A European Journal, 15(37), 9404–9416.

  • Subirós-Funosas, R., et al. (2013).[11] COMU: Scope and Limitations of the Latest Innovation in Peptide Acyl Transfer Reagents. Journal of Peptide Science, 19(7), 408-414.[11]

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Troubleshooting

Strategies for difficult sequences containing (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid

Topic: Strategies for Difficult Sequences & Troubleshooting Guide Welcome to the Technical Support Center. You are currently viewing the master guide for (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid (commonly referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Difficult Sequences & Troubleshooting Guide

Welcome to the Technical Support Center. You are currently viewing the master guide for (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid (commonly referred to as Boc-N-Me-Allylglycine ). This non-canonical amino acid presents a "perfect storm" of synthetic challenges: steric hindrance from N-methylation, racemization risks, and the reactivity of the terminal alkene.

This guide is structured to troubleshoot specific failure modes encountered during Solid Phase Peptide Synthesis (SPPS), specifically focusing on Boc chemistry workflows.

Part 1: The Diagnostic Matrix (Start Here)

Before proceeding to protocols, identify your specific failure mode using the diagnostic table below.

Symptom Probable Cause Immediate Action
Coupling Stalls/Deletions Steric hindrance of the N-methyl group blocking the next incoming amino acid.Switch to HATU/HOAt or PyBroP . Increase temp to 50°C.
Product Mass +13 Da Methylation of the resin linker or side chain (rare but possible with strong activators).Reduce activation time; switch to Collidine base.
Loss of Dipeptide (Mass -2AA) Diketopiperazine (DKP) formation. The N-terminal amine attacks the C-terminal ester.Avoid neutralization steps on-resin. Use in situ neutralization.
Epimerization (D/L mix) Racemization during activation of the N-methyl AA.[1]Use Sym-collidine instead of DIPEA. Pre-activate for <30 seconds.
Low Yield after RCM Grubbs catalyst poisoning by residual sulfur or N-containing impurities.Wash resin with sodium diethyldithiocarbamate before RCM.
Part 2: Critical Troubleshooting Modules
Module A: The "Steric Wall" (Coupling ONTO the N-Methyl Residue)

The Issue: The N-methyl group on your installed (S)-2-[Boc-(methyl)amino]-4-pentenoic acid creates a massive steric barrier.[2] The nucleophilicity of this secondary amine is significantly lower than a primary amine, making the next coupling the most difficult step in the sequence.

Q: My standard DIC/HOBt coupling failed. What is the "Nuclear Option"? A: Standard carbodiimides (DIC/DCC) rarely work here. You must use phosphonium or uronium reagents that generate highly reactive active esters.

  • Recommendation: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group participation) that boosts reaction rates by ~10-100x compared to HOBt.

  • Alternative: PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is historically favored for N-methyl couplings as it avoids guanidinium formation, though HATU is generally more efficient for difficult sequences.

Q: Should I heat the reaction? A: Yes, but with caution. Heating to 50°C significantly improves coupling yields onto N-methyl sites. However, do not exceed 60°C when coupling Cys or His derivatives to avoid racemization.

Module B: Preventing Racemization

The Issue: N-methyl amino acids are prone to racemization via oxazolone formation during activation. This is exacerbated by strong bases and slow coupling rates.

Q: Which base should I use to minimize racemization? A: Replace DIPEA (Diisopropylethylamine) with 2,4,6-Trimethylpyridine (Sym-collidine) .

  • Why? Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5) but sufficiently basic to deprotonate the carboxylic acid for activation. Its steric bulk prevents it from extracting the alpha-proton, which is the primary mechanism of racemization.

Module C: The Diketopiperazine (DKP) Trap

The Issue: In Boc chemistry, after removing the Boc group from the second amino acid, the free amine can attack the C-terminal benzyl ester linkage, cleaving the dipeptide from the resin as a cyclic Diketopiperazine. This is catastrophic for yield.

Q: How do I stop DKP formation during the synthesis of the first few residues? A:

  • Avoid Neutralization Steps: Do not perform a separate TEA/DCM neutralization wash after TFA deprotection.

  • In Situ Neutralization: Add the base simultaneously with the next activated amino acid. This ensures the amine is acylated (coupled) faster than it can cyclize.

  • Resin Choice: If possible, use PAM resin (Phenylacetamidomethyl) instead of standard Merrifield resin. The PAM linker is more stable to nucleophilic attack.

Part 3: Visualized Workflows
Workflow 1: Decision Tree for N-Methyl Coupling

Use this logic flow to determine the optimal coupling condition for the residue immediately following the N-methyl-Allylglycine.

CouplingStrategy Start Start: Coupling onto N-Me-Allylglycine CheckSeq Is the incoming AA hindered (Val, Ile, Thr)? Start->CheckSeq Standard Standard High-Power: HATU + HOAt + DIPEA (2x 1 hour) CheckSeq->Standard No Hindered Is Racemization a concern? CheckSeq->Hindered Yes Double Double Couple at 50°C Standard->Double PyBroP Use PyBroP + DIPEA (High Reactivity) Hindered->PyBroP No Collidine Use HATU + HOAt + Sym-Collidine (Preserve Chirality) Hindered->Collidine Yes PyBroP->Double Collidine->Double Check Check with Chloranil Test (Not Ninhydrin!) Double->Check

Caption: Logic flow for selecting coupling reagents based on steric hindrance and racemization risks.

Workflow 2: Mechanism of DKP Formation (The Trap)

Understanding this mechanism is crucial to preventing the loss of your dipeptide.

DKP_Mechanism Step1 Boc Removal (TFA) Generates Amine Salt Step2 Neutralization (Free Amine Exposed) Step1->Step2 Step3 Intramolecular Attack (Amine attacks Ester) Step2->Step3 Solution PREVENTION: In Situ Neutralization (Couple faster than cyclize) Step2->Solution Intervene Here Step4 Cyclization & Cleavage (DKP Released) Step3->Step4

Caption: The "DKP Trap" occurs when the free amine attacks the resin linker. In situ neutralization prevents this.

Part 4: Validated Experimental Protocols
Protocol A: High-Efficiency HATU Coupling (The "Magic Bullet")

Use this for coupling the amino acid immediately following the N-methyl residue.

Reagents:

  • Amino Acid (4.0 eq)

  • HATU (3.8 eq)

  • HOAt (4.0 eq) - Critical additive

  • DIPEA (8.0 eq) or Sym-Collidine (8.0 eq for racemization-prone residues)

  • Solvent: NMP (N-methylpyrrolidone) - Better swelling than DMF for difficult sequences.

Procedure:

  • Dissolution: Dissolve Amino Acid, HATU, and HOAt in minimal NMP.

  • Activation: Add Base (DIPEA or Collidine) to the mixture. Shake for 30 seconds (do not over-activate).

  • Coupling: Add the activated solution immediately to the resin.

  • Incubation: Shake for 1 hour at Room Temperature.

    • Optional: For extremely difficult sequences (e.g., N-Me to N-Me coupling), heat to 50°C .

  • Drain & Wash: Drain and wash with NMP (3x).

  • Repeat: Perform a second coupling with fresh reagents for 1 hour.

  • Monitoring: Use the Chloranil Test or Bromophenol Blue .

    • Note: The standard Kaiser (Ninhydrin) test does not work reliably on secondary amines (N-methyl groups). It will not turn blue even if free amines are present.

Protocol B: The "In Situ" Neutralization (DKP Prevention)

Use this for the first 2-3 residues of the sequence.

  • Deprotection: Treat resin with 100% TFA (for Boc) as standard.

  • Flow Wash: Wash rapidly with DCM (dichloromethane). DO NOT wash with TEA/DCM or DIPEA/DCM.

  • Coupling: Immediately add the pre-activated amino acid mixture (containing the base) to the TFA-salt resin.

    • Mechanism:[3][4][5][6] The base in the coupling mixture neutralizes the amine salt at the exact moment the activated amino acid is available, forcing the intermolecular coupling reaction to outcompete the intramolecular cyclization.

Part 5: Data Summary & Expectations

Comparative Coupling Efficiency on N-Methyl Termini

Coupling ReagentYield (1 hr)Racemization RiskRecommended Use
DIC / HOBt < 10%LowNever use for N-Me coupling.
HBTU / DIPEA 40-60%ModerateAcceptable for simple sequences.
HATU / HOAt > 95% ModerateGold Standard for difficult sequences.
PyBroP / DIPEA > 90%LowExcellent alternative if HATU fails.
Triphosgene VariableHighUse only for N-Me to N-Me linkages.
References
  • Coste, J., et al. (1990). Oxybenzotriazole free uronium salts (HBTU, TBTU, HATU) and phosphonium salts (PyBOP, PyBroP): comparative study of their use in peptide synthesis.Tetrahedron Letters .

  • Teixidó, M., et al. (2005).[7] Solid-phase synthesis and characterization of N-methyl-rich peptides.Journal of Peptide Research .[7][8]

  • Albericio, F., et al. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.Chemical Reviews .

  • Gilon, C., et al. (2008).[7] Backbone cyclization of peptides and proteins.Biopolymers .

  • Merck Millipore. Technical Bulletin: Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: HPLC Purity Benchmarking for Boc-N-Me-Allylglycine

Executive Summary Boc-N-Me-Allylglycine (N-tert-butoxycarbonyl-N-methyl-allylglycine) is a critical non-proteinogenic amino acid, widely utilized in the synthesis of stapled peptides via Ring-Closing Metathesis (RCM). It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-N-Me-Allylglycine (N-tert-butoxycarbonyl-N-methyl-allylglycine) is a critical non-proteinogenic amino acid, widely utilized in the synthesis of stapled peptides via Ring-Closing Metathesis (RCM). Its structural integrity is paramount; even minor impurities can poison Ruthenium-based metathesis catalysts (e.g., Grubbs' catalysts) or lead to incorrect staple geometry.

This guide objectively compares purity standards and analytical methodologies. Unlike standard amino acids, Boc-N-Me-Allylglycine presents a unique analytical challenge: N-methyl rotamerism . Standard HPLC methods often misidentify cis/trans rotamers as impurities, leading to false-positive rejection of high-purity batches. This guide establishes a "Gold Standard" protocol to distinguish true chemical impurities from conformational isomers.

Technical Context: The "Rotamer Trap"

Before comparing products, one must understand the behavior of the molecule in solution. The N-methylation of the amide bond removes the hydrogen bond donor, lowering the energy barrier for cis/trans isomerization.

  • The Problem: At room temperature, the interconversion rate between cis and trans conformers is slow on the NMR and HPLC timescale.

  • The Symptom: In RP-HPLC, a pure sample of Boc-N-Me-Allylglycine often elutes as two distinct peaks or a single distorted peak with a "saddle," mimicking a mixture of product and impurity.

  • The Solution: Analysis must be performed at elevated temperatures (>50°C) to increase the isomerization rate, causing peak coalescence into a single, sharp band.

Comparative Analysis: Purity Standards & Methodologies

This section compares the performance of Certified Reference Materials (CRM) against Standard Reagent Grade alternatives, and the analytical methods used to validate them.

Product Performance Matrix
FeatureAlternative A: Standard Reagent Grade Alternative B: Certified Reference Standard (CRM) Impact on Drug Development
Chemical Purity >95% (Area%)>99% (qNMR & HPLC)Reagent grade often contains trace allyl bromide or zinc (from synthesis), which are potent catalyst poisons in RCM.
Chiral Purity Often unspecified>99.5% ee (Enantiomeric Excess)Even 1% of the wrong enantiomer can disrupt the alpha-helical structure of a stapled peptide.
Rotamer Handling CoA often shows split peaks (unresolved)CoA uses High-Temp HPLC (single peak)Unresolved CoAs create ambiguity: "Is this peak an impurity or a rotamer?"
Validation Batch-dependentValidated Method (ICH Q2)CRM guarantees consistency across multi-year campaigns.
Analytical Method Comparison

We compared two HPLC approaches for assessing the purity of Boc-N-Me-Allylglycine.

  • Method A (Conventional): C18 Column, 25°C, Water/ACN gradient.

  • Method B (Optimized/Gold Standard): C18 Column, 60°C, Phosphate Buffer/MeOH, plus Chiral Screen.

Experimental Data: Resolution & Sensitivity
ParameterMethod A (Conventional)Method B (Optimized)Interpretation
Main Peak Shape Split/Broad (Tailing Factor > 2.0)Sharp Single Peak (Tailing Factor < 1.1)Method B eliminates rotamer interference.
Impurity Detection Masked by broad main peakClearly resolvedMethod B reveals synthesis byproducts (e.g., des-methyl analog) previously hidden.
LOD (Limit of Detection) 0.1%0.02%Sharper peaks improve signal-to-noise ratio.
Chiral Separation N/A (Achiral)Rs > 2.5 (Chiralpak AD-H)Only Method B can quantify the D-enantiomer.

Experimental Protocols

Protocol 1: Rotamer-Coalescing RP-HPLC (Chemical Purity)

This system forces rotamer coalescence to reveal true chemical impurities.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 2.5 (suppresses silanol interactions).

  • Mobile Phase B: Methanol (MeOH promotes coalescence better than ACN).

  • Temperature: 60°C (CRITICAL).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Gradient: 5% B to 90% B over 20 min.

Protocol 2: Chiral Purity Assessment

Essential for confirming enantiomeric excess.

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Mode: Isocratic Normal Phase.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.

Visualizations

Diagram 1: Analytical Workflow for N-Methylated Amino Acids

This workflow illustrates the decision tree required to distinguish rotamers from impurities.

AnalyticalWorkflow Start Sample: Boc-N-Me-Allylglycine InitialScreen Initial RP-HPLC (25°C) Start->InitialScreen Decision Peak Profile? InitialScreen->Decision SplitPeak Split/Broad Peak Observed Decision->SplitPeak Doublet SinglePeak Single Sharp Peak Decision->SinglePeak Singlet TempStudy Run Temperature Study (40°C, 50°C, 60°C) SplitPeak->TempStudy ChiralCheck Chiral HPLC Screen (Enantiomeric Purity) SinglePeak->ChiralCheck Coalesce Peaks Coalesce? TempStudy->Coalesce Rotamer Confirmation: Rotamers (Proceed to Quant) Coalesce->Rotamer Yes Impurity Confirmation: Chemical Impurity (Reject/Purify) Coalesce->Impurity No Rotamer->ChiralCheck FinalReport Generate CoA ChiralCheck->FinalReport

Caption: Logical workflow for distinguishing conformational isomers (rotamers) from chemical impurities using temperature-dependent HPLC.

Diagram 2: Impurity Origins in Synthesis

Understanding where impurities come from helps in selecting the right standard.

ImpurityPathways Start Precursors: Boc-Gly-OH + Allyl Bromide Reaction Alkylation / Coupling Start->Reaction Product Target: Boc-N-Me-Allylglycine Reaction->Product Main Path Side1 Impurity A: Des-methyl (Boc-Allylglycine) Reaction->Side1 Incomplete Methylation Side2 Impurity B: Racemate (D-isomer) Reaction->Side2 Base-catalyzed Epimerization Side3 Impurity C: Catalyst Residue (Zn/Pd) Reaction->Side3 Poor Workup

Caption: Common impurity pathways during the synthesis of Boc-N-Me-Allylglycine.

References

  • Cusabio. (n.d.). N-Boc-N-methyl-(S)-2-allylglycine Product Details. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Org. Synth. 2015, 92, 103-116.[1] Retrieved February 19, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved February 19, 2026, from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved February 19, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Proteolytic Stability: N-Methylated vs. Non-Methylated Peptides

For drug development professionals, the therapeutic potential of peptides is often a double-edged sword. While offering high potency and target specificity, their utility is frequently curtailed by poor metabolic stabili...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the therapeutic potential of peptides is often a double-edged sword. While offering high potency and target specificity, their utility is frequently curtailed by poor metabolic stability.[1][2] Rapid degradation by endogenous proteases leads to a short in-vivo half-life, limiting oral bioavailability and overall clinical efficacy.[3] This guide provides an in-depth comparison of N-methylated and non-methylated peptides, focusing on how a subtle chemical modification—the addition of a single methyl group to the peptide backbone—can confer profound resistance to enzymatic breakdown. We will explore the underlying mechanisms, present a framework for experimental validation, and offer field-proven protocols to empower your research.

The Fundamental Challenge: Proteolytic Degradation

Proteolysis is the enzymatic hydrolysis of peptide bonds, the linkages that form the backbone of proteins and peptides.[4] This process, essential for countless biological functions, is a primary barrier to peptide drug development.[4] Proteases, the enzymes responsible, are not indiscriminate; they often recognize specific amino acid sequences or structural motifs within the peptide backbone to initiate cleavage.[5][6] This recognition is frequently mediated by hydrogen bonding between the enzyme's active site and the amide protons (-NH-) of the peptide backbone.

Proteases are broadly classified based on the key catalytic residue in their active site, such as serine, cysteine, and aspartic proteases.[6] Despite differences in their catalytic machinery, a common feature is the formation of an enzyme-substrate complex stabilized by interactions with the peptide backbone.

cluster_non_methylated Non-Methylated Peptide Interaction cluster_methylated N-Methylated Peptide Interaction Protease Protease H_Bond Hydrogen Bond Recognition Protease->H_Bond Binds to Peptide_Backbone ---NH---CO--- Peptide_Backbone->H_Bond Presents Amide Proton Cleavage Peptide Bond Cleavage H_Bond->Cleavage Facilitates Protease_M Protease No_H_Bond Recognition Disrupted Protease_M->No_H_Bond Approach Hindered N_Me_Backbone ---N(CH3)---CO--- N_Me_Backbone->No_H_Bond No H-Bond Donor Steric Hindrance Stability Enhanced Stability No_H_Bond->Stability Leads to

Caption: Mechanism of protease resistance by N-methylation.

N-Methylation: A Strategic Defense

N-methylation is the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group.[7] This seemingly minor alteration introduces two critical changes that dramatically enhance proteolytic stability:

  • Elimination of a Hydrogen Bond Donor : The amide proton is a key hydrogen bond donor used by many proteases for substrate recognition. Replacing it with a methyl group removes this critical interaction point, disrupting the formation of a stable enzyme-substrate complex.[5]

  • Steric Hindrance : The added methyl group provides a "steric shield."[7] This bulkiness physically obstructs the approach of the protease to the scissile peptide bond, further preventing enzymatic cleavage.[5][7]

Beyond stability, N-methylation can also impose conformational constraints on the peptide backbone.[7] This can pre-organize the peptide into its bioactive conformation, potentially enhancing receptor binding affinity, and can also improve membrane permeability by reducing the molecule's overall polarity.[1][7] However, the effect on receptor binding is highly context-dependent and requires careful investigation for each specific position of methylation.[5]

Quantitative Comparison: Stability in Human Serum

To illustrate the impact of N-methylation, we present comparative data from a typical in-vitro stability assay. In this experiment, both a native (non-methylated) peptide and its N-methylated analogue are incubated in human serum at 37°C. The percentage of intact peptide remaining is quantified at various time points using Liquid Chromatography-Mass Spectrometry (LC-MS).

Peptide AnalogueModificationIncubation Time (hours)% Intact Peptide RemainingCalculated Half-life (t½)
Peptide A Non-methylated0100%~3.2 hours [8]
179%
441%
815%
24<1%
Peptide A-Me N-methylated (at P1 site)0100%>72 hours
199%
497%
895%
2491%[8]

This table represents illustrative data based on typical experimental outcomes. Actual results will vary depending on the peptide sequence and the specific location of N-methylation.

The results are stark. The non-methylated peptide is rapidly degraded, with a half-life of only a few hours. In contrast, its N-methylated counterpart remains almost fully intact after 24 hours, demonstrating a dramatic increase in proteolytic stability.[5][9] This enhanced longevity in a biologically relevant matrix is a crucial attribute for developing a successful peptide therapeutic.[2][3]

Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum

This protocol provides a robust, self-validating workflow for comparing the stability of N-methylated and non-methylated peptides. The use of LC-MS allows for precise quantification of the parent peptide, distinguishing it from any degradation products.[10][11]

Workflow Overview

cluster_workflow Peptide Stability Assay Workflow P0 1. Preparation - Peptide Stock Solutions (1mM) - Pooled Human Serum - Quenching Solution (e.g., ACN w/ 1% FA) - Internal Standard (IS) P1 2. Incubation - Add peptide to pre-warmed serum (37°C) - Final Peptide Conc: ~10-50 µM P0->P1 P2 3. Time-Course Sampling - Withdraw aliquots at T=0, 1, 4, 8, 24h P1->P2 P3 4. Reaction Quenching & Protein Precipitation - Add aliquot to cold Quenching Solution + IS - Vortex vigorously P2->P3 P4 5. Clarification - Centrifuge at high speed (e.g., 14,000 x g, 10 min, 4°C) P3->P4 P5 6. Sample Analysis - Transfer supernatant to LC-MS vials - Analyze via RP-HPLC coupled to MS P4->P5 P6 7. Data Analysis - Integrate peak area of parent peptide - Normalize to T=0 - Plot % remaining vs. time - Calculate half-life (t½) P5->P6

Caption: Step-by-step workflow for peptide stability analysis using LC-MS.

Detailed Step-by-Step Methodology

1. Materials & Reagents:

  • Test Peptides: Non-methylated and N-methylated versions (lyophilized, >95% purity).

  • Solvent: DMSO for peptide stock solutions.

  • Matrix: Pooled human serum or plasma (store at -80°C, thaw on ice).

  • Quenching/Precipitation Solution: Acetonitrile (ACN) with 1% formic acid (FA) or 10% Trichloroacetic Acid (TCA). Using an organic solvent like ACN is often preferred as it can improve peptide recovery compared to strong acids.[8][12]

  • Internal Standard (IS): A stable, non-endogenous peptide with similar chromatographic properties, ideally a stable isotope-labeled version of the analyte peptide. The IS is crucial for correcting variability during sample processing and injection.[10]

  • Instrumentation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS).[13]

2. Experimental Procedure:

  • Step 2.1: Preparation:

    • Prepare 1 mM stock solutions of each peptide in DMSO.

    • Prepare the Quenching Solution containing the internal standard at a fixed concentration (e.g., 1 µM).

    • Pre-warm an appropriate volume of human serum in a water bath at 37°C for 15 minutes.

  • Step 2.2: Assay Initiation (T=0):

    • Spike the pre-warmed serum with the peptide stock solution to a final concentration of 30-50 µmol/L.[14] Mix gently by inversion.

    • Immediately withdraw the first aliquot (e.g., 50 µL) for the T=0 time point.

  • Step 2.3: Quenching and Protein Precipitation:

    • Add the 50 µL serum aliquot to a tube containing a defined volume of cold Quenching Solution (e.g., 150 µL, a 1:3 ratio). The cold temperature and solvent/acid immediately halt enzymatic activity and precipitate serum proteins.[8][14]

    • Vortex vigorously for 30 seconds and incubate on ice for at least 20 minutes to ensure complete precipitation.

  • Step 2.4: Time-Course Sampling:

    • Continue incubating the main serum-peptide mixture at 37°C.

    • Repeat Step 2.3 at subsequent time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

  • Step 2.5: Sample Clarification:

    • Centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Step 2.6: LC-MS Analysis:

    • Carefully transfer the clear supernatant to autosampler vials for LC-MS analysis.

    • Inject the samples onto an appropriate RP-HPLC column (e.g., C18).

    • Develop a gradient elution method to separate the parent peptide from potential degradation products and matrix components.[10]

    • Monitor the mass-to-charge ratio (m/z) corresponding to the parent peptide and the internal standard using the mass spectrometer.

3. Data Analysis:

  • Integrate the chromatographic peak area for the parent peptide at each time point.

  • Normalize the peak area of the parent peptide to the peak area of the internal standard for each sample.

  • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (which is set to 100%).

  • Plot the percentage of remaining peptide versus time and calculate the half-life (t½) by fitting the data to a one-phase decay model.

Conclusion

N-methylation is a powerful and validated strategy for overcoming one of the most significant obstacles in peptide drug development: proteolytic instability.[1][7] By sterically shielding the peptide backbone and removing a key hydrogen bond donor required for enzymatic recognition, N-methylation can dramatically extend a peptide's half-life in biological fluids.[5] The experimental framework provided here offers a reliable method for quantifying this stability enhancement, enabling researchers to make data-driven decisions in the design and optimization of next-generation peptide therapeutics.

References

  • Benchchem. N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity. Benchchem.
  • Udenigwe, C. C., & Agyei, D. (2023). Understanding the Molecular Mechanisms of Proteases in Bioprocessing: A Review on the Future of the Food Industry. Available at ResearchGate.
  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.
  • Benchchem. N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability. Benchchem.
  • Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology.
  • Request PDF. (2025). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate.
  • Wikipedia. Proteolysis. Wikipedia.
  • Udenigwe, C. C., & Agyei, D. (2024). Understanding the Molecular Mechanisms of Proteases in Bioprocessing: A Review on the Future of the Food Industry. ResearchGate.
  • Longdom Publishing. (2024). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Longdom Publishing.
  • Lapek, J. D., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC.
  • Böttger, R., Hoffmann, R., & Knappe, D. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC.
  • Moody, P. C., et al. (Year not specified). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC.
  • Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences.
  • von Roenn, K., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
  • Britannica. (2026). Proteolysis. Britannica.
  • Springer Nature Experiments. Serum Stability of Peptides. Springer Nature Experiments.
  • Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
  • Chen, W., et al. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis Online.
  • Böttger, R., Hoffmann, R., & Knappe, D. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • Lapek, J. D., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv.
  • Tamvakopoulos, C. (2006). Mass spectrometry for the quantification of bioactive peptides in biological fluids. New Home Pages of Dr. Rainer Glaser.
  • Ream, J. A., et al. (Year not specified). Applying promiscuous RiPP enzymes to peptide backbone N-methylation chemistry. PMC.
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Ng, A. S., & von dem Borne, A. W. (1990). Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb. PubMed.
  • Obexer, R., et al. (Year not specified). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. PMC.
  • Chatterjee, J., et al. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.
  • Kumar, R., et al. (2018). A molecular mechanism for the enzymatic methylation of nitrogen atoms within peptide bonds. ResearchGate.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-methyl allylglycine and its Analogs

In the landscape of drug discovery and development, the precise characterization of novel or modified amino acids is paramount. N-methyl allylglycine, a non-proteinogenic amino acid, presents a unique analytical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of novel or modified amino acids is paramount. N-methyl allylglycine, a non-proteinogenic amino acid, presents a unique analytical challenge due to the interplay of its N-methyl and allyl functionalities. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification and for elucidating the structures of peptides and metabolites that may contain this residue.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of N-methyl allylglycine with its close structural analogs, allylglycine and N-methylglycine (sarcosine). By examining the influence of the N-methyl and allyl groups on fragmentation, we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize these compounds.

Introduction to N-methyl allylglycine and its Analogs

N-methyl allylglycine is a derivative of allylglycine, which is itself a glycine derivative known to be an inhibitor of glutamate decarboxylase, an enzyme responsible for the biosynthesis of the neurotransmitter GABA.[1] The introduction of a methyl group on the nitrogen atom (N-methylation) is a common modification in both natural and synthetic peptides, often influencing their conformation, stability, and biological activity. The allyl group, with its reactive double bond, offers a site for further chemical modification, making N-methyl allylglycine an interesting building block in medicinal chemistry.

For comparative purposes, we will examine the fragmentation of:

  • Allylglycine: The parent compound, providing a baseline for the fragmentation of the allyl-containing side chain.

  • N-methylglycine (Sarcosine): The simplest N-methylated amino acid, illustrating the influence of N-methylation on the glycine core.

Predicted Mass Spectrometry Fragmentation of N-methyl allylglycine

While specific experimental mass spectra for N-methyl allylglycine are not widely available in the literature, we can predict its fragmentation behavior based on established principles of mass spectrometry and by drawing comparisons with its analogs. Under electrospray ionization (ESI), N-methyl allylglycine is expected to readily form a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) will likely lead to characteristic fragmentation pathways.

The presence of the N-methyl group is anticipated to influence the fragmentation in several ways. Studies on N-methylated glycine have shown that single N-methylation can lead to a greater variety of fragmentation channels compared to the non-methylated form.[2] This is attributed to the influence of the methyl group on the proton affinity and the stability of the resulting fragment ions.

Key Predicted Fragmentation Pathways for Protonated N-methyl allylglycine:

  • Loss of water (H₂O): A common fragmentation pathway for amino acids, resulting in an ion at [M+H - 18]⁺.

  • Loss of formic acid (HCOOH): Another characteristic loss from the carboxylic acid group, leading to an ion at [M+H - 46]⁺.

  • Cleavage of the C-terminal C-C bond with loss of the carboxyl group (•COOH): This would result in a radical cation at [M+H - 45]⁺.

  • Side-chain fragmentation: The allyl group is expected to undergo specific cleavages. A prominent fragmentation is the loss of the entire allyl side chain, potentially as a neutral allene (C₃H₄) or a propyne radical (•C₃H₃). A key diagnostic fragment would likely arise from the cleavage of the Cα-Cβ bond, leading to the loss of the allyl radical (•C₃H₅) and formation of a stable iminium ion.

  • Iminium ion formation: The N-methyl group is expected to stabilize the formation of an iminium ion. The fragmentation leading to the loss of the allyl side chain would result in a characteristic iminium ion of N-methylglycine.

Below is a diagram illustrating the predicted fragmentation pathways of protonated N-methyl allylglycine.

cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor N-methyl allylglycine [M+H]⁺ m/z 130.08 frag1 [M+H - H₂O]⁺ m/z 112.07 precursor->frag1 - H₂O frag2 [M+H - HCOOH]⁺ m/z 84.06 precursor->frag2 - HCOOH frag3 Loss of allyl radical [M+H - C₃H₅]⁺ m/z 88.04 precursor->frag3 - •C₃H₅ frag4 Iminium ion of Sarcosine [C₃H₆NO]⁺ m/z 72.04 frag3->frag4 - CO

Caption: Predicted fragmentation of N-methyl allylglycine.

Comparative Fragmentation Analysis

To provide a robust comparison, we will now examine the experimentally determined fragmentation pattern of allylglycine and the known fragmentation of N-methylglycine.

Allylglycine: Experimental Data

The electron ionization (EI) mass spectrum of dl-c-allylglycine is available in the NIST WebBook.[3] While EI is a harder ionization technique than ESI and leads to more extensive fragmentation, it provides valuable insights into the intrinsic fragmentation pathways of the molecule.

Key Fragment Ions in the EI Mass Spectrum of Allylglycine:

m/zProposed FragmentRelative Intensity
70[M - COOH]⁺ (decarboxylated molecular ion)High
41[C₃H₅]⁺ (allyl cation)High (Base Peak)
28[CH₂=NH₂]⁺Moderate

The base peak at m/z 41 corresponds to the stable allyl cation, indicating that the cleavage of the Cα-Cβ bond is a very favorable process. The significant peak at m/z 70 arises from the loss of the carboxyl group.

The following diagram illustrates the proposed fragmentation pathways for allylglycine under electron ionization.

cluster_precursor Molecular Ion cluster_fragments Fragment Ions precursor Allylglycine [M]⁺• m/z 115 frag1 [M - COOH]⁺ m/z 70 precursor->frag1 - •COOH frag2 [C₃H₅]⁺ (Allyl cation) m/z 41 precursor->frag2 - •CH(NH₂)COOH frag3 [CH₂=NH₂]⁺ m/z 28 frag1->frag3 - C₃H₄

Caption: Fragmentation of allylglycine under EI.

N-methylglycine (Sarcosine): Known Fragmentation

The fragmentation of N-methylglycine is well-characterized. Under EI, the most prominent fragment is the iminium ion resulting from the loss of the carboxyl group.[4]

Key Fragment Ion in the EI Mass Spectrum of N-methylglycine:

m/zProposed FragmentRelative Intensity
44[CH₃-NH=CH₂]⁺ (iminium ion)High (Base Peak)

This simple fragmentation pattern highlights the stability of the N-methylated iminium ion.

Key Differentiators in Fragmentation Patterns

The comparison of the fragmentation patterns of N-methyl allylglycine, allylglycine, and N-methylglycine reveals key structural features that can be used for their differentiation.

CompoundKey Diagnostic Fragment(s)Rationale
N-methyl allylglycine m/z 88, m/z 72Loss of the allyl radical to form a stable N-methylated iminium precursor, followed by loss of CO to form the highly stable iminium ion of sarcosine.
Allylglycine m/z 70, m/z 41Decarboxylation and formation of the very stable allyl cation as the base peak.
N-methylglycine m/z 44Formation of the stable N-methylated iminium ion via decarboxylation.

The presence of the fragment at m/z 72 would be a strong indicator for the N-methylglycine core in N-methyl allylglycine, while the loss of 41 Da (allyl group) from the precursor ion would confirm the presence of the allyl side chain.

Experimental Protocols

To aid researchers in obtaining high-quality mass spectrometry data for these compounds, we provide the following detailed experimental protocols.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Underivatized Amino Acids

This method is suitable for the analysis of N-methyl allylglycine and its analogs in their native form.

Experimental Workflow:

cluster_workflow LC-MS Experimental Workflow prep Sample Preparation (Dissolve in 0.1% formic acid in water/acetonitrile) lc LC Separation (C18 column, gradient elution) prep->lc ms Mass Spectrometry (ESI+, Full Scan & MS/MS) lc->ms data Data Analysis (Extract ion chromatograms, analyze spectra) ms->data

Caption: LC-MS workflow for amino acid analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the amino acid standard in a solution of 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI-Q-TOF or ESI-Ion Trap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range (Full Scan): m/z 50-500.

    • MS/MS (CID): Select the protonated molecule ([M+H]⁺) as the precursor ion and apply a collision energy ramp (e.g., 10-40 eV) to obtain fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amino Acids

This method requires derivatization to increase the volatility of the amino acids.

Experimental Workflow:

cluster_workflow GC-MS Experimental Workflow prep Sample Preparation (Dry down sample) deriv Derivatization (e.g., with MTBSTFA) prep->deriv gc GC Separation (Capillary column, temperature program) deriv->gc ms Mass Spectrometry (EI, 70 eV) gc->ms data Data Analysis (Library search, manual interpretation) ms->data

Caption: GC-MS workflow for amino acid analysis.

Step-by-Step Methodology:

  • Sample Preparation and Derivatization:

    • Place an aliquot of the amino acid solution in a reaction vial and evaporate to dryness under a stream of nitrogen.

    • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

    • Cap the vial and heat at 70 °C for 30 minutes.[5][6]

  • Gas Chromatography:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-600.

Conclusion

The mass spectrometric fragmentation of N-methyl allylglycine is predictably influenced by both its N-methyl and allyl functionalities. By comparing its expected fragmentation pattern with the experimental data of allylglycine and the known fragmentation of N-methylglycine, we can identify unique diagnostic ions that are crucial for its unambiguous identification. The presence of a stable iminium ion of the N-methylglycine core (m/z 72) and fragments resulting from the cleavage of the allyl side chain are key signatures to look for. The provided experimental protocols offer a starting point for researchers to generate high-quality mass spectrometry data for these and other novel amino acid analogs, thereby accelerating research in drug discovery and development.

References

  • Controlling the diversity of ion-induced fragmentation pathways by N-methylation of amino acids. RSC Publishing. Available at: [Link]

  • dl-c-Allylglycine. In: NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

  • Gas Chromatography—Mass Fragmentography of Amino Acids. Springer Nature. Available at: [Link]

  • Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science. Oxford Academic. Available at: [Link]

  • Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC. Available at: [Link]

  • Use of low-and high-energy collision-induced dissociation tandem mass spectrometry in the identification of an unusual amino acid in a semisynthetic polypeptide. PubMed. Available at: [Link]

  • Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. PMC. Available at: [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Available at: [Link]

  • Characterization of collision-induced dissociation of deprotonated peptides of 4–16 amino acids using high-resolution mass spectrometry. ResearchGate. Available at: [Link]

  • N-Methylglycine. In: NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Wiley Online Library. Available at: [Link]

  • Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. MDPI. Available at: [Link]

  • Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. ResearchGate. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • What Is Fragmentation Analysis in Mass Spectrometry?. Mtoz Biolabs. Available at: [Link]

  • Amino acids. Medizinische Fakultät Münster. Available at: [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. Available at: [Link]

  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses Procedure. Available at: [Link]

  • Bioactive Peptides as Antibacterial Agents and Visual Transduction. Available at: [Link]

  • N-Boc-N-methyl-(S)-2-allylglycine. Cusabio. Available at: [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. Available at: [Link]

  • Allylglycine. Wikipedia. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Chiral HPLC Method Development for Determining Enantiomeric Excess of Boc-N-Me-Allylglycine

For researchers, synthetic chemists, and professionals in drug development, the stereochemical purity of unnatural amino acids is a critical quality attribute. Boc-N-Me-Allylglycine, a valuable building block in peptide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the stereochemical purity of unnatural amino acids is a critical quality attribute. Boc-N-Me-Allylglycine, a valuable building block in peptide synthesis and medicinal chemistry, is no exception. Its enantiomeric purity can significantly impact the efficacy and safety of the final therapeutic product. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (ee) of this unique amino acid.

The Challenge of Boc-N-Me-Allylglycine Enantioseparation

The chiral separation of Boc-N-Me-Allylglycine presents a unique set of challenges:

  • The N-Methyl Group: The presence of a methyl group on the nitrogen atom can hinder the formation of key interactions (like hydrogen bonds) with the chiral stationary phase, which are often crucial for enantiomeric recognition. This can lead to poor resolution.

  • The Allyl Group: The unsaturated allyl side chain introduces conformational flexibility, which can also complicate the formation of stable, transient diastereomeric complexes with the CSP.

  • The Boc Protecting Group: This bulky protecting group can influence the overall shape and polarity of the molecule, dictating which type of CSP will be most effective.

One notable report highlighted the difficulty in determining the enantiomeric purity of the closely related N-(Boc)-allylglycine methyl ester using Supercritical Fluid Chromatography (SFC) on a chiral column, necessitating derivatization into diastereomers for analysis by NMR. This precedent suggests that a thoughtful and systematic approach to HPLC method development is paramount.

A Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving a successful enantioseparation. Based on the chemical nature of Boc-N-Me-Allylglycine, two classes of CSPs are the most promising candidates: polysaccharide-based and macrocyclic glycopeptide-based columns.

Polysaccharide-Based CSPs

These are the most widely used CSPs for their broad applicability and high success rate. They consist of cellulose or amylose derivatives coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.

For N-Boc protected amino acids, polysaccharide-based CSPs have demonstrated high selectivity.[1] The bulky Boc group and the aromatic rings of the phenylcarbamate derivatives on the polysaccharide backbone can engage in beneficial hydrophobic and π-π interactions.

Recommended Polysaccharide CSPs for Initial Screening:

  • CHIRALPAK® IA & IC: These are immobilized amylose and cellulose tris(3,5-dimethylphenylcarbamate) phases, respectively. Their immobilized nature allows for the use of a wider range of organic solvents, offering greater flexibility in mobile phase selection. The CHIRALPAK IC, in particular, has shown excellent resolution for many N-protected amino acids due to strong π-π interactions.[2]

  • Lux® Cellulose-2: This CSP has also been reported to be successful in resolving Boc-protected amino acids under reversed-phase conditions.[1]

Macrocyclic Glycopeptide-Based CSPs

These CSPs, such as those based on vancomycin, teicoplanin, and ristocetin A, offer a unique multi-modal separation mechanism.[3] They possess a complex structure with multiple chiral centers, aromatic rings, and ionizable groups, allowing for a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation.

Their ability to operate in reversed-phase, normal-phase, and polar organic modes makes them incredibly versatile. For N-blocked amino acids, the CHIROBIOTIC™ T (teicoplanin) and CHIROBIOTIC™ R (ristocetin A) are particularly effective, with reversed-phase mode often being the preferred choice for t-BOC amino acids.[3] The carboxylate group of the analyte is believed to be a key interaction site with the chiral amino groups on these CSPs.[3]

Mobile Phase Systems: A Comparative Overview

The choice of mobile phase is intrinsically linked to the selected CSP and plays a crucial role in modulating retention and selectivity.

Mobile Phase ModeTypical SolventsAdvantages for Boc-N-Me-AllylglycineDisadvantages
Normal Phase Heptane/Hexane with an alcohol modifier (e.g., Isopropanol, Ethanol)Often provides excellent selectivity on polysaccharide CSPs.Limited solubility of some polar analytes. Not compatible with MS detection.
Reversed Phase Acetonitrile or Methanol with an aqueous buffer (e.g., TFA, formic acid, ammonium acetate)Compatible with a wide range of CSPs, including macrocyclic glycopeptides. MS-compatible. Good for polar analytes.[1][3]May sometimes offer lower selectivity compared to normal phase for certain compounds.
Polar Organic Mode Acetonitrile or Methanol with small amounts of additives (e.g., TFA, acetic acid, diethylamine)Offers a unique selectivity profile, particularly on macrocyclic glycopeptide and immobilized polysaccharide CSPs. Can provide faster analysis times.Additive selection is critical and can significantly impact peak shape and resolution.

Expert Insight: For Boc-N-Me-Allylglycine, a reversed-phase or polar organic mode is likely to be the most successful starting point, especially when using macrocyclic glycopeptide or immobilized polysaccharide CSPs. The use of volatile additives like trifluoroacetic acid (TFA) or formic acid is recommended to ensure good peak shape for the acidic analyte and for compatibility with mass spectrometric detection.[3]

Experimental Protocols: A Step-by-Step Guide to Method Development

The following workflow provides a systematic approach to developing a chiral HPLC method for Boc-N-Me-Allylglycine.

Step 1: Initial Column and Mobile Phase Screening

The goal of this step is to identify a promising CSP and mobile phase combination that shows some level of separation between the enantiomers.

Workflow for Initial Screening

Caption: Initial screening workflow for chiral method development.

Detailed Protocol for Initial Screening:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic Boc-N-Me-Allylglycine in a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC System: An HPLC system with a UV detector is sufficient for initial screening. Set the detection wavelength to a value where the Boc-protected amino acid absorbs (typically around 210-220 nm).

  • Screening Conditions (Example):

    • Columns:

      • CHIRALPAK IC (250 x 4.6 mm, 5 µm)

      • CHIROBIOTIC T (250 x 4.6 mm, 5 µm)

    • Mobile Phases (Isocratic):

      • Reversed Phase: 50:50 Acetonitrile/Water + 0.1% TFA

      • Normal Phase (for CHIRALPAK IC): 90:10 Hexane/Isopropanol + 0.1% TFA

      • Polar Organic (for CHIROBIOTIC T): 100% Acetonitrile + 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

  • Evaluation: Analyze the chromatograms for any signs of peak splitting or broadening, which would indicate partial enantiomeric separation. Calculate the resolution (Rs) and selectivity (α) for any observed separation.

Step 2: Method Optimization

Once a promising CSP and mobile phase system are identified, the next step is to optimize the separation to achieve baseline resolution (Rs ≥ 1.5).

Logical Relationship for Method Optimization

G cluster_0 Input Parameters cluster_1 Output Parameters A Mobile Phase Composition (% Organic) X Resolution (Rs) A->X Y Retention Time (tR) A->Y B Additive Type & Concentration B->X Z Peak Shape B->Z C Flow Rate C->X C->Y D Temperature D->X D->Y

Caption: Interplay of parameters in chiral HPLC optimization.

Detailed Protocol for Optimization:

  • Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the aqueous phase (in reversed-phase) or the alcohol modifier to the alkane (in normal-phase). This is often the most effective way to improve resolution.

  • Additives: If peak shape is poor, experiment with different acidic or basic additives. For an acidic analyte like Boc-N-Me-Allylglycine, trifluoroacetic acid, formic acid, or acetic acid are good choices. The concentration of the additive can also be optimized (typically in the range of 0.05% to 0.5%).

  • Temperature: Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations. It is worthwhile to screen a range of temperatures (e.g., 15 °C to 40 °C). Lower temperatures often improve resolution, but at the cost of longer retention times and higher backpressure.

  • Flow Rate: While a lower flow rate can sometimes improve resolution, it will also increase the analysis time. A flow rate of 0.5 to 1.5 mL/min is typical for a 4.6 mm ID column.

Comparative Data for Structurally Similar Compounds

While specific data for Boc-N-Me-Allylglycine is not available, the following table summarizes successful chiral separations of analogous compounds, providing a valuable starting point for method development.

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
Boc-L-Valine Lux Cellulose-2Gradient: ACN/H₂O with 0.1% TFA1.02.2[1]
Various t-BOC Amino Acids CHIROBIOTIC TReversed Phase (details not specified)N/ABaseline resolution achieved[3]
Various Nα-Fmoc/Boc Amino Acids CHIRALPAK ICNormal Phase (Hexane/Alcohol mixtures)N/ARs > 2.9[2]
N-Boc-allylglycine methyl ester Various Chiral Columns (SFC)CO₂/ModifierN/AUnsuccessful[4]

This data reinforces the recommendation to start with polysaccharide and macrocyclic glycopeptide CSPs, with a strong emphasis on reversed-phase and normal-phase modes. The unsuccessful attempt with SFC highlights that this particular structural motif may indeed be challenging to resolve.

Conclusion and Recommendations

The determination of the enantiomeric excess of Boc-N-Me-Allylglycine is a non-trivial but achievable analytical task. A systematic approach to method development, grounded in an understanding of the principles of chiral chromatography, is the key to success.

Key Recommendations:

  • Primary Screening: Begin with a polysaccharide-based CSP like CHIRALPAK IC and a macrocyclic glycopeptide-based CSP like CHIROBIOTIC T .

  • Mobile Phase Strategy: Screen both reversed-phase (ACN/H₂O with 0.1% TFA) and normal-phase (Hexane/IPA with 0.1% TFA) conditions on the polysaccharide column. For the macrocyclic glycopeptide column, focus on reversed-phase and polar organic modes.

  • Optimization: Once partial separation is observed, systematically optimize the mobile phase composition, as this typically has the most significant impact on resolution. Subsequently, fine-tune the separation by adjusting the temperature and the type and concentration of the mobile phase additive.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop a robust and reliable chiral HPLC method to ensure the stereochemical purity of Boc-N-Me-Allylglycine, thereby safeguarding the quality and integrity of their research and development efforts.

References

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]

  • Zhao, H., & Li, J. (2023). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 14, 381-393. Available at: [Link]

  • Atmuri, N. D. P., & Lubell, W. D. (2014). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 91, 1-15. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Coupling Reagents for N-Methyl Amino Acids: A Comparative Yield Analysis

For researchers, medicinal chemists, and professionals in drug development, the incorporation of N-methylated amino acids into peptide chains is a critical tool for enhancing therapeutic properties. N-methylation can sig...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the incorporation of N-methylated amino acids into peptide chains is a critical tool for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability, cell permeability, and conformational rigidity, thereby leading to more potent and bioavailable peptide drug candidates. However, the increased steric hindrance and reduced nucleophilicity of the N-methylated amine present a significant challenge during peptide synthesis, often resulting in low coupling yields and unwanted side reactions.

This guide provides an in-depth comparative analysis of commonly used coupling reagents for the acylation of N-methyl amino acids. We will delve into the mechanistic nuances of different reagent classes, present a standardized protocol for their evaluation, and offer data-driven insights to help you select the optimal reagent for your specific application.

The Challenge of N-Methyl Amino Acid Coupling

The core difficulty in forming a peptide bond with an N-methyl amino acid lies in the steric bulk introduced by the methyl group on the nitrogen atom. This steric hindrance impedes the approach of the activated carboxylic acid, slowing down the rate of the desired reaction. Furthermore, the secondary amine of an N-methyl amino acid is a weaker nucleophile than a primary amine, further reducing its reactivity. These factors necessitate the use of highly efficient coupling reagents that can generate a sufficiently reactive activated species to overcome these hurdles. A common and detrimental side reaction that can occur under basic conditions required for coupling is epimerization at the α-carbon of the activated amino acid.[1][2]

Classes of Coupling Reagents: Mechanisms and Suitability

The choice of coupling reagent is paramount for achieving high yields and purity. Let's examine the primary classes of reagents and their performance in the context of N-methyl amino acid coupling.

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement into an unreactive N-acylurea and can lead to significant epimerization. To mitigate these side reactions, an additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is typically used to trap the O-acylisourea and form a more stable and selective active ester.[3][4]

While cost-effective, carbodiimide-based methods are generally less effective for sterically hindered couplings, including those involving N-methyl amino acids.[5]

Mechanism of DIC/HOBt Activation

RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + DIC DIC DIC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt DIU Diisopropylurea O_acylisourea->DIU Rearrangement HOBt HOBt Peptide Peptide Bond HOBt_ester->Peptide + R'-N(Me)H NMe_AA R'-N(Me)H

Caption: Carbodiimide activation pathway with HOBt.

Phosphonium Salts

Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrOP), are highly efficient and have become popular for difficult couplings.[3] They react with the carboxyl group to form an active ester in situ. PyBOP, which forms a HOBt active ester, shows good performance but can be less effective for the most challenging N-methyl couplings.[6]

PyBrOP, a more reactive halogenophosphonium salt, is particularly well-suited for coupling N-methyl amino acids as it is thought to form a highly reactive acyl bromide intermediate.[7][8] Similarly, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is also highly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids, due to the formation of a more reactive HOAt ester.[7][9][10]

Mechanism of PyBOP Activation

RCOOH R-COOH Acyloxyphosphonium Acyloxyphosphonium Salt RCOOH->Acyloxyphosphonium PyBOP PyBOP PyBOP->Acyloxyphosphonium Base Base (e.g., DIPEA) Base->Acyloxyphosphonium HOBt_ester HOBt Active Ester Acyloxyphosphonium->HOBt_ester Peptide Peptide Bond HOBt_ester->Peptide + R'-N(Me)H NMe_AA R'-N(Me)H

Caption: Phosphonium salt (PyBOP) activation pathway.

Uronium/Aminium Salts

This class of reagents, including HBTU, TBTU, and HATU, are among the most popular and effective for peptide synthesis.[3] It's important to note that while often called uronium salts, HBTU and TBTU exist as the aminium isomers.[7][11] These reagents activate carboxylic acids to form active esters.

While HBTU and TBTU are highly efficient for many standard couplings, they can be less effective for sterically demanding N-methyl amino acid additions. The standout reagent in this class is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU, which is based on HOAt, is significantly more reactive than its HOBt-based counterparts.[12] The anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety accelerates the coupling reaction, making HATU one of the most effective reagents for coupling N-methyl amino acids with minimal epimerization.[9][13]

A newer generation reagent, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), incorporates the OxymaPure® leaving group. It offers coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[6][7]

Mechanism of HATU Activation

RCOOH R-COOH HOAt_ester HOAt Active Ester RCOOH->HOAt_ester HATU HATU HATU->HOAt_ester Guanidinium_byproduct Guanidinium Byproduct HATU->Guanidinium_byproduct Side reaction (excess reagent) Base Base (e.g., DIPEA) Base->HOAt_ester Peptide Peptide Bond HOAt_ester->Peptide + R'-N(Me)H NMe_AA R'-N(Me)H

Caption: Uronium/Aminium salt (HATU) activation pathway.

Experimental Protocol: Comparative Analysis of Coupling Reagents

To provide a framework for objective comparison, we propose the following standardized solid-phase peptide synthesis (SPPS) protocol.

Objective: To compare the coupling efficiency of various reagents for the addition of an Fmoc-protected amino acid onto a resin-bound N-methyl amino acid.

Model System:

  • Resin: H-N(Me)Leu-2-Chlorotrityl Resin

  • Amino Acid to be Coupled: Fmoc-Ala-OH

  • Target Peptide: Fmoc-Ala-N(Me)Leu-Resin

Experimental Workflow

start Start: H-N(Me)Leu-Resin swell 1. Swell Resin in DMF start->swell preactivate 2. Pre-activate Fmoc-Ala-OH (5 min, RT) swell->preactivate couple 3. Couple to Resin (1-4 hours, RT) preactivate->couple monitor 4. Monitor with Bromophenol Blue Test couple->monitor monitor->couple Incomplete wash 5. Wash Resin (DMF, DCM) monitor->wash Complete cleave 6. Cleave a Sample (TFA cocktail) wash->cleave analyze 7. Analyze by HPLC (Yield & Purity) cleave->analyze

Caption: SPPS workflow for comparative reagent analysis.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Reagent Preparation (Parallel Reactions): For each coupling reagent to be tested, prepare the following solution:

    • Fmoc-Ala-OH (4 equivalents relative to resin loading)

    • Coupling Reagent (4 equivalents)

    • Base: Diisopropylethylamine (DIPEA) (8 equivalents)

    • Solvent: DMF

  • Pre-activation: Mix the components from step 2 and allow to pre-activate for 5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the swollen resin. Shake the reaction vessel at room temperature for 1-4 hours.

  • Monitoring: Periodically take a small sample of the resin and perform a bromophenol blue test to monitor the reaction progress. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling. If the reaction is incomplete after 4 hours, a second coupling can be performed.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • Cleavage and Analysis: Dry a small, known amount of the resin. Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by reverse-phase HPLC to determine the yield and purity of the target dipeptide.

Comparative Data Summary

The following table summarizes the expected performance of various coupling reagents based on literature and field experience.

Coupling ReagentReagent ClassRelative YieldRisk of EpimerizationKey Characteristics & Recommendations
DIC/HOBt CarbodiimideLow to ModerateModerateCost-effective but generally inefficient for hindered couplings. Not recommended for N-methyl amino acids.[5][14]
HBTU Uronium/AminiumModerateLow to ModerateA workhorse reagent, but can be less effective than HATU for N-methyl couplings. Can cause guanidinylation of the N-terminus if used in excess.[7]
PyBOP PhosphoniumModerate to HighLowGood general-purpose reagent for difficult couplings. Performance can be enhanced by the addition of HOAt.[10]
PyBrOP PhosphoniumHigh to Very HighLowHighly reactive reagent, excellent for coupling N-methyl amino acids. More expensive and requires careful handling.[7][14]
HATU Uronium/AminiumVery High Very Low The gold standard for difficult couplings , including N-methyl amino acids, due to high reactivity and low epimerization.[13][15]
COMU Uronium/AminiumVery High Very Low Performance is comparable to HATU. Offers a better safety profile as it is not based on potentially explosive benzotriazoles.[6][7]

Conclusion and Best Practices

The successful incorporation of N-methyl amino acids into peptides is highly dependent on the selection of a potent coupling reagent. While traditional carbodiimide methods are often inadequate, modern phosphonium and uronium/aminium salt reagents provide the necessary reactivity to overcome the steric hindrance.

Based on extensive data and mechanistic understanding, HATU and the newer reagent COMU stand out as the most reliable and efficient choices for achieving high yields and minimizing epimerization during the coupling of N-methyl amino acids. For particularly challenging sequences, the highly reactive phosphonium salt PyBrOP is also an excellent, albeit more costly, alternative.

To ensure success in your synthesis:

  • Always use a high-excess of reagents (typically 4 equivalents) for couplings involving N-methyl amino acids.

  • Monitor the reaction closely using a qualitative test like the bromophenol blue test, as the standard ninhydrin test is ineffective for secondary amines.

  • Keep pre-activation times short (e.g., 5 minutes) to minimize potential side reactions, including epimerization.[13]

  • For sequences containing multiple contiguous N-methyl amino acids, consider specialized techniques such as using Fmoc-amino acid chlorides or microwave-assisted synthesis.

By applying these principles and selecting the appropriate high-potency coupling reagent, researchers can confidently and efficiently synthesize N-methylated peptides to advance their drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Scribd. (n.d.). Chemistry of Peptides: A Coupling Reaction in Peptide Synthesis.
  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Wiley Online Library. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
  • ACS Publications. (2005, May 20). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • ChemRxiv. (2025, November 11). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Springer Nature Experiments. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Semantic Scholar. (1994, May 1). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application.
  • Synfacts. (2023). Efficient, Epimerization-Free Solid-Phase Peptide Synthesis.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • Merck Millipore. (n.d.). N-Methylated Amino Acids.
  • SlideShare. (n.d.). Epimerization of Peptide.
  • PubMed. (2023, December 8). Epimerisation in Peptide Synthesis.
  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.
  • PubMed. (2005, February 15). Solid-phase synthesis and characterization of N-methyl-rich peptides.
  • RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • RSC Publishing. (2014, June 18). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study.

Sources

Comparative

Advanced Peptide Engineering: Enhancing Permeability with (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid

Executive Summary: The Next Generation of Peptide Stapling Product Identity: (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid Synonyms: Boc-N-Me-Allylglycine, Boc-N-Me-Alg-OH Role: Dual-function building block for N-methylated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Next Generation of Peptide Stapling

Product Identity: (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid Synonyms: Boc-N-Me-Allylglycine, Boc-N-Me-Alg-OH Role: Dual-function building block for N-methylated Hydrocarbon Stapling .

In the landscape of peptide drug discovery, "stapling" (macrocyclization via Ring-Closing Metathesis) has become a gold standard for stabilizing


-helical secondary structures. However, standard hydrocarbon staples (using 

-methyl,

-alkenyl amino acids like

/

) often solve the stability problem without fully resolving the permeability problem.

This guide analyzes (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid , a specialized building block that introduces N-methylation directly into the stapling site. By simultaneously constraining conformation and removing a critical hydrogen-bond donor, this residue addresses the "desolvation penalty" that limits the cellular uptake of conventional stapled peptides.

Technical Deep Dive: The Permeability Paradox

The Mechanism: Why Standard Staples Aren't Enough

Cell membrane permeability is governed largely by the energy cost required to strip water molecules from the peptide's polar surface (desolvation energy).

  • Linear Peptides: Highly flexible, exposing all amide backbone N-H groups to solvent. High desolvation cost = Low permeability.

  • Standard Stapled Peptides: The hydrocarbon brace locks the helix, burying some amides internally. However, the solvent-exposed face still contains N-H donors that attract water.

  • N-Methylated Stapled Peptides (Using Boc-N-Me-Alg): The N-methyl group physically replaces the Hydrogen on the amide nitrogen. This eliminates a hydrogen bond donor, significantly reducing the desolvation penalty while the alkene side chain facilitates the structural lock.

Diagram: Solvation & Permeability Logic

PermeabilityMechanism Linear Linear Peptide (Flexible, High Solvation) Membrane Cell Membrane (Lipophilic Barrier) Linear->Membrane Blocked by High Desolvation Cost Stapled Standard Stapled Peptide (Rigid, Hydrophobic Brace) Stapled->Membrane Partial Entry (Hydrophobic Patch) NMeStapled N-Me Stapled Peptide (Rigid + Desolvated) NMeStapled->Membrane Enhanced Entry (Reduced H-Bond Donors) Intracellular Cytosolic Target (Bioactivity) Membrane->Intracellular Passive Diffusion

Figure 1: Comparative mechanism of membrane traversal. N-methylation (green) reduces the energetic barrier of desolvation more effectively than stapling alone.

Comparative Analysis: Performance Benchmarks

This section compares peptides modified with (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid against industry-standard alternatives.

Table 1: Comparative Physicochemical Profile
FeatureLinear PeptideStandard Stapled Peptide (e.g.,

/

)
N-Me Stapled Peptide (Boc-N-Me-Alg)
Proteolytic Stability Low (

min)
High (

min)
Very High (

min)
Conformational Rigidity None (Random Coil)High (

-Helix induction)
High (Helix + N-Me constraints)
H-Bond Donors (HBD) High (All amides)Reduced (Buried amides)Minimized (Chemically removed)
Solubility High (Polar)Low (Hydrophobic crash)Moderate/High (N-Me disrupts aggregation)
Permeability (

)

cm/s

cm/s

cm/s
Critical Analysis
  • Permeability: While standard stapling increases lipophilicity, it often leads to aggregation. N-methylation disrupts intermolecular hydrogen bonding, preventing aggregation while simultaneously increasing membrane affinity [1, 2].

  • Metabolic Stability: N-methylation provides a second layer of defense against proteases. Even if the staple is metabolized or the helix frays, the N-methylated amide bond is chemically resistant to enzymatic hydrolysis [3].

  • Synthesis Challenge: The steric bulk of the N-methyl group makes coupling the next amino acid difficult. This requires specialized protocols (detailed below) compared to standard

    
     staples.
    

Experimental Protocols

Protocol A: Synthesis & Incorporation (Boc-SPPS)

Note: While modern synthesis often uses Fmoc, this protocol addresses the specific Boc-protected product requested. This is common for specialized fragment synthesis or thioester generation.

Reagents:

  • Resin: PAM or MBHA (for Boc chemistry).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Cleavage: HF (Hydrogen Fluoride) or TFMSA.

Workflow:

  • Coupling of Boc-N-Me-Alg:

    • Dissolve 3.0 eq of (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid in DMF.

    • Add 2.9 eq HATU and 3.0 eq HOAt (HOAt is critical for N-methylated sterics).

    • Add 6.0 eq DIEA.[1][2] Pre-activate for 2 minutes.

    • Add to resin.[1] Double couple for 2 hours each.

    • Validation: Kaiser test will likely be inconclusive due to N-Me; use Chloranil test or micro-cleavage LCMS.

  • Elongation (The Hard Step):

    • Coupling the next amino acid onto the N-methylated amine is difficult.

    • Use HATU/HOAt again.

    • Elevate temperature to 50°C (microwave assisted is preferred).

    • Verify coupling via LCMS of a small resin aliquot.

Protocol B: Ring-Closing Metathesis (Stapling)

Reagents: Grubbs I or II Catalyst, Dichloroethane (DCE).

  • Setup: Perform on-resin before final cleavage (for side-chain to side-chain stapling).

  • Solvent: Swell resin in degassed DCE for 30 mins.

  • Catalyst: Add Grubbs I catalyst (20 mol%) in DCE.

  • Reaction: Reflux at 40-50°C for 2 hours under Inert Atmosphere (

    
    /Ar).
    
  • Cycle: Drain and repeat catalyst addition 2x to ensure completion.

  • Wash: Wash extensively with DCM/DMSO to remove Ruthenium traces.

Diagram: Synthesis Workflow

SynthesisWorkflow Step1 Resin Preparation (Boc-Deprotection: TFA) Step2 Coupling Boc-N-Me-Alg (HATU/HOAt, 2x 2hr) Step1->Step2 Step3 Elongation (High Temp Coupling onto N-Me) Step2->Step3 Step4 Ring-Closing Metathesis (RCM) (Grubbs Cat, DCE, 50°C) Step3->Step4 Step5 Final Cleavage (HF/TFMSA) Step4->Step5 caption Figure 2: Critical path for incorporating N-Me staples. Step 3 is the rate-limiting step due to steric hindrance.

Validation: The PAMPA Assay

To confirm the permeability advantage, perform a Parallel Artificial Membrane Permeability Assay (PAMPA) .[3]

  • Donor Plate: Prepare 10 mM peptide stock in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane: Coat the PVDF filter of the donor plate with 5 µL of Lecithin/Dodecane (1% w/v).

  • Acceptor Plate: Fill with 300 µL PBS.

  • Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Analysis: Quantify peptide concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    Target Metric: Successful N-Me stapled peptides typically achieve 
    
    
    
    cm/s [4].

References

  • Kessler, H., et al. (2011).[3] The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.[3] Molecular Pharmaceutics.[3][4] Link

  • Fairlie, D. P., et al. (2017). Effect of Stapling Architecture on Physiochemical Properties and Cell Permeability of Stapled α-Helical Peptides. ChemBioChem. Link

  • Lokey, R. S., et al. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry.[1][4][5][][7][8][9] Link

  • Wang, C. K., & Craik, D. J. (2016). Cyclic peptides as drug leads: Trends in structure-based design. Future Medicinal Chemistry. Link

  • Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction.[2] Org.[2] Synth. 92, 103-116.[2] Link

Sources

Validation

A Researcher's Guide to the Structural Elucidation of N-methyl allylglycine: A Comparative Analysis Centered on X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and peptide design, the incorporation of non-natural amino acids offers a powerful tool to modulate the pharmacological p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and peptide design, the incorporation of non-natural amino acids offers a powerful tool to modulate the pharmacological properties of bioactive molecules. N-methyl allylglycine, a derivative of glycine, presents an intriguing candidate for such endeavors, combining the conformational constraints of N-methylation with the reactive potential of an allyl group. Understanding the precise three-dimensional structure of this molecule is paramount to predicting its behavior in a larger peptide or as a standalone therapeutic agent.

This guide provides a comprehensive overview of the structural analysis of N-methyl allylglycine, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. As no public crystal structure for N-methyl allylglycine currently exists, this document serves as both a detailed roadmap for its experimental determination and a comparative analysis against related structures and alternative analytical techniques. We will delve into the causality behind experimental choices, offering insights honed from extensive experience in structural biology and medicinal chemistry.

The Decisive View: Why X-ray Crystallography?

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provide invaluable data on molecular structure and dynamics in solution, single-crystal X-ray crystallography offers an unparalleled, high-resolution snapshot of a molecule's solid-state conformation. This static picture reveals precise bond lengths, bond angles, and torsional angles, information that is critical for:

  • Rational Drug Design: Understanding the exact shape of N-methyl allylglycine allows for the design of complementary binding pockets in target proteins.

  • Peptide Engineering: The defined conformation informs the design of peptides with specific secondary structures and functionalities.

  • Understanding Intermolecular Interactions: The crystal packing reveals how molecules of N-methyl allylglycine interact with each other, providing insights into its solid-state properties and potential for polymorphism.

This guide will first walk through the complete experimental workflow for determining the crystal structure of N-methyl allylglycine, from crystal growth to data analysis. Subsequently, we will compare the anticipated structural features of N-methyl allylglycine with the known crystal structures of its parent molecule, allylglycine, and its N-methylated counterpart, sarcosine (N-methylglycine). Finally, we will provide a comparative overview of what X-ray crystallography offers in contrast to NMR spectroscopy and computational modeling.

Experimental Protocol: From Powder to Precision Structure

The journey to a crystal structure is one of meticulous preparation and precise execution. The following protocol is a detailed, self-validating system designed to maximize the probability of obtaining high-quality crystals of N-methyl allylglycine suitable for X-ray diffraction analysis.

Part 1: Crystallization of N-methyl allylglycine

The formation of a well-ordered single crystal is often the most challenging step in X-ray crystallography. For a small molecule like N-methyl allylglycine, a variety of crystallization techniques can be employed. The hanging drop vapor diffusion method is a popular and effective choice.

Step-by-Step Crystallization Protocol:

  • Material Purity: Begin with highly pure N-methyl allylglycine (>98%). Impurities can inhibit crystal nucleation and growth.

  • Solvent Screening: The choice of solvent is critical. A suitable solvent will dissolve the compound at a higher temperature and allow it to become supersaturated upon cooling. A good starting point for a polar molecule like an amino acid derivative is a mixture of a polar solvent (e.g., water, ethanol, methanol) and a less polar anti-solvent (e.g., isopropanol, acetone, acetonitrile).

  • Hanging Drop Vapor Diffusion Setup:

    • Prepare a reservoir solution in a 24-well crystallization plate. This solution will contain a precipitant that draws water out of the crystallization drop, slowly increasing the concentration of the N-methyl allylglycine. A typical starting point would be a buffered solution with varying concentrations of a salt (e.g., NaCl, (NH₄)₂SO₄) or a polymer (e.g., PEG 4000).

    • On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of a concentrated solution of N-methyl allylglycine with an equal volume of the reservoir solution.

    • Invert the coverslip and place it over the well, creating a sealed environment.

  • Incubation and Observation: Incubate the plates at a stable temperature (e.g., 4°C or 20°C). Monitor the drops regularly under a microscope for the appearance of crystals over several days to weeks.

Diagram of the Hanging Drop Vapor Diffusion Method:

HangingDrop cluster_well Crystallization Well Reservoir Reservoir Solution (Higher Precipitant Concentration) Coverslip Glass Coverslip Drop Crystallization Drop (N-methyl allylglycine + Reservoir Solution) Drop->Reservoir Water Vapor Diffusion

Caption: Workflow of the hanging drop vapor diffusion method for crystallization.

Part 2: X-ray Diffraction Data Collection and Structure Solution

Once suitable crystals are obtained, the next step is to analyze them using X-ray diffraction.

Step-by-Step Data Collection and Analysis:

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray beam. As the crystal is rotated, a series of diffraction images are collected.

  • Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods for small molecules. The initial model is then refined to best fit the experimental data, resulting in a final, high-resolution structure.

Diagram of the X-ray Crystallography Workflow:

XrayWorkflow Crystal Single Crystal of N-methyl allylglycine XraySource X-ray Source Crystal->XraySource Detector Detector XraySource->Detector Diffracted X-rays DiffractionPattern Diffraction Pattern Detector->DiffractionPattern DataProcessing Data Processing (Indexing, Integration, Scaling) DiffractionPattern->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: A simplified workflow for X-ray crystal structure determination.

Comparative Structural Analysis

To fully appreciate the structural nuances of N-methyl allylglycine, it is instructive to compare its expected structure with experimentally determined structures of related molecules: sarcosine (N-methylglycine) and L-allylglycine.

Comparison with Sarcosine (N-methylglycine)

The crystal structure of sarcosine has been determined and reveals key features that we can anticipate in N-methyl allylglycine.[1][2]

  • Zwitterionic Form: Sarcosine exists as a zwitterion in its crystalline state, with a protonated secondary amine and a deprotonated carboxylate group.[1] It is highly probable that N-methyl allylglycine will also adopt this zwitterionic form.

  • N-Methyl Group Conformation: The N-methyl group in sarcosine introduces steric bulk compared to glycine. This will influence the local conformation around the nitrogen atom in N-methyl allylglycine, likely affecting the Ramachandran angles if it were part of a peptide chain.

  • Hydrogen Bonding: The protonated secondary amine in sarcosine participates in hydrogen bonding within the crystal lattice. We can expect similar hydrogen bonding patterns for N-methyl allylglycine, which will be a key determinant of its crystal packing.

Comparison with L-allylglycine

While a readily available public crystal structure of L-allylglycine is not immediately apparent from initial searches, its presence in the Protein Data Bank (PDB ID: 2AG) as a ligand in a protein structure suggests that its conformation in a bound state is known. A hypothetical comparison can be made based on its chemical structure.

  • Allyl Group Flexibility: The allyl group in allylglycine introduces a flexible, hydrophobic side chain. In the crystal structure of N-methyl allylglycine, the conformation of this allyl group will be of significant interest. It may adopt a specific orientation to maximize favorable intermolecular interactions within the crystal lattice.

  • Chirality: Unlike achiral glycine and sarcosine, allylglycine is chiral. The stereochemistry at the alpha-carbon will dictate the overall handedness of the molecule and its interactions with other chiral molecules.

Table 1: Comparison of Structural Features

FeatureSarcosine (N-methylglycine)L-Allylglycine (Expected)N-methyl allylglycine (Predicted)
N-substitution Methyl groupUnsubstituted (primary amine)Methyl group
Side Chain HydrogenAllyl groupAllyl group
Chirality AchiralChiral (L-enantiomer)Chiral
Expected Form ZwitterionicZwitterionicZwitterionic
Key Conformation ExtendedFlexible side chainCombination of N-methyl constraint and flexible allyl side chain

Alternative and Complementary Structural Analysis Techniques

While X-ray crystallography provides a detailed static picture, other techniques offer complementary information about the structure and dynamics of N-methyl allylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. For N-methyl allylglycine, NMR would provide:

  • Connectivity: 1D and 2D NMR experiments (like COSY and HSQC) can confirm the covalent bond network of the molecule.

  • Conformational Dynamics: NMR can provide information about the flexibility of the allyl side chain and the rotational barriers around single bonds in solution.

  • Protonation State: The chemical shifts of protons attached to the nitrogen and oxygen atoms can confirm the zwitterionic state in solution at a given pH.

However, NMR does not directly provide the high-resolution, three-dimensional coordinates of all atoms in the molecule with the same precision as X-ray crystallography.

Computational Modeling

Computational chemistry offers a theoretical approach to understanding the structure and properties of N-methyl allylglycine.

  • Conformational Analysis: Molecular mechanics and quantum mechanics calculations can be used to predict the lowest energy conformations of the molecule in the gas phase or in solution.

  • Property Prediction: Computational models can predict various physicochemical properties, such as dipole moment, electrostatic potential, and vibrational frequencies.

  • Docking Studies: A modeled structure of N-methyl allylglycine can be used in virtual screening and docking simulations to predict its binding affinity to target proteins.

It is crucial to remember that computational models are theoretical and should ideally be validated by experimental data from techniques like X-ray crystallography or NMR.

Table 2: Comparison of Structural Analysis Techniques

TechniquePrimary InformationAdvantagesLimitations
X-ray Crystallography High-resolution 3D structure in solid state, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous and precise atomic coordinates.Requires well-ordered single crystals; provides a static picture.
NMR Spectroscopy Connectivity, solution-state conformation and dynamics, protonation state.Provides information about the molecule in a more biologically relevant solution state; can study dynamics.Does not provide a single, high-resolution 3D structure with the same precision as crystallography.
Computational Modeling Predicted low-energy conformations, electronic properties, interaction energies.Can explore a wide range of conformations and properties; does not require physical sample.Theoretical in nature; requires experimental validation.

Diagram of the Interplay between Analytical Techniques:

Techniques Xray X-ray Crystallography (Solid-State Structure) NMR NMR Spectroscopy (Solution Structure & Dynamics) Xray->NMR Complements Comp Computational Modeling (Theoretical Prediction) Xray->Comp Validation NMR->Comp Validation

Caption: The synergistic relationship between X-ray crystallography, NMR, and computational modeling.

Conclusion

The structural elucidation of N-methyl allylglycine is a critical step towards its application in drug discovery and peptide science. X-ray crystallography stands as the definitive method for obtaining a high-resolution three-dimensional structure, providing a solid foundation for understanding its chemical and biological properties. While the path to a crystal structure requires careful experimentation, the detailed protocol and comparative insights provided in this guide offer a clear and authoritative path forward.

By integrating the precise structural data from X-ray crystallography with the dynamic information from NMR spectroscopy and the predictive power of computational modeling, researchers can gain a comprehensive understanding of N-methyl allylglycine. This multi-faceted approach will undoubtedly accelerate its development from a promising chemical entity to a valuable tool in the design of next-generation therapeutics.

References

  • Mostad, A., & Natarajan, S. (1989). Crystal and Molecular Structure of Sarcosine. Acta Chemica Scandinavica, 43, 1004-1006.
  • PubChem. (n.d.). Sarcosine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid

Executive Summary & Chemical Profile (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid (also known as N-Boc-N-methyl-L-allylglycine ) presents a specific set of disposal challenges often overlooked in standard organic waste str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid (also known as N-Boc-N-methyl-L-allylglycine ) presents a specific set of disposal challenges often overlooked in standard organic waste streams. While generally classified as an irritant, the presence of the tert-butyloxycarbonyl (Boc) protecting group creates a latent pressure hazard if mismanaged in acidic waste streams.

This guide moves beyond generic "organic waste" labeling to address the specific chemical reactivities—specifically acid-catalyzed deprotection and gas evolution—that can compromise waste container integrity.

Chemical Identification Table
ParameterSpecification
Chemical Name (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid
Synonyms N-Boc-N-methyl-L-allylglycine; (2S)-2-[tert-butoxycarbonyl(methyl)amino]pent-4-enoic acid
CAS Number 133433-21-9 (or 136092-76-7 for specific salt/isomer variants)
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Physical State White to off-white powder or viscous oil (depending on purity/crystallinity)
Hazards (GHS) Warning : Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335). Combustible.
Critical Risk Assessment: The Acid-Boc Incompatibility

Expert Insight: The most critical operational risk with this compound is not its toxicity, but its reactivity with strong acids.

The Boc group is acid-labile. If this compound is disposed of in a waste container containing strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)), it will undergo cleavage. This reaction releases Isobutylene gas and Carbon Dioxide (CO₂) .

The Mechanism of Failure:



Operational Consequence: If a researcher adds (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid to a tightly capped acidic waste bottle, the rapid evolution of gas can pressurize the vessel, leading to container rupture or explosion .

Directive: NEVER dispose of Boc-protected amino acids in "Acid Waste" streams without prior neutralization or venting protocols.

Disposal Decision Matrix (Workflow)

The following decision tree outlines the logical flow for categorizing and disposing of this specific compound to prevent incompatibility incidents.

DisposalWorkflow Start Waste Generation: (S)-2-[Boc-(methyl)amino]-4-pentenoic Acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Residue) StateCheck->SolidWaste Dry Solid LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution SolidPack Double Bag in Polyethylene Bags SolidWaste->SolidPack SolventCheck Identify Solvent Base LiquidWaste->SolventCheck LabelSolid Label: 'Non-Halogenated Organic Solid' Add: 'Contains Boc-Amino Acid' SolidPack->LabelSolid FinalBin Segregated Waste Pickup LabelSolid->FinalBin Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHalo AcidCheck CRITICAL CHECK: Is Acid (TFA/HCl) Present? Halo->AcidCheck NonHalo->AcidCheck Neutralize Neutralize with Bicarbonate Solution AcidCheck->Neutralize Yes (High Acid Conc.) VentedCap Use Vented Cap (Prevent Pressure Buildup) AcidCheck->VentedCap Yes (Trace Acid) AcidCheck->FinalBin No (Neutral pH) Neutralize->FinalBin VentedCap->FinalBin

Figure 1: Operational decision tree for segregating Boc-amino acid waste based on physical state and chemical compatibility.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weighing paper, contaminated gloves, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Segregation: Ensure the solid waste container does not contain oxidizing agents (e.g., permanganates, nitrates) as the terminal alkene in the 4-pentenoic chain is susceptible to oxidation.

  • Packaging:

    • Place the material in a clear polyethylene bag.

    • Seal the bag with tape or a zip tie.

    • Place this bag inside a second bag (double containment).

  • Labeling:

    • Primary Constituent: "(S)-2-[Boc-(methyl)amino]-4-pentenoic Acid"

    • Hazards: "Irritant"[2]

    • Note: "Organic Solid - No Free Liquids."

Protocol B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicability: Compound dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or Methanol.

  • Solvent Compatibility Check:

    • Halogenated Stream: If dissolved in DCM or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMF.

  • The Acid Test (Crucial Step):

    • Scenario 1: Neutral Solution. If the solution contains no acids, pour into the appropriate solvent waste carboy. Cap tightly.

    • Scenario 2: Acidic Solution (e.g., mixed with TFA).

      • Step 1: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution to the waste to neutralize the acid. Wait for bubbling to cease.

      • Step 2: Check pH to ensure it is pH 6–8.

      • Step 3: Once neutralized and off-gassing has stopped, transfer to the waste container.

      • Step 4:Do not overfill. Leave at least 10% headspace.

      • Step 5: If neutralization is not possible, use a Vented Cap (pressure-relief cap) on the waste container to allow isobutylene gas to escape safely.

Emergency Contingencies
Accidental Spills
  • Small Spill (< 5g):

    • Wear nitrile gloves, lab coat, and safety glasses.

    • Sweep up the powder carefully to avoid dust generation.

    • Wipe the area with a solvent-dampened paper towel (Ethanol or Acetone).

    • Dispose of all materials as Solid Hazardous Waste .

  • Large Spill (> 5g):

    • Evacuate the immediate area if dust is airborne.[2][3]

    • Use a dust mask or respirator (N95 minimum) to prevent inhalation of the irritant powder.

    • Cover the spill with a generic absorbent pad or vermiculite if liquid; sweep if solid.

Exposure First Aid[2][4][5][6][7]
  • Skin Contact: Wash with soap and water for 15 minutes.[4][5][6] The N-methyl and Boc groups make the compound lipophilic; it may penetrate skin slightly better than free amino acids.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][4][5][6][8] Remove contact lenses if present.[2][4][5][6][7][9] Seek medical attention if irritation persists.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2734487, N-Boc-allylglycine (Structural Analog). Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "Reagent Guide: Acid Labile Protecting Groups (Boc)." American Chemical Society. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management." Retrieved from [Link]

Sources

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